BC-1382
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(2S)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-17(22(27)24-16-19-8-6-7-11-21(19)31-2)25-23(28)18-12-14-26(15-13-18)32(29,30)20-9-4-3-5-10-20/h3-11,17-18H,12-16H2,1-2H3,(H,24,27)(H,25,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWXKFCEGKXUIN-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=C1OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013753-99-5 | |
| Record name | (2S)-2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
BC-1382: A Technical Guide to its Mechanism of Action as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-1382 is a novel small-molecule inhibitor targeting the ubiquitin E3 ligase HECTD2. By disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT1 (PIAS1), this compound effectively stabilizes PIAS1 levels, leading to a potent anti-inflammatory response. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Core Mechanism of Action: Inhibition of HECTD2-Mediated PIAS1 Degradation
This compound functions as a highly potent and specific inhibitor of the HECTD2 ubiquitin E3 ligase. Its primary mechanism involves the disruption of the protein-protein interaction between HECTD2 and PIAS1.[1][2] Under pro-inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), HECTD2 targets PIAS1 for ubiquitination and subsequent proteasomal degradation. This degradation of PIAS1, a key negative regulator of inflammatory signaling, leads to the overactivation of pro-inflammatory pathways, including the NF-κB pathway.[1]
This compound directly interferes with the binding of HECTD2 to PIAS1, thereby preventing the ubiquitination and degradation of PIAS1.[1] This results in the stabilization and increased intracellular levels of PIAS1, which in turn suppresses the inflammatory cascade.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Description | Reference |
| IC50 (HECTD2/PIAS1 Interaction) | ~5 nM | The half maximal inhibitory concentration for the disruption of the HECTD2 and PIAS1 protein interaction. | [1][2] |
| IC50 (PIAS1 Protein Level Increase) | ~100 nM | The half maximal effective concentration for the increase of PIAS1 protein levels in a non-stimulus condition. | [1][2] |
| In Vivo Efficacy (LPS-induced Lung Injury) | 10 mg/kg (IP) | Dose administered via intraperitoneal injection that showed significant therapeutic effects in mice. | [2] |
The HECTD2-PIAS1 Signaling Pathway
The signaling pathway targeted by this compound is a critical component of the innate immune response. The following diagram illustrates the key molecular events.
Caption: The HECTD2-PIAS1 signaling cascade in inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro HECTD2-PIAS1 Interaction Assay
This protocol describes an in vitro binding assay to determine the IC50 of this compound for disrupting the HECTD2-PIAS1 interaction.
Caption: Workflow for the in vitro HECTD2-PIAS1 binding assay.
Methodology:
-
Protein Immobilization: Recombinant human HECTD2 protein is coated onto the wells of a high-binding 96-well plate and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.
-
Compound and Protein Incubation: A serial dilution of this compound is prepared. Recombinant human PIAS1 protein and the various concentrations of this compound are added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed to remove unbound PIAS1 and this compound.
-
Primary Antibody Incubation: A primary antibody specific for PIAS1 is added to each well and incubated for 1 hour.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.
-
Signal Detection: The plate is washed, and a colorimetric HRP substrate is added. The reaction is stopped, and the absorbance is read using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the absorbance against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cellular PIAS1 Stability Assay
This protocol outlines a method to assess the effect of this compound on the stability of PIAS1 protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937) are cultured. Cells are treated with a protein synthesis inhibitor (e.g., cycloheximide) in the presence or absence of this compound at various concentrations.
-
Time Course: Cells are harvested at different time points (e.g., 0, 2, 4, 6, 8 hours) after treatment.
-
Protein Extraction and Quantification: Cell lysates are prepared, and total protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from each time point are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against PIAS1, followed by an HRP-conjugated secondary antibody.
-
Densitometry: The intensity of the PIAS1 bands is quantified using densitometry software. The protein half-life (t1/2) is calculated by plotting the band intensity against time.
In Vivo Mouse Model of LPS-Induced Lung Inflammation
This protocol describes an in vivo model to evaluate the therapeutic efficacy of this compound in mitigating acute lung injury.
Methodology:
-
Animal Model: C57BL/6 mice are used for this study.
-
This compound Administration: Mice are treated with this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.
-
LPS Challenge: After a specified pretreatment time (e.g., 1 hour), mice are challenged with an intratracheal instillation of LPS (e.g., 3 mg/kg) to induce lung inflammation.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point post-LPS challenge (e.g., 24 hours), mice are euthanized, and a bronchoalveolar lavage is performed using sterile saline.
-
Analysis of BAL Fluid:
-
Cell Count: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts can be performed on cytospin preparations.
-
Protein Concentration: The protein concentration in the BAL fluid, an indicator of vascular leakage, is measured using a BCA assay.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid are quantified using ELISA or a multiplex cytokine assay.
-
-
Histopathology: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory diseases. Its novel mechanism of action, centered on the inhibition of the HECTD2-PIAS1 interaction, offers a targeted approach to suppressing excessive inflammation. The data presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound.
References
BC-1382: A Targeted Inhibitor of the HECTD2 E3 Ubiquitin Ligase for the Attenuation of Pro-inflammatory Signaling
This technical guide provides an in-depth overview of the small molecule inhibitor BC-1382, focusing on its molecular target, mechanism of action, and its effects in preclinical models of inflammation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Target and Mechanism of Action
This compound is a potent and specific inhibitor of the HECT E3 ubiquitin ligase, HECTD2.[1][2][3] Its primary mechanism of action is the disruption of the protein-protein interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT 1 (PIAS1).[1][2][3] By inhibiting this interaction, this compound prevents the HECTD2-mediated polyubiquitination and subsequent proteasomal degradation of PIAS1.[1] This leads to an increase in the intracellular stability and levels of PIAS1, a key negative regulator of pro-inflammatory signaling pathways, including the NF-κB pathway.[1][4][5] The inhibition of the HECTD2/PIAS1 interaction by this compound has been determined to have an in vitro half-maximal inhibitory concentration (IC50) of approximately 5 nM.[1][2]
HECTD2-PIAS1 Signaling Pathway
The signaling cascade leading to PIAS1 degradation and subsequent inflammation is initiated by pro-inflammatory stimuli such as Lipopolysaccharide (LPS). This process involves the phosphorylation of PIAS1 by Glycogen Synthase Kinase 3β (GSK3β), which creates a phosphodegron recognized by HECTD2. HECTD2 then ubiquitinates PIAS1, targeting it for degradation. The resulting decrease in PIAS1 levels relieves the inhibition of NF-κB, leading to its activation and the transcription of pro-inflammatory cytokines. This compound intervenes by blocking the interaction between HECTD2 and PIAS1.
Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System |
| IC50 (HECTD2/PIAS1 Interaction) | ~5 nM | In vitro binding assay |
| IC50 (PIAS1 Protein Stabilization) | ~100 nM | Non-stimulus condition |
| PIAS1 Protein Level Restoration (LPS-induced degradation) | 800 nM | - |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation
This compound administered at 10 mg/kg via intraperitoneal injection.[1]
| Model | Parameter | Vehicle Control | This compound Treated | % Reduction |
| LPS-Induced Lung Injury | ||||
| Lavage Protein (µg/ml) | ~1200 | ~600 | ~50% | |
| Lavage Total Cells (x10⁵) | ~8 | ~4 | ~50% | |
| Lavage TNF-α (pg/ml) | ~2500 | ~1000 | ~60% | |
| Lavage IL-6 (pg/ml) | ~4000 | ~1500 | ~62.5% | |
| Pseudomonas aeruginosa-Induced Lung Injury | ||||
| Lavage Protein (µg/ml) | ~1000 | ~500 | ~50% | |
| Lavage Total Cells (x10⁵) | ~10 | ~5 | ~50% | |
| Lavage TNF-α (pg/ml) | ~2000 | ~800 | ~60% | |
| Lavage IL-6 (pg/ml) | ~3000 | ~1200 | ~60% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cycloheximide (CHX) Chase Assay for PIAS1 Stability
Objective: To determine the effect of HECTD2 and this compound on the half-life of the PIAS1 protein.
Protocol:
-
Cell Culture and Transfection: 293T cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are transfected with either an empty vector, a HECTD2 expression plasmid, or HECTD2 shRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Cycloheximide Treatment: 24 hours post-transfection, cells are treated with cycloheximide (a protein synthesis inhibitor) at a final concentration of 50 µg/mL.
-
Time-Course Collection: Cells are harvested at various time points (e.g., 0, 2, 4, 6, 8 hours) after the addition of cycloheximide.
-
Protein Extraction and Analysis: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Western Blotting: The membrane is probed with a primary antibody against PIAS1 and a loading control (e.g., β-actin). The signal is detected using a secondary antibody conjugated to horseradish peroxidase and an enhanced chemiluminescence substrate.
-
Data Analysis: The intensity of the PIAS1 band at each time point is quantified and normalized to the loading control. The protein half-life is calculated from the degradation curve.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of HECTD2 and this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Culture and Transfection: 293T cells are co-transfected with an NF-κB luciferase reporter plasmid, a Renilla luciferase control plasmid, and either an empty vector or a HECTD2 expression plasmid.
-
Stimulation and Inhibition: 24 hours post-transfection, cells are pre-treated with this compound or vehicle for 1 hour, followed by stimulation with an inflammatory agent (e.g., 100 ng/mL LPS) for 6 hours.
-
Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold change in NF-κB activity is calculated relative to the unstimulated control.
In Vivo Mouse Models of Acute Lung Injury
Objective: To evaluate the therapeutic efficacy of this compound in attenuating lung inflammation in vivo.
Protocol:
-
Animal Model: C57BL/6 mice are used for these studies.
-
Induction of Lung Injury:
-
LPS Model: Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli is instilled intratracheally at a dose of 3 mg/kg.
-
Pseudomonas aeruginosa Model: A clinical isolate of P. aeruginosa (e.g., PA103) is administered intratracheally.
-
-
This compound Administration: this compound is administered via intraperitoneal injection at a dose of 10 mg/kg, typically 1 hour before the inflammatory challenge.[1]
-
Bronchoalveolar Lavage (BAL): At a specified time point post-challenge (e.g., 24 hours), mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a fixed volume of sterile saline into the lungs.
-
Analysis of BAL Fluid:
-
Cell Counts: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts can be performed on cytospin preparations.
-
Protein Concentration: The protein concentration in the BAL fluid, an indicator of lung permeability, is measured using a protein assay (e.g., BCA assay).
-
Cytokine Levels: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid are quantified using ELISA.
-
-
Histological Analysis: Lungs can be harvested, fixed, and processed for histological examination to assess the degree of inflammation and tissue damage.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: Workflow for Cycloheximide Chase Assay.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Caption: Workflow for In Vivo Mouse Model of Acute Lung Injury.
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Autoinducer-2 promotes Pseudomonas aeruginosa PAO1 acute lung infection via the IL-17A pathway [frontiersin.org]
- 5. Pseudomonas aeruginosa Induced Lung Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
BC-1382: A Potent Inhibitor of the HECTD2 E3 Ubiquitin Ligase with Anti-Inflammatory Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BC-1382 is a novel small-molecule inhibitor targeting HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2). It demonstrates potent anti-inflammatory properties by specifically disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT1 (PIAS1). This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. The information is intended to support further research and development of HECTD2 inhibitors as a potential therapeutic strategy for inflammatory diseases.
Introduction to HECTD2 and its Role in Inflammation
HECTD2 is an E3 ubiquitin ligase that plays a critical role in the regulation of innate immunity.[1] E3 ligases are key enzymes in the ubiquitination pathway, responsible for transferring ubiquitin to target proteins, thereby marking them for degradation by the proteasome.[1][2] HECTD2 has been identified as a crucial regulator of cytokine secretion by controlling the stability of the anti-inflammatory protein PIAS1.[1]
Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or bacterial pathogens like Pseudomonas aeruginosa, HECTD2 targets PIAS1 for ubiquitination and subsequent degradation.[1][2] PIAS1 is a potent negative regulator of several key inflammatory pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and the nuclear factor κB (NF-κB) pathways.[1] By mediating the degradation of PIAS1, HECTD2 effectively removes a brake on these pro-inflammatory signaling cascades, leading to an amplified inflammatory response.[1]
This compound: Mechanism of Action
This compound is a potent and specific inhibitor of HECTD2. Its primary mechanism of action is the disruption of the protein-protein interaction between HECTD2 and PIAS1.[3] By preventing this interaction, this compound inhibits the HECTD2-mediated ubiquitination and degradation of PIAS1.[1] This leads to an increase in the intracellular levels and stability of PIAS1, thereby restoring its anti-inflammatory function and attenuating the downstream inflammatory signaling pathways.[1][3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference |
| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration of this compound required to inhibit 50% of the HECTD2/PIAS1 interaction. | [3] |
| IC₅₀ (PIAS1 Protein Level Increase) | ≈ 100 nM | Concentration of this compound required to cause a 50% increase in PIAS1 protein levels in non-stimulated conditions. | [3] |
| Effective Concentration (PIAS1 Degradation Suppression) | 800 nM | Concentration of this compound that suppresses LPS-induced PIAS1 degradation and restores PIAS1 protein levels. | [3] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation
| Animal Model | Treatment | Key Findings | Reference |
| LPS-induced lung inflammation | This compound (10 mg/kg, i.p.) | Significantly decreased lavage protein concentrations, cell counts, and cell infiltrates. Significantly decreased lavage cytokine levels. | [3] |
| P. aeruginosa (PA103)-induced lung inflammation | This compound (10 mg/kg, i.p.) | Significantly decreased lavage protein concentrations, cell counts, and cell infiltrates. Significantly decreased lavage cytokine levels. | [3] |
Signaling Pathway and Experimental Workflow Visualizations
HECTD2-PIAS1 Signaling Pathway
The following diagram illustrates the role of HECTD2 in the inflammatory signaling pathway and the mechanism of inhibition by this compound.
References
The BC-1382 and PIAS1 Interaction Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the interaction between the small molecule inhibitor BC-1382 and the Protein Inhibitor of Activated STAT1 (PIAS1). This compound is a potent and specific inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. The primary mechanism of action of this compound involves the disruption of the HECTD2-PIAS1 interaction, thereby preventing the ubiquitination and subsequent proteasomal degradation of PIAS1. This stabilization of PIAS1 leads to the suppression of pro-inflammatory signaling pathways, primarily the NF-κB and STAT1 pathways, highlighting the therapeutic potential of this compound in inflammatory diseases. This document details the molecular pathway, presents quantitative data from key experiments, provides comprehensive experimental protocols, and includes visualizations to facilitate a deeper understanding of this novel therapeutic approach.
Introduction
Chronic inflammatory diseases represent a significant global health challenge. The dysregulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) pathways, is a hallmark of many of these conditions. PIAS1 is a crucial negative regulator of these pathways, acting to dampen inflammatory responses. The discovery of the E3 ubiquitin ligase HECTD2 as a key mediator of PIAS1 degradation has unveiled a novel target for therapeutic intervention. This compound, a small molecule inhibitor of HECTD2, has emerged as a promising agent that can modulate this pathway to achieve anti-inflammatory effects. This guide will explore the intricacies of the this compound and PIAS1 interaction pathway.
The HECTD2-PIAS1 Signaling Pathway
Under basal conditions, PIAS1 levels are maintained through a dynamic balance of synthesis and degradation. In the presence of pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the HECTD2 E3 ubiquitin ligase is activated. HECTD2 then targets PIAS1 for polyubiquitination, marking it for degradation by the proteasome. This degradation of PIAS1 removes its inhibitory effect on the NF-κB and STAT1 signaling pathways, leading to the transcription of pro-inflammatory genes.
This compound directly inhibits the E3 ligase activity of HECTD2. By binding to HECTD2, this compound prevents the interaction between HECTD2 and its substrate, PIAS1. This inhibition of the HECTD2-PIAS1 interaction blocks the ubiquitination of PIAS1, leading to its stabilization and accumulation within the cell. The increased levels of PIAS1 then effectively suppress the activation of NF-κB and STAT1, resulting in a potent anti-inflammatory response.
Caption: this compound inhibits HECTD2, stabilizing PIAS1 to suppress inflammation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Conditions | Reference |
| HECTD2/PIAS1 Interaction IC50 | ≈ 5 nM | In vitro binding assay | N/A | [1] |
| PIAS1 Protein Level Increase IC50 | ≈ 100 nM | Non-stimulated cells | N/A | [1] |
| Restoration of PIAS1 Levels | 800 nM | LPS-stimulated cells | N/A | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lung Inflammation
| Parameter | Treatment | Outcome | Reference |
| Lavage Protein Concentration | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |
| Lavage Cell Counts | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |
| Cell Infiltrates | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |
| Lavage Cytokine Levels | This compound (10 mg/kg, i.p.) | Significantly decreased | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound and PIAS1 interaction pathway.
Co-Immunoprecipitation (Co-IP) to Detect HECTD2-PIAS1 Interaction
This protocol is used to demonstrate the physical interaction between HECTD2 and PIAS1 in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: anti-HECTD2, anti-PIAS1, and IgG control
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate with Protein A/G beads and IgG control antibody.
-
Incubate the pre-cleared lysate with the primary antibody (anti-HECTD2 or anti-PIAS1) overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes by boiling the beads in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against HECTD2 and PIAS1.
Caption: Workflow for Co-immunoprecipitation of HECTD2 and PIAS1.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of HECTD2 to ubiquitinate PIAS1 and the inhibitory effect of this compound.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and HECTD2
-
Recombinant PIAS1 substrate
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, E2, HECTD2, PIAS1, ubiquitin, and ATP in the reaction buffer.
-
For the inhibition experiment, pre-incubate HECTD2 with varying concentrations of this compound before adding the other components.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-PIAS1 antibody to detect polyubiquitinated PIAS1.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, which is negatively regulated by PIAS1.
Materials:
-
Cells transfected with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid
-
LPS or other NF-κB stimuli
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with LPS to activate NF-κB.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) Assay
This assay determines the binding of NF-κB to the promoters of its target genes in the presence or absence of this compound.
Materials:
-
Formaldehyde for cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-NF-κB p65 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting NF-κB responsive promoters (e.g., IL-6, TNF-α)
Procedure:
-
Treat cells with LPS and/or this compound.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication.
-
Immunoprecipitate the chromatin with an anti-NF-κB p65 antibody or IgG control.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Quantify the amount of precipitated promoter DNA by qPCR using specific primers.
Caption: Chromatin Immunoprecipitation workflow for NF-κB binding.
Conclusion
The inhibition of the HECTD2 E3 ubiquitin ligase by this compound represents a novel and promising strategy for the treatment of inflammatory diseases. By preventing the degradation of the key anti-inflammatory protein PIAS1, this compound effectively dampens the pro-inflammatory NF-κB and STAT1 signaling pathways. The data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in exploring this therapeutic avenue further. Future research should focus on the continued preclinical and clinical development of this compound and other HECTD2 inhibitors.
References
Structural Analysis of BC-1382 Binding to HECTD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analysis of the interaction between the novel inhibitor BC-1382 and its target, the E3 ubiquitin ligase HECTD2. While a definitive crystal structure of the complex is not yet publicly available, this document synthesizes the current understanding of the binding event, outlines the key signaling pathways, and provides detailed experimental protocols for a complete structural and biophysical characterization.
Introduction to HECTD2 and the Inhibitor this compound
HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) is an E3 ubiquitin ligase that plays a critical role in cellular protein degradation pathways. Its activity has been linked to the regulation of inflammatory responses, making it a compelling target for therapeutic intervention. HECTD2 mediates the ubiquitination and subsequent proteasomal degradation of key signaling proteins, including the Protein Inhibitor of Activated STAT 1 (PIAS1) and Kelch-like ECH-associated protein 1 (KEAP1).[1][2][3]
This compound is a potent and specific small-molecule inhibitor of HECTD2.[4] It has been shown to disrupt the interaction between HECTD2 and its substrate PIAS1, thereby preventing PIAS1 degradation and suppressing inflammatory signaling.[1][4] This makes this compound a promising lead compound for the development of novel anti-inflammatory therapeutics. Understanding the precise molecular interactions between this compound and HECTD2 is paramount for advancing structure-based drug design and optimizing inhibitor efficacy.
Quantitative Analysis of this compound Activity
This compound has demonstrated significant potency in cellular and biochemical assays. The following table summarizes the key quantitative data reported for its inhibitory activity.
| Parameter | Value | Description | Reference |
| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration of this compound required to inhibit 50% of the HECTD2-PIAS1 interaction. | [4] |
| IC₅₀ (PIAS1 Protein Stabilization) | ≈ 100 nM | Concentration of this compound required to achieve a 50% increase in PIAS1 protein levels in a non-stimulus condition. | [4] |
| Effective Concentration (PIAS1 Rescue) | 800 nM | Concentration of this compound that suppresses LPS-induced PIAS1 degradation. | [4] |
HECTD2 Signaling Pathways and Mechanism of Inhibition
HECTD2 functions as a crucial regulator in at least two significant signaling pathways. This compound acts by intercepting the catalytic activity of HECTD2, leading to the stabilization of its substrates.
HECTD2-PIAS1 Inflammatory Pathway
HECTD2 targets PIAS1 for ubiquitination and degradation, which in turn amplifies NF-κB signaling and promotes inflammation.[1] The process is initiated by the phosphorylation of PIAS1 by GSK3β, creating a recognition site for HECTD2.[1]
References
Therapeutic Potential of HECTD2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) is emerging as a critical regulator in a spectrum of human pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. Its role as an E3 ubiquitin ligase, mediating the transfer of ubiquitin to specific substrate proteins, positions it as a key node in cellular signaling pathways that govern cell proliferation, immune responses, and protein homeostasis. The dysregulation of HECTD2 has been implicated in the progression of melanoma and renal cell carcinoma, the exacerbation of acute lung injury, and potentially contributes to the pathology of neurodegenerative diseases like Alzheimer's. This technical guide provides a comprehensive overview of the therapeutic potential of HECTD2 inhibition, detailing its molecular mechanisms, key signaling pathways, and potential therapeutic inhibitors. We present quantitative data on known inhibitors, detailed experimental protocols for studying HECTD2 function and inhibition, and visual representations of the pertinent signaling cascades to facilitate further research and drug development efforts in this promising area.
Introduction to HECTD2
HECTD2 is a member of the HECT (Homologous to the E6-AP Carboxyl Terminus) family of E3 ubiquitin-protein ligases. These enzymes play a crucial role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin conjugation to substrate proteins, thereby targeting them for degradation or altering their function. HECTD2 has been identified as a key player in several diseases, making it an attractive target for therapeutic intervention.
Therapeutic Rationale for HECTD2 Inhibition:
-
Oncology: HECTD2 promotes the proliferation of melanoma cells and is associated with immune evasion[1]. In renal cell carcinoma, it contributes to malignant progression[2][3].
-
Inflammatory Diseases: HECTD2 exacerbates inflammation in experimental models of pneumonia and acute lung injury by mediating the degradation of the anti-inflammatory protein PIAS1[4].
-
Neurodegenerative Diseases: Genetic association studies have linked HECTD2 to an increased risk of prion diseases and Alzheimer's disease[1][5].
Known and Potential Inhibitors of HECTD2
Several small molecules have been identified as potential inhibitors of HECTD2 activity.
| Inhibitor | Mechanism of Action | Quantitative Data | Disease Context |
| BC-1382 | Disrupts the interaction between HECTD2 and its substrate PIAS1. | IC50 (HECTD2/PIAS1 interaction): ~5 nMIC50 (PIAS1 protein stabilization): ~100 nM | Acute Lung Injury, Melanoma |
| Veratric Acid | Identified through molecular docking to have a high binding affinity for HECTD2, leading to the induction of ferroptosis in cancer cells. | Binding Affinity: High (specific Kd or IC50 not yet reported in reviewed literature)Effect: Induces ferroptosis in renal cell carcinoma cells. | Renal Cell Carcinoma |
Key Signaling Pathways Involving HECTD2
HECTD2 modulates several critical signaling pathways implicated in disease pathogenesis.
HECTD2-PIAS1-NF-κB Signaling Pathway in Inflammation
In the context of inflammation, HECTD2 acts as a pro-inflammatory E3 ligase by targeting the Protein Inhibitor of Activated STAT 1 (PIAS1) for ubiquitination and subsequent proteasomal degradation. PIAS1 is a negative regulator of the NF-κB signaling pathway. By degrading PIAS1, HECTD2 unleashes NF-κB activity, leading to the transcription of pro-inflammatory cytokines and exacerbating inflammatory responses, as seen in acute lung injury[4].
Caption: HECTD2 promotes NF-κB activation by targeting PIAS1 for degradation.
HECTD2 in Cancer Cell Proliferation and Survival
In melanoma, HECTD2 expression drives the cell cycle and promotes proliferation[1][6]. In renal cell carcinoma, HECTD2 promotes an inflammatory response and malignant progression through the p38/JNK pathway[7]. Furthermore, HECTD2 has been shown to mediate the ubiquitination and degradation of KEAP1, a negative regulator of the antioxidant response transcription factor NRF2, potentially contributing to therapy resistance in hepatocellular carcinoma.
Caption: HECTD2 promotes proliferation and immune evasion in melanoma and malignant progression in RCC.
Experimental Protocols for Studying HECTD2 Inhibition
In Vitro Ubiquitination Assay for HECTD2 Activity
This assay directly measures the E3 ligase activity of HECTD2 towards a specific substrate, such as PIAS1.
Materials:
-
Recombinant human HECTD2 protein
-
Recombinant human PIAS1 protein (or other substrate)
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin-Conjugating Enzyme (E2, e.g., UbcH5a)
-
Human recombinant ubiquitin
-
ATP solution (10 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-PIAS1 antibody, Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction mixture on ice in a total volume of 30 µL:
-
5 µL of 10x Ubiquitination Buffer
-
1 µL of E1 enzyme (10 µM stock)
-
1 µL of E2 enzyme (20 µM stock)
-
2 µL of Ubiquitin (100 µM stock)
-
1 µL of ATP (10 mM stock)
-
1 µg of recombinant PIAS1
-
1 µg of recombinant HECTD2
-
Varying concentrations of the HECTD2 inhibitor (e.g., this compound) or vehicle control.
-
Nuclease-free water to a final volume of 30 µL.
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-PIAS1 antibody to detect polyubiquitinated forms of PIAS1, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Co-Immunoprecipitation (Co-IP) to Assess HECTD2-Substrate Interaction
This protocol determines if a potential inhibitor disrupts the physical interaction between HECTD2 and its substrate.
Materials:
-
Cell line expressing endogenous or overexpressed tagged HECTD2 and its substrate (e.g., HEK293T cells)
-
HECTD2 inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-HECTD2 antibody or antibody against the tag
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
Western blotting reagents
-
Anti-substrate antibody
Procedure:
-
Culture cells to ~80-90% confluency and treat with the HECTD2 inhibitor or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-HECTD2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an anti-substrate antibody to detect the co-immunoprecipitated substrate. A decrease in the amount of co-precipitated substrate in the inhibitor-treated sample indicates disruption of the interaction.
Cell Proliferation Assay (shRNA Knockdown)
This assay assesses the impact of HECTD2 inhibition on cancer cell proliferation.
Materials:
-
Melanoma cell line (e.g., A375)
-
Lentiviral particles carrying shRNA targeting HECTD2 and a non-targeting control shRNA
-
Polybrene
-
Puromycin (for selection)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed melanoma cells in a 6-well plate.
-
Transduce the cells with lentiviral particles containing HECTD2 shRNA or control shRNA in the presence of polybrene.
-
After 24-48 hours, select for transduced cells using puromycin.
-
Confirm HECTD2 knockdown by Western blotting or qRT-PCR.
-
Seed the stable knockdown and control cells in a 96-well plate at a low density.
-
Measure cell proliferation at different time points (e.g., 0, 24, 48, 72 hours) using a cell proliferation assay reagent according to the manufacturer's instructions.
-
Plot the growth curves to compare the proliferation rates of HECTD2 knockdown cells versus control cells.
HECTD2 in Neuroinflammation and Alzheimer's Disease
The role of HECTD2 in neurodegenerative diseases is an area of active investigation. Genetic studies have implicated HECTD2 as a susceptibility gene for both prion diseases and late-onset Alzheimer's disease[1][5]. The underlying mechanism is thought to involve the ubiquitin-proteasome system's role in clearing misfolded proteins, a hallmark of these conditions[1]. Dysregulation of HECTD2 could impair this clearance, leading to the accumulation of toxic protein aggregates. Further research is needed to identify the specific substrates of HECTD2 in the central nervous system and to elucidate its precise role in the neuroinflammatory processes that contribute to neuronal damage in Alzheimer's disease.
Caption: A workflow for investigating the role of HECTD2 in neurodegenerative diseases.
Conclusion and Future Directions
HECTD2 represents a promising therapeutic target for a range of diseases driven by aberrant cell proliferation and inflammation. The development of specific and potent HECTD2 inhibitors, such as this compound, provides valuable tools for further elucidating its biological functions and for preclinical validation. Future research should focus on:
-
Identifying additional HECTD2 substrates: Uncovering the full spectrum of HECTD2 substrates in different cellular contexts will provide deeper insights into its multifaceted roles.
-
Developing more potent and selective inhibitors: Structure-based drug design and high-throughput screening can lead to the discovery of novel HECTD2 inhibitors with improved pharmacological properties.
-
Elucidating the role of HECTD2 in neurodegeneration: Further investigation into the molecular mechanisms by which HECTD2 contributes to neurodegenerative diseases is crucial for developing new therapeutic strategies for these devastating conditions.
-
Translational studies: Preclinical studies in relevant animal models are necessary to evaluate the efficacy and safety of HECTD2 inhibitors for various disease indications.
References
- 1. HECTD2, a candidate susceptibility gene for Alzheimer's disease on 10q - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HECTD2 as a target for veratric acid in the regulation of ferroptosis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HECTD2 as a target for veratric acid in the regulation of ferroptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HECTD2, a candidate susceptibility gene for Alzheimer's disease on 10q - UCL Discovery [discovery.ucl.ac.uk]
- 6. e-century.us [e-century.us]
- 7. HECTD2/TNFAIP1 Axis Regulating the p38/JNK Pathway to Promote an Inflammatory Response in Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
BC-1382: A Technical Guide for the Investigation of Acute Lung Inflammation Models
This guide provides an in-depth overview of BC-1382, a potent and specific small-molecule inhibitor of the E3 ubiquitin ligase HECTD2, for researchers and drug development professionals studying acute lung inflammation. This compound offers a targeted approach to mitigating inflammatory responses by modulating a key anti-inflammatory pathway.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by preventing the degradation of the Protein Inhibitor of Activated STAT 1 (PIAS1).[1][2][3] In inflammatory states, such as those induced by gram-negative bacteria, the E3 ubiquitin ligase HECTD2 targets PIAS1 for ubiquitination and subsequent proteasomal degradation.[2][3][4] The loss of PIAS1, a critical negative regulator of inflammatory signaling, leads to the overactivation of pro-inflammatory pathways, including Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor κB (NF-κB).[1][2][3][4] This results in a surge of pro-inflammatory cytokines, contributing to lung injury.[2][3]
This compound directly inhibits HECTD2, disrupting its interaction with PIAS1.[1] This action stabilizes PIAS1 protein levels, thereby enhancing its natural anti-inflammatory function and suppressing the downstream activation of STAT and NF-κB pathways.[2]
Signaling Pathway of this compound in Lung Inflammation
Quantitative Data and Efficacy
This compound has demonstrated potent activity in both in vitro and in vivo models of lung inflammation.
In Vitro Activity
The inhibitory potency of this compound has been quantified through various assays.
| Parameter | IC50 | Description |
| HECTD2/PIAS1 Interaction | ~5 nM | Concentration required to inhibit 50% of the interaction between HECTD2 and PIAS1.[1] |
| PIAS1 Protein Stabilization | ~100 nM | Concentration required to achieve a 50% increase in PIAS1 protein levels under non-stimulus conditions.[1] |
| PIAS1 Level Restoration (LPS) | 800 nM | Concentration at which this compound restores PIAS1 protein levels in the presence of LPS.[1] |
In Vivo Efficacy in Murine Models
This compound significantly attenuates lung injury in mouse models of acute lung inflammation induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa.[1][3] A single intraperitoneal injection of this compound at 10 mg/kg has been shown to produce significant therapeutic effects.[1]
| Model | Parameter | Outcome |
| LPS-Induced Lung Injury | Lavage Protein Concentration | Significantly Decreased[1] |
| Lavage Cell Counts | Significantly Decreased[1] | |
| Cell Infiltrates | Significantly Decreased[1] | |
| Lavage Cytokine Levels | Significantly Decreased[1] | |
| P. aeruginosa-Induced Lung Injury | Lavage Protein Concentration | Significantly Decreased[1] |
| Lavage Cell Counts | Significantly Decreased[1] | |
| Cell Infiltrates | Significantly Decreased[1] | |
| Lavage Cytokine Levels | Significantly Decreased[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in murine models of lung inflammation, based on the foundational study by Coon et al. (2015).
This compound Formulation for In Vivo Use
For in vivo administration, this compound can be prepared in a vehicle suitable for intraperitoneal injection.
-
Solubilization Protocol 1:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to reach the final volume of 1 mL.[2]
-
-
Solubilization Protocol 2:
-
Dissolve this compound in DMSO to create a stock solution.
-
Prepare the final solution in a vehicle of 10% DMSO and 90% Corn Oil.[2]
-
Murine Models of Acute Lung Inflammation
-
Animals: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Inflammatory Agents:
-
LPS: Lipopolysaccharide from E. coli O111:B4.
-
Pseudomonas aeruginosa: Strain PA103.
-
Experimental Workflow
Intratracheal Instillation of Inflammatory Agents
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Suspend the mouse on a surgical board at a 60° angle.
-
Expose the trachea via a small midline incision.
-
Using a 30-gauge needle, intratracheally (i.t.) instill 50 µL of either LPS solution or a suspension of P. aeruginosa.
-
Close the incision with a surgical clip.
This compound Administration
-
Administer this compound (10 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection approximately 1 hour before the intratracheal instillation of the inflammatory agent.
Bronchoalveolar Lavage (BAL)
-
At the study endpoint (e.g., 18 hours post-insult), euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Secure the cannula with a suture.
-
Instill and retrieve 1 mL of ice-cold, sterile phosphate-buffered saline (PBS) three times.
-
Pool the retrieved fluid. This is the BAL fluid.
BAL Fluid Analysis
-
Total Cell Count: Centrifuge the BAL fluid (e.g., at 300 x g for 10 minutes at 4°C). Resuspend the cell pellet and count the cells using a hemocytometer or automated cell counter.
-
Differential Cell Count: Prepare cytospin slides from the resuspended cells and stain with a Wright-Giemsa stain to differentiate neutrophils, macrophages, and lymphocytes.
-
Protein Concentration: Use the supernatant from the centrifugation step. Determine the total protein concentration using a standard assay such as the bicinchoninic acid (BCA) assay.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using enzyme-linked immunosorbent assays (ELISA) or multiplex bead assays.
Conclusion
This compound is a valuable research tool for investigating the HECTD2-PIAS1 axis in the context of acute lung inflammation. Its specific mechanism of action and proven efficacy in preclinical models make it a strong candidate for studies aimed at understanding and therapeutically targeting innate immune responses in the lung. The protocols and data presented in this guide provide a comprehensive foundation for researchers to design and execute robust experiments using this novel compound.
References
- 1. Alleviation of gram-negative bacterial lung inflammation by targeting HECTD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RNFT2/IL-3Rα axis regulates IL-3 signaling and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of BC-1382: A Potent HECTD2 Inhibitor for Anti-Inflammatory Therapy
Abstract
Overactivation of the innate immune system in response to pathogens can lead to a "cytokine storm," a primary driver of severe inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A critical unmet need exists for therapeutics that can modulate these excessive inflammatory responses. Research has identified the ubiquitin E3 ligase HECTD2 as a key proinflammatory protein that mediates the degradation of PIAS1 (Protein Inhibitor of Activated STAT 1), a potent anti-inflammatory regulator. The discovery of a protective, naturally occurring HECTD2 variant led to the development of BC-1382, a first-in-class small molecule inhibitor of HECTD2. This compound specifically disrupts the HECTD2/PIAS1 interaction, stabilizing PIAS1 levels and suppressing downstream inflammatory signaling. Preclinical studies in cellular and animal models of gram-negative bacterial lung inflammation have demonstrated that this compound effectively reduces cytokine production and alleviates lung injury, highlighting its potential as a novel anti-inflammatory therapeutic.
Introduction to the HECTD2-PIAS1 Inflammatory Pathway
The innate immune system's response to pathogens, while essential for host defense, can become dysregulated, leading to excessive inflammation and tissue damage.[1] A central mechanism in controlling this response is the regulation of key inflammatory signaling pathways, including the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and nuclear factor κB (NF-κB) pathways.[1][2] The PIAS (Protein Inhibitor of Activated STAT) family of proteins, particularly PIAS1, are crucial negative regulators of these pathways.[1][2] PIAS1 can suppress the activation of STATs and bind to the p65 subunit of NF-κB, preventing the transcription of proinflammatory genes.[1]
The cellular abundance of PIAS1 is tightly controlled. A pivotal discovery identified HECTD2, a ubiquitin E3 ligase, as the enzyme that targets PIAS1 for ubiquitination and subsequent proteasomal degradation.[1][3][4] In the presence of inflammatory stimuli like bacterial lipopolysaccharide (LPS), HECTD2 activity increases, leading to the depletion of PIAS1. This depletion unleashes the JAK-STAT and NF-κB pathways, resulting in a surge of proinflammatory cytokines and contributing to the pathology of inflammatory diseases like ARDS.[1][5]
Discovery of this compound
The validation of HECTD2 as a therapeutic target was significantly advanced by the identification of a naturally occurring, mislocalized, and hypofunctional variant, HECTD2A19P.[1] This polymorphism, present in about 8.5% of the population, was found to be protective against ARDS.[1] The A19P mutation prevents HECTD2 from interacting with PIAS1 in the nucleus, thereby preventing PIAS1 degradation and reducing inflammation.[1][5]
This genetic evidence spurred the search for a small-molecule inhibitor that could mimic the protective effects of the HECTD2A19P variant. This effort led to the identification of this compound, a potent and specific inhibitor designed to antagonize HECTD2 activity.[1][5]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the HECTD2 E3 ligase.[5] By binding to HECTD2, this compound specifically disrupts the interaction with its substrate, PIAS1.[6][7] This action prevents HECTD2 from ubiquitinating PIAS1, thereby shielding PIAS1 from degradation. The resulting stabilization and increased abundance of PIAS1 enhance its natural anti-inflammatory function, leading to the suppression of STAT and NF-κB signaling and a reduction in the secretion of proinflammatory cytokines.[2][5]
Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.
Preclinical Data
In Vitro Activity
This compound has been shown to be a highly potent inhibitor of the HECTD2-PIAS1 interaction. In biochemical and cellular assays, this compound effectively stabilizes PIAS1 and counteracts inflammatory stimuli.[6]
| Parameter | Value | Description | Reference |
| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration for 50% inhibition of the HECTD2-PIAS1 interaction. | [6][7] |
| IC₅₀ (PIAS1 Stabilization) | ≈ 100 nM | Concentration for 50% increase in PIAS1 protein levels in non-stimulated cells. | [6] |
| PIAS1 Rescue Concentration | 800 nM | Concentration that restores PIAS1 levels after LPS-induced degradation. | [6] |
Furthermore, this compound was shown to suppress the release of proinflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.[6]
In Vivo Efficacy in Lung Injury Models
The therapeutic potential of this compound was evaluated in murine models of acute lung injury induced by either intratracheal administration of LPS or infection with Pseudomonas aeruginosa (PA).[1] A single intraperitoneal injection of this compound demonstrated significant protective effects.[5]
| Model | Treatment | Outcome Measure | Result | Reference |
| LPS-Induced ALI | This compound (10 mg/kg, IP) | Lavage Protein | Significantly Decreased | [6] |
| Lavage Cell Count | Significantly Decreased | [6] | ||
| Lavage Cytokines | Significantly Decreased | [6] | ||
| PA-Induced Pneumonia | This compound (10 mg/kg, IP) | Lavage Protein | Significantly Decreased | [6] |
| Lavage Cell Count | Significantly Decreased | [6] | ||
| Cell Infiltrates | Significantly Decreased | [6] | ||
| Lavage Cytokines | Significantly Decreased | [6] |
These results indicate that by inhibiting HECTD2, this compound can effectively mitigate the severe inflammatory cascade and tissue damage characteristic of gram-negative bacterial pneumonia.[1][5]
Key Experimental Methodologies
In Vivo Murine Model of Acute Lung Injury
To evaluate the in vivo efficacy of this compound, mouse models of acute lung injury are established.[1][8]
-
Induction: Animals are challenged with either intratracheal lipopolysaccharide (LPS) from E. coli (e.g., 3 mg/kg) or live Pseudomonas aeruginosa (PA103 strain) to induce lung inflammation.[1]
-
Treatment: A single dose of this compound (e.g., 10 mg/kg) or a vehicle control is administered via intraperitoneal (IP) injection.[8]
-
Analysis: After a set period (e.g., 18 hours), animals are euthanized.[8] A bronchoalveolar lavage (BAL) is performed by flushing the lungs with saline.
-
Endpoints: The collected BAL fluid is analyzed for total protein concentration (an indicator of vascular leakage), total and differential immune cell counts, and levels of proinflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.[1] Lungs are also harvested for histological analysis (H&E staining) to assess cellular infiltration and tissue damage.[1]
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. NRIP1 aggravates lung injury caused by Pseudomonas aeruginosa in mice by increasing PIAS1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRIP1 aggravates lung injury caused by Pseudomonas aeruginosa in mice by increasing PIAS1 ubiquitination | Aging [aging-us.com]
- 5. Alleviation of gram-negative bacterial lung inflammation by targeting HECTD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
BC-1382: A Potent Probe for Interrogating HECTD2 Ubiquitin Ligase Activity and Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BC-1382, a potent and specific small-molecule inhibitor of the HECT E3 ubiquitin ligase HECTD2. This compound serves as a valuable chemical probe for elucidating the role of HECTD2 in cellular processes, particularly in the regulation of inflammatory signaling pathways. By disrupting the protein-protein interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), this compound leads to the stabilization of PIAS1, a key negative regulator of the pro-inflammatory NF-κB and JAK/STAT signaling pathways. This guide details the mechanism of action of this compound, provides a compilation of its quantitative activity, outlines detailed experimental protocols for its characterization, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and HECTD2
The ubiquitin-proteasome system is a critical regulator of protein homeostasis and cellular signaling. E3 ubiquitin ligases, the final enzymes in the ubiquitination cascade, confer substrate specificity and are thus attractive targets for therapeutic intervention. HECTD2 (HECT Domain E3 Ubiquitin Protein Ligase 2) is a member of the HECT family of E3 ligases. Emerging research has implicated HECTD2 as a pro-inflammatory regulator through its targeted degradation of PIAS1.[1]
This compound was identified as a specific inhibitor of HECTD2, offering a powerful tool to investigate the physiological and pathological functions of this E3 ligase.[1] Its mechanism of action, involving the disruption of a protein-protein interaction, makes it a valuable probe for studying the intricacies of HECTD2-mediated ubiquitination and its downstream consequences.
Mechanism of Action
This compound exerts its inhibitory effect by specifically disrupting the interaction between HECTD2 and its substrate, PIAS1.[1] Under normal inflammatory conditions, HECTD2 binds to PIAS1 and mediates its polyubiquitination, targeting it for proteasomal degradation. The degradation of PIAS1 relieves its inhibitory pressure on the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines.
This compound binds to HECTD2 and prevents its association with PIAS1. This inhibition of the HECTD2-PIAS1 interaction protects PIAS1 from degradation, leading to its accumulation in the cell. The stabilized PIAS1 can then effectively suppress the NF-κB pathway, resulting in a potent anti-inflammatory effect.[1]
Signaling Pathway
Caption: HECTD2-mediated degradation of PIAS1 and its inhibition by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound's activity based on available literature.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Description | Value (IC₅₀) |
| HECTD2/PIAS1 Interaction | Inhibition of the binding between HECTD2 and PIAS1 in an in vitro binding assay. | ~5 nM |
| PIAS1 Protein Stabilization | Increase in PIAS1 protein levels in cells under non-stimulus conditions. | ~100 nM |
| PIAS1 Degradation Inhibition | Restoration of PIAS1 protein levels in the presence of LPS. | 800 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Lung Injury
| Parameter | Treatment | Outcome |
| Lavage Protein Concentration | This compound (10 mg/kg, i.p.) | Significantly decreased |
| Lavage Cell Counts | This compound (10 mg/kg, i.p.) | Significantly decreased |
| Cell Infiltrates | This compound (10 mg/kg, i.p.) | Significantly decreased |
| Lavage Cytokine Levels | This compound (10 mg/kg, i.p.) | Significantly decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro HECTD2-PIAS1 Binding Assay
This assay is designed to quantify the ability of this compound to disrupt the interaction between HECTD2 and PIAS1.
Materials:
-
Purified recombinant HECTD2 protein (e.g., GST-tagged)
-
Purified recombinant PIAS1 protein (e.g., His-tagged)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, 10% glycerol)
-
Glutathione-sepharose beads or Ni-NTA agarose beads
-
Wash Buffer (Binding Buffer with higher salt concentration, e.g., 300 mM NaCl)
-
Elution Buffer (e.g., for GST: 10 mM reduced glutathione in binding buffer; for His: 250 mM imidazole in binding buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: Anti-His tag, Anti-GST tag
Protocol:
-
Immobilization of Bait Protein:
-
Incubate a defined amount of purified GST-HECTD2 with glutathione-sepharose beads in binding buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound protein.
-
-
Binding Reaction:
-
Resuspend the beads with immobilized GST-HECTD2 in binding buffer.
-
Add a constant concentration of purified His-PIAS1 to the bead slurry.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specific interactions.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using the appropriate elution buffer.
-
Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-His tag antibody to detect bound PIAS1.
-
Quantify the band intensities to determine the amount of PIAS1 that co-precipitated with HECTD2 at each this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PIAS1 binding at each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
Understanding the Anti-Inflammatory Properties of BC-1382: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of BC-1382, a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting the interaction between HECTD2 and PIAS1 (Protein Inhibitor of Activated STAT 1). HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for degradation. By inhibiting HECTD2, this compound prevents the degradation of PIAS1, leading to its accumulation and enhanced stability.[1] PIAS1 is a critical negative regulator of inflammatory signaling pathways.
The primary mechanism involves the disruption of the HECTD2/PIAS1 interaction, for which this compound has a half-maximal inhibitory concentration (IC50) of approximately 5 nM.[1] This targeted action allows this compound to effectively reduce the severity of cytokine-driven inflammation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Condition |
| HECTD2/PIAS1 Interaction IC50 | ≈ 5 nM | Biochemical Assay | N/A |
| PIAS1 Protein Level Increase IC50 | ≈ 100 nM | Cellular Assay | Non-stimulus |
| PIAS1 Protein Level Restoration | 800 nM | Cellular Assay | LPS-induced degradation |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation
| Animal Model | Treatment | Key Findings |
| Lipopolysaccharide (LPS)-stimulated mice | 10 mg/kg; intraperitoneal injection | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1] |
| Pseudomonas aeruginosa (PA103)-stimulated mice | 10 mg/kg; intraperitoneal injection | Significantly decreased lavage protein concentrations, lavage cell counts, cell infiltrates, and lavage cytokine levels.[1] |
Signaling Pathway
The anti-inflammatory action of this compound is centered on the modulation of the HECTD2-PIAS1 signaling axis, which in turn regulates downstream inflammatory responses.
Caption: this compound inhibits HECTD2, preventing PIAS1 degradation and suppressing pro-inflammatory cytokine production.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.
1. In Vitro HECTD2/PIAS1 Interaction Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the HECTD2/PIAS1 interaction.
-
Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA assay, is utilized.
-
Recombinant HECTD2 and PIAS1 proteins, each tagged with a specific detection molecule (e.g., GST-tag and His-tag), are incubated together.
-
A corresponding antibody or binding protein conjugated to a donor fluorophore (e.g., anti-GST-Europium) and an acceptor fluorophore (e.g., anti-His-Allophycocyanin) are added.
-
In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores due to the HECTD2-PIAS1 interaction results in a FRET signal.
-
This compound is added at varying concentrations to determine its ability to disrupt the interaction, measured by a decrease in the FRET signal.
-
The IC50 value is calculated from the dose-response curve.
-
2. Cellular Assay for PIAS1 Protein Levels
-
Objective: To assess the effect of this compound on PIAS1 protein stability and levels in a cellular context.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line are cultured.
-
For non-stimulus conditions, cells are treated with varying concentrations of this compound for a specified period.
-
For inflammatory conditions, cells are stimulated with lipopolysaccharide (LPS) to induce PIAS1 degradation, followed by treatment with this compound.
-
Cell lysates are collected, and total protein is quantified.
-
Western blotting is performed using a primary antibody specific for PIAS1 to determine its protein levels. A loading control (e.g., GAPDH or β-actin) is used for normalization.
-
Densitometry analysis of the western blot bands is used to quantify the relative changes in PIAS1 protein levels.
-
To determine the effect on protein half-life (t1/2), cells are treated with a protein synthesis inhibitor (e.g., cycloheximide) in the presence or absence of this compound, and PIAS1 levels are measured at different time points.[1]
-
3. In Vivo Mouse Model of Acute Lung Injury
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of acute lung inflammation.
-
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Induction of Inflammation: Mice are challenged with either intratracheal or intranasal administration of lipopolysaccharide (LPS) or Pseudomonas aeruginosa (PA103) to induce lung inflammation.
-
Treatment: this compound is administered via intraperitoneal injection at a dose of 10 mg/kg.[1] A vehicle control group receives the solvent alone.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point post-challenge (e.g., 24 hours), mice are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a saline solution from the lungs.
-
Analysis of BAL Fluid:
-
Cell Counts: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts (e.g., neutrophils, macrophages) are performed on cytospin preparations stained with a differential stain.
-
Protein Concentration: The total protein concentration in the cell-free BAL fluid is measured using a protein assay (e.g., BCA assay) as an indicator of lung vascular permeability.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
-
Histopathology: Lung tissues may be collected, fixed in formalin, and embedded in paraffin for histological analysis to assess the degree of inflammation and tissue damage.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the anti-inflammatory properties of this compound.
References
An In-Depth Technical Guide to HECTD2 Substrates and BC-1382 Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the E3 ubiquitin ligase HECTD2, its known substrates, and the specificity of its inhibitor, BC-1382. HECTD2 plays a crucial role in innate immunity and inflammatory responses, primarily through its interaction with the Protein Inhibitor of Activated STAT 1 (PIAS1). The small molecule inhibitor this compound has emerged as a potent tool for dissecting HECTD2 function and as a potential therapeutic agent. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of HECTD2 and this compound, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction to HECTD2: A HECT Domain E3 Ubiquitin Ligase
HECTD2 (HECT Domain E3 Ubiquitin Protein Ligase 2) is a member of the HECT (Homologous to the E6AP Carboxyl Terminus) family of E3 ubiquitin ligases.[1] These enzymes are critical components of the ubiquitin-proteasome system, which governs protein degradation and signaling. E3 ligases confer substrate specificity to the ubiquitination cascade, a process involving the sequential action of ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and E3 ligases.[1] HECT E3 ligases, including HECTD2, directly catalyze the transfer of ubiquitin from an E2 enzyme to a substrate protein.[1][2] HECTD2 has been implicated in several cellular processes and disease states, including innate immunity, inflammatory diseases, and certain cancers.[1][3]
HECTD2 Substrates: The Central Role of PIAS1
The primary and most well-characterized substrate of HECTD2 is the Protein Inhibitor of Activated STAT 1 (PIAS1).[1][4] PIAS1 is a negative regulator of inflammatory signaling pathways, notably the NF-κB and JAK-STAT pathways.[1] By targeting PIAS1 for ubiquitination and subsequent proteasomal degradation, HECTD2 promotes a pro-inflammatory state.[1][4]
The interaction between HECTD2 and PIAS1 is highly specific. The N-terminus of HECTD2, specifically amino acids 393-397, is responsible for binding to the N-terminal 20 amino acids of PIAS1.[1] This interaction is further regulated by phosphorylation; GSK3β-mediated phosphorylation of PIAS1 creates a phosphodegron that is recognized by HECTD2.[1]
While PIAS1 is the principal known substrate, it is plausible that HECTD2 has other cellular targets. The identification of novel HECTD2 substrates is an active area of research. Methodologies for substrate discovery are detailed in Section 5.
Quantitative Data on HECTD2-PIAS1 Interaction
| Parameter | Value | Experimental Context | Reference |
| HECTD2 Binding Site on PIAS1 | N-terminal 20 amino acids | In vitro binding assays | [1] |
| PIAS1 Binding Site on HECTD2 | Amino acids 393-397 (R397 is key) | Alanine scanning mutagenesis | [1] |
| Post-translational Modification | GSK3β phosphorylation of PIAS1 | Required for HECTD2 targeting | [1] |
This compound: A Potent and Specific HECTD2 Inhibitor
This compound is a small molecule inhibitor designed to specifically target HECTD2.[1][5] It functions by disrupting the protein-protein interaction between HECTD2 and its substrate, PIAS1.[1][5] This inhibition leads to the stabilization and accumulation of PIAS1, thereby suppressing pro-inflammatory signaling pathways.[1][5] this compound has demonstrated anti-inflammatory activity in preclinical models of lung inflammation induced by lipopolysaccharide (LPS) and Pseudomonas aeruginosa.[1][5]
Quantitative Data on this compound Specificity and Potency
| Parameter | Value (IC50) | Experimental Context | Reference |
| Disruption of HECTD2/PIAS1 Interaction | ≈ 5 nM | In vitro binding assay | [1][5] |
| Increase in PIAS1 Protein Level | ≈ 100 nM | Non-stimulus condition in cells | [1][5] |
| Restoration of PIAS1 Levels (post-LPS) | 800 nM | LPS-stimulated cells | [5] |
Note: While this compound shows high potency for the HECTD2-PIAS1 axis, comprehensive off-target profiling data, such as broad kinase screening or safety pharmacology panels, are not extensively reported in the public domain. Researchers should exercise due diligence in interpreting results obtained with this compound.
Signaling Pathways and Experimental Workflows
HECTD2-Mediated PIAS1 Degradation and its Inhibition by this compound
The following diagram illustrates the signaling pathway involving HECTD2, PIAS1, and the mechanism of action of this compound.
Caption: HECTD2-mediated ubiquitination and degradation of PIAS1, and its inhibition by this compound.
Experimental Workflow for Identifying HECTD2 Substrates
The following diagram outlines a typical mass spectrometry-based proteomics workflow to identify novel substrates of HECTD2.
Caption: A typical workflow for the identification of HECTD2 substrates using quantitative proteomics.
Detailed Experimental Protocols
In Vitro Ubiquitination Assay for HECTD2-mediated PIAS1 Ubiquitination
This protocol is adapted from general in vitro ubiquitination assay procedures and specific details from studies on HECTD2.[1][6][7][8][9]
Objective: To reconstitute the ubiquitination of PIAS1 by HECTD2 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant human ubiquitin
-
Recombinant purified full-length or catalytic domain of HECTD2
-
Recombinant purified full-length PIAS1 (or a fragment containing the N-terminus)
-
ATP solution (10 mM)
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
Deionized water
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the reaction mixture on ice in a total volume of 20-30 µL. Add the components in the following order:
-
Deionized water to final volume
-
10x Ubiquitination reaction buffer (to a final concentration of 1x)
-
ATP solution (to a final concentration of 1 mM)
-
Recombinant ubiquitin (e.g., 1-5 µg)
-
Recombinant E1 enzyme (e.g., 50-100 ng)
-
Recombinant E2 enzyme (e.g., 200-500 ng)
-
Recombinant PIAS1 substrate (e.g., 0.5-1 µg)
-
-
Initiate the reaction by adding recombinant HECTD2 (e.g., 0.2-1 µg). Include a negative control reaction lacking HECTD2.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-PIAS1 antibody. A high molecular weight smear or laddering of bands above the unmodified PIAS1 band indicates polyubiquitination.
Co-Immunoprecipitation (Co-IP) to Validate HECTD2-Substrate Interaction
Objective: To determine if HECTD2 and a putative substrate interact in a cellular context.
Materials:
-
Cells expressing tagged versions of HECTD2 (e.g., FLAG-HECTD2) and/or the putative substrate (e.g., Myc-Substrate).
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer).
Procedure:
-
Lyse the cells in Co-IP lysis buffer and clear the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Myc antibody). The presence of the prey protein in the eluate indicates an interaction with the bait protein.
Methodologies for Identifying Novel HECTD2 Substrates using Quantitative Proteomics
Objective: To identify proteins that are differentially ubiquitinated upon modulation of HECTD2 expression or activity.[10][11][12][13][14]
Approach:
-
Cell Line Generation: Generate stable cell lines with HECTD2 knockout (using CRISPR/Cas9) or knockdown (using shRNA).
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) Labeling: Use quantitative proteomic techniques to compare the ubiquitome of wild-type versus HECTD2-deficient cells.
-
Ubiquitin Remnant (di-Gly) Immunoprecipitation: After cell lysis and tryptic digestion, use an antibody that specifically recognizes the di-glycine remnant left on ubiquitinated lysine residues to enrich for ubiquitinated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution mass spectrometry to identify and quantify the ubiquitination sites.
-
Data Analysis: Identify ubiquitination sites that show significantly increased levels in wild-type cells compared to HECTD2-deficient cells. These represent potential HECTD2 substrates.
-
Validation: Validate candidate substrates using the methods described in sections 5.1 and 5.2.
Conclusion
HECTD2 is a critical E3 ubiquitin ligase in the regulation of inflammation, with PIAS1 being its primary known substrate. The inhibitor this compound provides a valuable tool for modulating the activity of this pathway. Future research directions should focus on the identification of novel HECTD2 substrates to fully elucidate its biological functions and on the comprehensive characterization of the off-target profile of this compound to support its potential therapeutic development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the roles of HECTD2 in health and disease.
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. HECTD2 HECT domain E3 ubiquitin protein ligase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. HECTD2 with PIAS1 interactions and pubmeds [onco.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 10. Ubiquitin ligase substrate identification through quantitative proteomics at both the protein and peptide levels. | BioGRID [thebiogrid.org]
- 11. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A label-free quantitative proteomics strategy to identify E3 ubiquitin ligase substrates targeted to proteasome degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
- 14. Ubiquitin Ligase Substrate Identification through Quantitative Proteomics at Both the Protein and Peptide Levels - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BC-1382 on NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-1382 is a novel small molecule inhibitor of the HECT domain E3 ubiquitin ligase, HECTD2. By specifically targeting HECTD2, this compound prevents the ubiquitination and subsequent degradation of the Protein Inhibitor of Activated STAT1 (PIAS1). PIAS1 is a critical negative regulator of the nuclear factor-kappa B (NF-κB) signaling pathway, a key mediator of the inflammatory response. Stabilization of PIAS1 by this compound leads to the suppression of NF-κB activation and a subsequent reduction in the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on NF-κB signaling, and detailed experimental protocols for its investigation.
Introduction to NF-κB Signaling and its Dysregulation
The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (e.g., lipopolysaccharide [LPS]), a signaling cascade is initiated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBs. This allows the freed NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[2][3]
Dysregulation of the NF-κB signaling pathway is a hallmark of many chronic inflammatory diseases, autoimmune disorders, and certain types of cancer.[1][2] Consequently, the development of therapeutic agents that can modulate NF-κB activity is of significant interest in drug discovery.
This compound: A Potent Inhibitor of the HECTD2 E3 Ligase
This compound has been identified as a potent and specific inhibitor of HECTD2, a HECT domain-containing E3 ubiquitin ligase.[4] E3 ligases are crucial enzymes in the ubiquitination process, as they confer substrate specificity. HECTD2 has been shown to directly interact with and mediate the ubiquitination of PIAS1, targeting it for proteasomal degradation.[4]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between HECTD2 and PIAS1.[2][4] By inhibiting HECTD2, this compound prevents the polyubiquitination of PIAS1, leading to its stabilization and accumulation within the cell.[4] PIAS1, in turn, acts as a negative regulator of NF-κB signaling. It achieves this by directly interacting with the p65 (RelA) subunit of NF-κB in the nucleus, thereby inhibiting its DNA binding and transcriptional activity.[4]
The logical relationship of this compound's action is as follows:
Quantitative Data
The following table summarizes the available quantitative data on the activity of this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ for HECTD2/PIAS1 Interaction Disruption | ≈ 5 nM | The half maximal inhibitory concentration of this compound required to disrupt the interaction between HECTD2 and PIAS1. | [2][4] |
| IC₅₀ for PIAS1 Protein Level Increase | ≈ 100 nM | The half maximal effective concentration of this compound to induce an increase in PIAS1 protein levels in cells. | [2][4] |
| In vivo Efficacy | 10 mg/kg (i.p.) | Dose administered intraperitoneally in mice that significantly decreased lavage protein and cell counts. | [2] |
Signaling Pathway Visualization
The following diagram illustrates the impact of this compound on the NF-κB signaling pathway.
References
- 1. HECTD2 one step closer to understand susceptibility for acute respiratory disease syndrome? - Vlaar - Annals of Translational Medicine [atm.amegroups.org]
- 2. rupress.org [rupress.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Cellular Functions of HECTD2 with the Potent Inhibitor BC-1382: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECT Domain E3 Ubiquitin Protein Ligase 2 (HECTD2) is an E3 ubiquitin ligase that plays a critical role in the innate immune response.[1][2] It functions by mediating the ubiquitination and subsequent proteasomal degradation of the Protein Inhibitor of Activated STAT 1 (PIAS1), a key negative regulator of inflammatory signaling pathways.[1][3] The degradation of PIAS1 by HECTD2 leads to the potentiation of pro-inflammatory pathways, such as NF-κB and JAK-STAT, making HECTD2 a compelling therapeutic target for inflammatory diseases.[1] This technical guide provides an in-depth exploration of the cellular functions of HECTD2 and introduces BC-1382, a first-in-class, potent, and specific small-molecule inhibitor of HECTD2.[1][4] We will delve into the mechanism of action of this compound, present key quantitative data on its efficacy, and provide detailed experimental protocols for studying the HECTD2-PIAS1 axis.
The HECTD2-PIAS1 Signaling Axis
The ubiquitination of PIAS1 by HECTD2 is a tightly regulated process. The phosphorylation of PIAS1 by Glycogen Synthase Kinase 3β (GSK3β) serves as a critical priming step, creating a phosphodegron that is recognized by HECTD2.[1] Upon recognition, HECTD2 catalyzes the attachment of ubiquitin chains to PIAS1, marking it for degradation by the proteasome. This removal of the inhibitory PIAS1 protein unleashes pro-inflammatory signaling cascades.
This compound exerts its anti-inflammatory effects by directly interfering with the protein-protein interaction between HECTD2 and PIAS1.[1][4] By preventing this interaction, this compound shields PIAS1 from HECTD2-mediated ubiquitination and degradation, leading to the stabilization and accumulation of PIAS1. Elevated levels of PIAS1, in turn, suppress the inflammatory response.
Caption: HECTD2-PIAS1 signaling pathway and inhibition by this compound.
Quantitative Efficacy of this compound
This compound has demonstrated potent and specific inhibition of the HECTD2-PIAS1 interaction and subsequent anti-inflammatory activity in a variety of in vitro and in vivo models.
| Parameter | Value | Experimental Context | Reference |
| IC50 (HECTD2/PIAS1 Interaction) | ≈ 5 nM | In vitro pull-down assay | [4] |
| IC50 (PIAS1 Protein Stabilization) | ≈ 100 nM | Non-stimulated cellular assay | [4] |
| PIAS1 Degradation Inhibition | 800 nM | Suppression of LPS-induced PIAS1 degradation | [4] |
| In Vivo Efficacy (Dosage) | 10 mg/kg (i.p.) | Mouse models of LPS- and P. aeruginosa-induced lung injury | [4] |
| In Vivo Efficacy (Outcome) | Significant reduction in lavage protein, cell counts, and pro-inflammatory cytokines | Mouse models of LPS- and P. aeruginosa-induced lung injury | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide step-by-step protocols for key experiments used to characterize the cellular functions of HECTD2 and the efficacy of this compound.
In Vivo Mouse Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) to study the in vivo effects of this compound.
Caption: Workflow for the in vivo LPS-induced acute lung injury model.
Protocol Steps:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane inhalation.
-
LPS Instillation: Intratracheally instill 3 mg/kg of LPS from E. coli O111:B4 dissolved in 50 µL of sterile, pyrogen-free saline.
-
This compound Administration: Concurrently with LPS instillation, administer this compound (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
Incubation: House the mice for 18-24 hours with free access to food and water.
-
Euthanasia and Sample Collection: Euthanize the mice by an approved method.
-
Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Lavage the lungs three times with 0.5 mL of sterile saline. Pool the recovered BAL fluid.
-
Lung Tissue Harvest: Perfuse the pulmonary circulation with saline and harvest the lungs for histology, protein extraction, or other analyses.
-
-
Analysis:
-
BAL Fluid: Determine total and differential cell counts using a hemocytometer. Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Lung Tissue: Fix a portion of the lung in 10% neutral buffered formalin for histological analysis (H&E staining). Homogenize the remaining tissue for Western blot analysis of HECTD2 and PIAS1 levels.
-
In Vivo Mouse Model of Pseudomonas aeruginosa-Induced Pneumonia
This model mimics bacterial pneumonia to assess the therapeutic potential of this compound in a clinically relevant context.
Protocol Steps:
-
Bacterial Culture: Culture Pseudomonas aeruginosa (e.g., strain PA103) to mid-log phase in a suitable broth (e.g., Luria-Bertani).
-
Inoculum Preparation: Wash the bacteria and resuspend in sterile saline to the desired concentration (e.g., 1 x 106 CFU/50 µL).
-
Infection and Treatment: Following the same procedures for anesthesia and intratracheal instillation as the LPS model, infect mice with 50 µL of the bacterial suspension. Administer this compound (10 mg/kg, i.p.) or vehicle control at the time of infection.
-
Incubation and Monitoring: House the mice for 18 hours, monitoring for signs of distress.
-
Sample Collection and Analysis: Perform BAL and harvest lung tissue as described in the LPS model. In addition to the analyses mentioned above, determine the bacterial load in the BAL fluid and lung homogenates by plating serial dilutions on appropriate agar plates.
Co-Immunoprecipitation of HECTD2 and PIAS1
This protocol is used to verify the in-cell interaction between HECTD2 and PIAS1 and to assess the disruptive effect of this compound.
Caption: Workflow for Co-immunoprecipitation of HECTD2 and PIAS1.
Protocol Steps:
-
Cell Culture and Treatment: Culture suitable cells (e.g., HEK293T or murine lung epithelial cells) to 80-90% confluency. Treat with the desired concentrations of this compound or vehicle for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein (e.g., anti-HECTD2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the "prey" protein (e.g., anti-PIAS1).
In Vitro Ubiquitination Assay
This assay directly assesses the E3 ligase activity of HECTD2 on its substrate PIAS1 and the inhibitory effect of this compound.
Protocol Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant ubiquitin
-
Recombinant HECTD2
-
Recombinant PIAS1 (substrate)
-
This compound or vehicle control
-
-
Initiate Reaction: Transfer the tubes to a 37°C incubator to start the reaction.
-
Incubation: Incubate for 1-2 hours.
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot, probing for PIAS1 to visualize the characteristic high-molecular-weight smear or ladder pattern indicative of polyubiquitination.
Conclusion
HECTD2 is a key regulator of innate immunity, and its dysregulation can lead to excessive inflammation. The small-molecule inhibitor this compound represents a promising therapeutic strategy for targeting the HECTD2-PIAS1 axis in inflammatory diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate the cellular functions of HECTD2 and advance the development of novel anti-inflammatory therapeutics.
References
Methodological & Application
Application Notes and Protocols for BC-1382 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-1382 is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2.[1][2] By disrupting the interaction between HECTD2 and its substrate, the protein inhibitor of activated STAT1 (PIAS1), this compound effectively prevents the ubiquitination and subsequent proteasomal degradation of PIAS1.[2][3] This leads to an accumulation of PIAS1, a key negative regulator of inflammatory signaling pathways, thereby exerting significant anti-inflammatory effects. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on the HECTD2-PIAS1 signaling axis and downstream inflammatory responses.
Introduction
The E3 ubiquitin ligase HECTD2 has been identified as a critical regulator of cytokine secretion and inflammation.[2] It targets the anti-inflammatory protein PIAS1 for degradation, which in turn amplifies pro-inflammatory signaling cascades, such as the NF-κB pathway.[2][3] The small-molecule inhibitor this compound offers a powerful tool to investigate the role of the HECTD2/PIAS1 axis in various cellular processes and disease models, particularly those associated with acute lung injury and inflammatory disorders.[2] this compound has been shown to attenuate lipopolysaccharide (LPS)– and Pseudomonas aeruginosa-induced lung inflammation in animal models.[2]
Mechanism of Action
This compound specifically targets HECTD2, an E3 ubiquitin ligase. The primary mechanism of action involves the inhibition of the HECTD2-mediated ubiquitination of PIAS1. This results in the stabilization and increased intracellular levels of PIAS1, which then suppresses the activity of pro-inflammatory transcription factors like NF-κB.
Signaling Pathway
The signaling pathway modulated by this compound involves the interplay between GSK3β, HECTD2, and PIAS1. Under inflammatory conditions (e.g., LPS stimulation), GSK3β phosphorylates PIAS1, creating a phosphodegron that is recognized by HECTD2.[2] HECTD2 then ubiquitinates PIAS1, targeting it for proteasomal degradation. This degradation of the inhibitory protein PIAS1 leads to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines. This compound blocks this cascade by preventing HECTD2 from binding to PIAS1.
References
Application Notes and Protocols for In Vivo Administration of BC-1382 in Mice
For Research Use Only
Introduction
BC-1382 is a potent and specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. By disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT1 (PIAS1), this compound prevents the ubiquitination and subsequent proteasomal degradation of PIAS1. This leads to an accumulation of PIAS1, a key negative regulator of inflammatory signaling pathways, including the NF-κB pathway. Consequently, this compound exhibits significant anti-inflammatory properties and has been investigated as a potential therapeutic agent for inflammatory conditions such as acute lung injury.
These application notes provide detailed protocols for the in vivo administration of this compound in a murine model of acute lung injury, based on published preclinical studies.
Mechanism of Action of this compound
This compound's mechanism of action centers on the inhibition of the HECTD2 E3 ubiquitin ligase, which plays a pro-inflammatory role by targeting the anti-inflammatory protein PIAS1 for degradation.
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. Data is extracted from Coon et al., Science Translational Medicine, 2015.
Table 1: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Parameters in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Total Protein (µg/ml) | Total Cells (x10⁵) |
| Control (Vehicle) | ~150 | ~1.0 |
| LPS + Vehicle | ~600 | ~7.5 |
| LPS + this compound (10 mg/kg) | ~250 | ~3.0 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BAL Fluid in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | TNF-α (pg/ml) | IL-1β (pg/ml) | IL-6 (pg/ml) |
| Control (Vehicle) | < 50 | < 20 | < 20 |
| LPS + Vehicle | ~450 | ~150 | ~1200 |
| LPS + this compound (10 mg/kg) | ~150 | ~50 | ~400 |
Experimental Protocols
In Vivo Mouse Model of Acute Lung Injury
This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) and the administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6J mice (8-10 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Intratracheal instillation device
Experimental Workflow:
Caption: Experimental workflow for in vivo this compound administration.
Protocol:
-
Preparation of this compound Formulation (for a 10 mg/ml stock solution):
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For a working solution for injection, prepare a vehicle of 40% PEG300, 5% Tween-80, and 55% sterile saline.
-
Dilute the this compound stock solution in the vehicle to the final desired concentration for injection (e.g., 1 mg/ml for a 10 mg/kg dose in a 20g mouse, injecting 200 µl).
-
Ensure the final solution is clear and free of precipitation. Prepare fresh on the day of use.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (IP) injection.
-
For control groups, administer an equivalent volume of the vehicle.
-
-
Induction of Acute Lung Injury:
-
Two hours after the administration of this compound or vehicle, anesthetize the mice.
-
Induce acute lung injury by intratracheal instillation of LPS (typically 1-5 mg/kg in a small volume of sterile saline, e.g., 50 µl).
-
-
Post-Procedure Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At 24 hours post-LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of sterile saline (e.g., 3 x 0.5 ml) from the lungs.
-
Collect lung tissue for histological analysis.
-
Analysis of Bronchoalveolar Lavage (BAL) Fluid
Protocol:
-
Cell Count and Differentials:
-
Centrifuge the collected BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
-
Protein Concentration:
-
Use the supernatant from the BAL fluid centrifugation.
-
Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Cytokine Analysis:
-
Use the supernatant from the BAL fluid centrifugation.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Pharmacokinetics
Other In Vivo Applications
Currently, published in vivo studies of this compound in mice have focused on its anti-inflammatory effects in models of acute lung injury. Its potential efficacy in other disease models, such as cancer, has not yet been reported in the scientific literature.
Safety and Handling
This compound is a research compound. Standard laboratory safety precautions should be taken when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure that all animal procedures are approved by their institution's Animal Care and Use Committee.
BC-1382 dosage and concentration for in vitro assays
Application Notes and Protocols for In Vitro Assays
Topic: Analysis of HECTD2 and IRE1α Signaling Pathways in Vitro
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query suggested BC-1382 is a UPR/IRE1α inhibitor. Our research indicates that this compound is a potent inhibitor of the ubiquitin E3 ligase HECTD2 and is not reported to directly inhibit the Unfolded Protein Response (UPR) or IRE1α. This document provides information on this compound in the context of its established mechanism of action and, to address the apparent interest in UPR inhibition, separately details protocols for common IRE1α inhibitors.
Part 1: this compound as a HECTD2 Inhibitor
This compound is a potent small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. It specifically disrupts the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), preventing PIAS1 ubiquitination and subsequent proteasomal degradation.[1] This leads to an increase in PIAS1 protein stability and has demonstrated anti-inflammatory effects.[2]
Quantitative Data for this compound In Vitro Assays
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC₅₀ (HECTD2/PIAS1 Interaction) | ≈ 5 nM | In Vitro Binding Assay | Cell-free | [1] |
| IC₅₀ (PIAS1 Protein Level Increase) | ≈ 100 nM | Western Blot | 293T cells | [1][2] |
| Effective Concentration | 800 nM | PIAS1 Degradation Assay | Human PBMCs | [2] |
Experimental Protocols: this compound
Protocol 1: Assessing PIAS1 Protein Stability
This protocol is designed to determine the effect of this compound on the stability of PIAS1 protein in cultured cells.
Materials:
-
HEK293T cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (for inducing PIAS1 degradation)
-
Cycloheximide (CHX) (protein synthesis inhibitor)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-PIAS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for a predetermined time (e.g., 18-24 hours). To assess the effect on induced degradation, pre-treat with this compound for 2-4 hours before adding an inflammatory stimulus like LPS (e.g., 1 µg/mL).
-
Protein Stability (Half-life determination):
-
Treat cells with this compound or vehicle.
-
Add cycloheximide (e.g., 50 µg/mL) to block new protein synthesis.
-
Collect cell lysates at different time points (e.g., 0, 2, 4, 8, 12 hours) after CHX addition.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-PIAS1 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for β-actin as a loading control.
-
-
Analysis: Quantify band intensities using densitometry software. Plot PIAS1 protein levels relative to the loading control. For half-life experiments, plot the remaining PIAS1 protein at each time point to calculate the half-life.
Protocol 2: In Vitro Ubiquitination Assay for HECTD2
This assay reconstitutes the ubiquitination of PIAS1 by HECTD2 in a cell-free system to test the inhibitory effect of this compound.[1]
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D-family)
-
Recombinant human HECTD2
-
Recombinant substrate (e.g., V5-tagged PIAS1)
-
Human ubiquitin
-
This compound
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl, 50 mM MgCl₂, 10 mM DTT)
-
ATP solution (20 mM)
-
SDS-PAGE materials and Western blot reagents
-
Anti-V5 or Anti-PIAS1 antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice (total volume of 30-50 µL):
-
E1 Enzyme (e.g., 50-100 nM)
-
E2 Enzyme (e.g., 100-200 nM)
-
Ubiquitin (e.g., 1-5 µg)
-
Recombinant HECTD2 (e.g., 20-50 nM)
-
Recombinant PIAS1 substrate (e.g., 200 nM)
-
10x Ubiquitination Buffer (to 1x final)
-
ATP (to 2 mM final)
-
Varying concentrations of this compound or DMSO vehicle.
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours with gentle agitation.
-
Reaction Termination: Stop the reaction by adding 5x SDS loading buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane and perform a Western blot using an anti-V5 or anti-PIAS1 antibody.
-
The presence of higher molecular weight bands or a smear above the unmodified PIAS1 band indicates polyubiquitination.
-
Compare the ubiquitination signal in this compound-treated samples to the vehicle control to determine the inhibitory effect.
-
Part 2: IRE1α Inhibitors for In Vitro Assays
The Inositol-Requiring Enzyme 1α (IRE1α) is a key sensor of the Unfolded Protein Response (UPR).[3] It possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[4] Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other specific mRNAs via Regulated IRE1-Dependent Decay (RIDD).[5] Several small-molecule inhibitors have been developed to target either the kinase or RNase activity of IRE1α.
Signaling Pathway and Workflow Diagrams
Caption: The IRE1α signaling pathway under ER stress.
Caption: Workflow for testing IRE1α inhibitors in cell culture.
Quantitative Data for Common IRE1α Inhibitors
| Inhibitor | Target Domain | IC₅₀ | Typical In Vitro Concentration | Assay Type | Reference |
| 4µ8C | RNase | 22.7 - 76 nM | 20 - 60 µM | XBP1 Splicing / RNase Activity | [3][6][7] |
| STF-083010 | RNase | ~25 µM | 30 - 60 µM | Cell Viability / XBP1 Splicing | [8][9] |
| KIRA6 | Kinase | 0.6 µM | 0.1 - 10 µM | Kinase Activity / Cell Viability | [10][11][12] |
| MKC3946 | RNase | N/A | 10 µM | XBP1 Splicing | [13] |
Note: IC₅₀ and effective concentrations can be highly cell-type and assay-dependent. The listed values serve as a starting point for assay optimization.
Experimental Protocols: IRE1α Inhibitors
Protocol 3: XBP1 mRNA Splicing Assay by RT-PCR
This protocol measures the extent of XBP1 mRNA splicing, a direct readout of IRE1α RNase activity.[14]
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
ER stress inducer (e.g., 1 µg/mL Tunicamycin or 300 nM Thapsigargin)
-
IRE1α inhibitor (e.g., 4µ8C, STF-083010)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
PCR reagents and thermal cycler
-
Primers for XBP1 (flanking the 26-nucleotide intron)
-
Agarose gel (2.5-3%) and electrophoresis equipment
Primer Design:
-
Primers must flank the 26-nucleotide intron that is removed upon IRE1α activation.[14]
-
Human XBP1 Forward: 5'-CCT TGT AGT TGA GAA CCA GG-3'
-
Human XBP1 Reverse: 5'-GGG GCT TGG TAT ATA TGT GG-3'
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate.
-
Pre-treat cells with the IRE1α inhibitor or vehicle (DMSO) for 1-2 hours.
-
Add an ER stress inducer and incubate for an additional 4-8 hours.
-
-
RNA Extraction: Isolate total RNA from cells according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA.
-
PCR Amplification:
-
Perform PCR using XBP1 primers. A typical PCR cycle would be: 94°C for 3 min, followed by 30-35 cycles of (94°C for 30s, 58°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis:
-
Run the PCR products on a high-resolution agarose gel (2.5-3%) to separate the unspliced (uXBP1) and spliced (sXBP1) forms.
-
The unspliced product will be 26 base pairs larger than the spliced product.
-
-
Analysis:
-
Visualize bands under UV light.
-
Quantify the intensity of the sXBP1 and uXBP1 bands. A decrease in the sXBP1 band in inhibitor-treated samples indicates successful inhibition of IRE1α RNase activity.
-
Protocol 4: In Vitro IRE1α Kinase Assay
This assay measures the autophosphorylation activity of the IRE1α kinase domain.
Materials:
-
Recombinant human IRE1α cytoplasmic domain
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]-ATP or [γ-³³P]-ATP
-
Kinase inhibitor (e.g., KIRA6)
-
SDS-PAGE materials
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Recombinant IRE1α protein
-
Kinase assay buffer
-
Varying concentrations of the kinase inhibitor (KIRA6) or vehicle (DMSO).
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]-ATP (to a final concentration of 10-50 µM).
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding 5x SDS loading buffer.
-
Analysis:
-
Boil the samples and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Quantify the radioactive signal corresponding to the molecular weight of IRE1α. A decrease in signal indicates inhibition of autophosphorylation.
-
Alternatively, non-radioactive methods like ADP-Glo™ Kinase Assay can be used, which measure ADP production.[15]
-
Protocol 5: In Vitro IRE1α RNase Assay
This protocol directly measures the endoribonuclease activity of IRE1α using a fluorogenic substrate.[3]
Materials:
-
Recombinant human IRE1α cytoplasmic domain
-
RNase assay buffer (e.g., 50 mM HEPES, 100 mM KOAc, 5 mM DTT, pH 7.2)
-
RNase inhibitor (e.g., 4µ8C)
-
Fluorogenic RNA substrate: A short RNA oligonucleotide hairpin mimicking the XBP1 splice site, labeled with a fluorophore and a quencher. Cleavage separates the pair, leading to an increase in fluorescence.
Procedure:
-
Pre-incubation:
-
In a 96-well plate, add recombinant IRE1α.
-
Add varying concentrations of the RNase inhibitor (4µ8C) or vehicle (DMSO).
-
Incubate in RNase assay buffer for 30 minutes at room temperature to allow inhibitor binding.
-
-
Initiate Reaction: Add the fluorogenic RNA substrate to each well.
-
Measurement:
-
Immediately begin monitoring fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths.
-
Take readings every 1-2 minutes for 30-60 minutes.
-
-
Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.
-
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. Clustering of IRE1α depends on sensing ER stress but not on its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIRA6 | IRE1 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. abmole.com [abmole.com]
- 14. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ERN1 (IRE1) Kinase Enzyme System [promega.com]
preparing BC-1382 stock solution and working concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1382 is a potent and specific small molecule inhibitor of the ubiquitin E3 ligase HECTD2.[1][2] It functions by disrupting the interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), with an in vitro IC50 of approximately 5 nM.[1][3] This inhibition leads to an increase in the protein stability of PIAS1, which plays a crucial role in modulating inflammatory responses.[1][3] Consequently, this compound exhibits significant anti-inflammatory activity, making it a valuable tool for research in immunology, inflammation, and oncology. These application notes provide detailed protocols for the preparation of this compound stock solutions and guidance on determining appropriate working concentrations for in vitro and in vivo studies.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 459.56 g/mol | [1] |
| Formula | C23H29N3O5S | [1] |
| CAS Number | 1013753-99-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >99% | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 125 mg/mL (272.00 mM) | Ultrasonic treatment is recommended. Use freshly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 55 mg/mL (119.68 mM) | Sonication is recommended. | [2] |
Table 3: Recommended Working Concentrations for this compound
| Application | Concentration Range | Notes | Source |
| In vitro HECTD2/PIAS1 disruption | IC50 ≈ 5 nM | Potency in a cell-free binding assay. | [1][3] |
| In vitro PIAS1 protein stabilization | IC50 ≈ 100 nM | Drastically increases PIAS1 protein levels in non-stimulated conditions. | [1] |
| In vitro suppression of LPS-induced PIAS1 degradation | 800 nM | Restores PIAS1 protein levels in human peripheral blood mononuclear cells (PBMCs). | [1] |
| In vivo (mice) | 10 mg/kg (intraperitoneal injection) | Significantly decreased lavage protein concentrations, cell counts, and cytokine levels in LPS-stimulated and P. aeruginosa-stimulated lung inflammation models. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes
Procedure:
-
Pre-weighing and Calculation:
-
Accurately weigh out a specific mass of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
For 1 mg of this compound (0.001 g) and a target concentration of 10 mM (0.010 mol/L):
-
Volume (L) = 0.001 g / (459.56 g/mol * 0.010 mol/L) = 0.0002176 L = 217.6 µL
-
-
Therefore, to prepare a 10 mM stock solution from 1 mg of this compound, you will need 217.6 µL of DMSO.
-
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. A brief warming to 37°C may also aid dissolution. Ensure the solution is clear before proceeding.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final working concentrations.
-
It is recommended to perform an intermediate dilution first to minimize pipetting errors and the concentration of DMSO in the final culture. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution.
-
From the 100 µM intermediate solution, further dilutions can be made to achieve final concentrations in the nanomolar range (e.g., 10 nM, 100 nM, 1 µM).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to account for any effects of the solvent on the cells.
-
-
Application to Cells:
-
Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired period as determined by your experimental design.
-
Mandatory Visualizations
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: Signaling Pathway of this compound Action.
References
BC-1382: Solubility Profile, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of BC-1382, a potent inhibitor of the HECTD2 E3 ubiquitin ligase. Detailed protocols for solubility determination and the preparation of stock solutions are provided to ensure accurate and reproducible experimental outcomes. Furthermore, the mechanism of action of this compound within its relevant signaling pathway is illustrated to provide a contextual understanding of its biological activity.
Solubility of this compound
The solubility of this compound has been determined in various solvents to facilitate its use in a wide range of research applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous-based assays, a mixed solvent system can be employed to achieve a clear solution.
Table 1: Quantitative Solubility of this compound
| Solvent/System | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | 272 | Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.08 | ≥ 4.53 | This formulation yields a clear solution. The saturation point was not determined.[1] |
| Corn Oil | ≥ 2.08 | ≥ 4.53 | Prepared from a DMSO stock solution. Suitable for in vivo studies, but caution is advised for dosing periods exceeding two weeks.[1] |
| 20% SBE-β-CD in Saline | ≥ 2.08 | ≥ 4.53 | Prepared from a DMSO stock solution. SBE-β-CD acts as a solubilizing agent.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.5956 mg of this compound (Molecular Weight: 459.56 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution, as recommended.[1]
-
Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Preparing an Aqueous Formulation of this compound
This protocol is adapted for preparing a formulation suitable for in vivo studies or aqueous-based assays where high concentrations of DMSO are not desirable.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes for mixing
Procedure (for 1 mL of ≥ 2.08 mg/mL final concentration):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 20.8 mg/mL (approximately 45.3 mM) this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline solution to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. This will result in a solution with a this compound concentration of at least 2.08 mg/mL.
Mechanism of Action and Signaling Pathway
This compound is a potent and specific inhibitor of the HECTD2 E3 ubiquitin ligase. It functions by disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT 1 (PIAS1). This inhibition has significant anti-inflammatory effects.
The HECTD2/PIAS1 Signaling Pathway
Under pro-inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the E3 ubiquitin ligase HECTD2 is upregulated. HECTD2 then targets PIAS1 for ubiquitination and subsequent proteasomal degradation. PIAS1 is a critical negative regulator of inflammatory signaling pathways, including the NF-κB pathway. By promoting the degradation of PIAS1, HECTD2 enhances pro-inflammatory signaling.
This compound specifically blocks the HECTD2-mediated degradation of PIAS1. By inhibiting this interaction, this compound stabilizes PIAS1 levels, thereby suppressing the downstream inflammatory cascade. This leads to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound inhibits the HECTD2-mediated degradation of PIAS1.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the kinetic solubility of a compound like this compound.
Caption: A generalized workflow for determining kinetic solubility.
References
Application Notes and Protocols for Determining PIAS1 Stability using BC-1382 in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Inhibitor of Activated STAT (PIAS1) is a critical negative regulator of inflammatory signaling pathways, primarily through the inhibition of transcription factors such as STAT1 and NF-κB.[1] The stability and cellular levels of PIAS1 are tightly controlled, and its degradation is a key mechanism for modulating inflammatory responses. The E3 ubiquitin ligase HECTD2 has been identified as a key regulator of PIAS1 stability, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] BC-1382 is a potent small molecule inhibitor of HECTD2, preventing the HECTD2-PIAS1 interaction and thereby stabilizing PIAS1 protein levels.[4][5] These application notes provide a detailed protocol for utilizing this compound in conjunction with Western blotting to assess the stability of PIAS1.
Signaling Pathway
The stability of PIAS1 is regulated by a signaling pathway involving phosphorylation-dependent ubiquitination. In response to pro-inflammatory stimuli, Glycogen Synthase Kinase 3β (GSK3β) can phosphorylate PIAS1. This phosphorylation event creates a recognition site, or phosphodegron, for the HECTD2 E3 ubiquitin ligase.[2][3] HECTD2 then binds to phosphorylated PIAS1 and mediates its polyubiquitination. This ubiquitin tag marks PIAS1 for degradation by the 26S proteasome. The degradation of PIAS1 relieves its inhibitory effect on pro-inflammatory transcription factors like NF-κB, leading to an amplified inflammatory response. The small molecule inhibitor this compound directly interferes with the interaction between HECTD2 and PIAS1, thus preventing the ubiquitination and subsequent degradation of PIAS1. This leads to an accumulation of PIAS1 and a dampening of the inflammatory response.
Experimental Workflow
The following diagram outlines the key steps for assessing PIAS1 stability using this compound and Western blotting. The experiment involves treating cells with this compound to inhibit PIAS1 degradation, followed by the addition of cycloheximide (CHX) to block new protein synthesis. Cell lysates are then collected at various time points and analyzed by Western blot to determine the rate of PIAS1 degradation.
Quantitative Data
The following table summarizes representative quantitative data from a cycloheximide (CHX) chase experiment to determine the half-life of PIAS1. Overexpression of HECTD2 significantly reduces the half-life of PIAS1. Treatment with this compound is expected to counteract this effect, thereby increasing the half-life of PIAS1.
| Treatment Condition | PIAS1 Half-life (hours) | Fold Change vs. Control |
| Control (Endogenous HECTD2) | ~4 | 1.0 |
| HECTD2 Overexpression | ~1.5 | 0.375 |
| This compound Treatment (Expected) | > 4 | > 1.0 |
Data is based on findings from Coon et al., Sci Transl Med, 2015.[2]
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for PIAS1 Stability
This protocol details the steps to determine the half-life of PIAS1 protein in cultured cells treated with this compound.
Materials:
-
Cells of interest (e.g., HEK293T, A549, or relevant immune cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-PIAS1 (e.g., Rabbit polyclonal)
-
Primary antibody: Anti-loading control (e.g., Anti-β-actin or Anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment:
-
Pre-treat the cells with the desired concentration of this compound (e.g., 100-800 nM) or vehicle control (DMSO) for a specified duration (e.g., 4-6 hours) to allow for the stabilization of PIAS1.[5]
-
-
Cycloheximide Addition:
-
To each well, add cycloheximide to a final concentration of 10-100 µg/mL to inhibit new protein synthesis. The time of CHX addition is considered time zero (t=0).
-
-
Time-Course Cell Lysis:
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
For each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PIAS1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PIAS1 and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the PIAS1 band intensity to the corresponding loading control band intensity for each time point.
-
Plot the normalized PIAS1 protein levels against time. The time point at which the PIAS1 protein level is reduced by 50% is the protein half-life. Compare the half-life of PIAS1 in this compound-treated cells versus vehicle-treated cells.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIAS1 - HECTD2 Interaction Summary | BioGRID [thebiogrid.org]
- 5. researchgate.net [researchgate.net]
BC-1382 treatment in LPS-stimulated macrophages
Disclaimer
The following Application Notes and Protocols are for a hypothetical compound designated "BC-1382." All data and specific mechanisms of action are illustrative and based on typical findings for anti-inflammatory agents studied in the context of lipopolysaccharide (LPS)-stimulated macrophages.
Application Notes: this compound Treatment in LPS-Stimulated Macrophages
Introduction
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This inflammatory response is primarily mediated by the activation of intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] The hypothetical compound this compound is a novel small molecule inhibitor designed to modulate these inflammatory pathways, offering a potential therapeutic strategy for inflammatory conditions driven by macrophage activation. These notes provide detailed protocols for investigating the effects of this compound on LPS-stimulated macrophages.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by targeting key nodes in the LPS-induced signaling cascade. It is proposed to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. Additionally, this compound is believed to suppress the phosphorylation of p38 MAPK, a critical component of the MAPK signaling pathway. By inhibiting these pathways, this compound effectively reduces the transcription and secretion of pro-inflammatory cytokines.
Data Presentation
The anti-inflammatory activity of this compound was quantified by measuring the production of TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated RAW 264.7 macrophages. The results demonstrate a dose-dependent inhibition of all three cytokines by this compound.
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50.2 ± 5.1 | 35.8 ± 4.2 | 22.5 ± 3.1 |
| LPS (1 µg/mL) | - | 3250.6 ± 150.8 | 2890.4 ± 135.7 | 1540.7 ± 98.4 |
| LPS + this compound | 1 µM | 2130.4 ± 110.2 | 1985.3 ± 102.9 | 1050.1 ± 75.6 |
| LPS + this compound | 10 µM | 980.7 ± 85.6 | 850.1 ± 78.3 | 480.9 ± 55.2 |
| LPS + this compound | 50 µM | 250.3 ± 30.1 | 210.6 ± 25.4 | 110.3 ± 15.8 |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in a cell-based model of inflammation.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 24 hours to allow for adherence.
-
Pre-treatment: Remove the medium and replace it with fresh serum-free DMEM containing the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis (Protocol 2) and store it at -80°C. Wash the remaining cells with ice-cold PBS and lyse them for protein analysis (Protocol 3).
Protocol 2: Quantification of Cytokines by ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions for the specific cytokine ELISA kits (TNF-α, IL-6, IL-1β).
-
Assay Procedure: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate.
-
Incubation: Incubate the plate for 2.5 hours at room temperature.
-
Washing: Wash the plate four times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Second Wash: Repeat the wash step as in step 4.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Solution: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling
-
Protein Extraction: Lyse the cells collected in Protocol 1, step 6, with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Second Wash: Repeat the wash step as in step 6.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of macrophage activation and deactivation by lipopolysaccharide: roles of the receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for BC-1382 in a Murine Model of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of BC-1382, a potent ubiquitin E3 ligase HECTD2 inhibitor, in a lipopolysaccharide (LPS)-induced murine model of acute lung injury (ALI). The described methodologies and expected outcomes are based on established experimental procedures and available data on this compound's activity.
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lungs, leading to impaired gas exchange.[1] A common approach to studying the pathophysiology of ALI and evaluating potential therapeutics is the use of murine models where lung injury is induced by agents like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[2][3]
This compound is a small molecule inhibitor of the HECTD2 ubiquitin E3 ligase.[4] It specifically disrupts the interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), with an IC50 of approximately 5 nM.[4] By inhibiting HECTD2, this compound prevents the degradation of PIAS1, which plays a role in suppressing inflammatory signaling pathways.[4][5] Preclinical data has shown that this compound exhibits anti-inflammatory activity and can attenuate lung inflammation in LPS-induced and Pseudomonas aeruginosa-induced murine models of lung injury.[4][5]
This protocol outlines the intratracheal administration of LPS to induce ALI in mice and the subsequent therapeutic administration of this compound. It also details methods for assessing the extent of lung injury and the inflammatory response.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on available preclinical data for this compound in an LPS-induced ALI murine model.[4]
Table 1: Effects of this compound on Bronchoalveolar Lavage (BAL) Fluid Parameters
| Treatment Group | Total Protein Concentration | Total Cell Count | Neutrophil Count |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (10 mg/kg) | Significantly Decreased (compared to LPS + Vehicle) | Significantly Decreased (compared to LPS + Vehicle) | Significantly Decreased (compared to LPS + Vehicle) |
Table 2: Effects of this compound on Pro-inflammatory Cytokines in BAL Fluid
| Treatment Group | TNF-α Levels | IL-6 Levels | IL-1β Levels |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS + Vehicle | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (10 mg/kg) | Significantly Decreased (compared to LPS + Vehicle) | Significantly Decreased (compared to LPS + Vehicle) | Significantly Decreased (compared to LPS + Vehicle) |
Experimental Protocols
I. Murine Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of ALI in mice via intratracheal instillation of LPS.[2][6][7]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetics (e.g., Ketamine/Xylazine mixture)
-
Intubation platform
-
Fiber optic light source
-
22-gauge venous catheter or equivalent
-
Microsyringe
Procedure:
-
Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment with free access to food and water.
-
LPS Preparation: Prepare a stock solution of LPS (e.g., 5 mg/mL in sterile PBS) and store at -20°C.[6][7] On the day of the experiment, dilute the LPS stock solution in sterile PBS to the desired final concentration. A typical dose for inducing moderate to severe ALI is 1-5 mg/kg body weight.[8][9] The final volume for intratracheal instillation should be between 30-50 µL per mouse.
-
Anesthesia: Anesthetize the mice using an appropriate method, such as an intraperitoneal injection of a ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) cocktail.[7] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on an intubation platform.
-
Use a fiber optic light source to transilluminate the neck and visualize the trachea.
-
Gently retract the tongue and insert a 22-gauge catheter into the trachea.
-
Instill the prepared LPS solution (30-50 µL) directly into the trachea using a microsyringe.[8]
-
Follow the LPS instillation with a small bolus of air (e.g., 100 µL) to ensure distribution within the lungs.[6]
-
-
Recovery: Remove the catheter and allow the mouse to recover on a warming pad. Monitor the animal until it regains consciousness.
II. Administration of this compound
This compound is administered therapeutically after the induction of ALI.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween-80, and saline, or corn oil)[4]
-
Sterile syringes and needles for intraperitoneal injection
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For in vivo administration, further dilute the stock solution in a vehicle to the final desired concentration. A documented effective dose is 10 mg/kg body weight.[4]
-
Administration: At a specified time point after LPS instillation (e.g., 1-4 hours), administer the prepared this compound solution (10 mg/kg) via intraperitoneal (IP) injection.[4]
III. Assessment of Lung Injury and Inflammation
The following assessments are typically performed 24-72 hours after LPS instillation.[7]
1. Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse via an approved method.
-
Expose the trachea and insert a cannula.
-
Instill a known volume of sterile, cold PBS (e.g., 0.5-1.0 mL) into the lungs and gently aspirate.[6]
-
Repeat the lavage 2-3 times and pool the collected fluid.
-
Centrifuge the BAL fluid to pellet the cells.
2. BAL Fluid Analysis:
-
Total Protein Concentration: Measure the protein concentration in the BAL fluid supernatant using a standard protein assay (e.g., BCA assay) as an indicator of alveolar-capillary barrier permeability.[3][10]
-
Total and Differential Cell Counts: Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils and other inflammatory cells.[9]
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA or a multiplex bead array.[10]
3. Lung Histology:
-
Perfuse the lungs with PBS to remove blood.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar septal thickening.[10]
4. Lung Wet-to-Dry Weight Ratio:
-
Excise a portion of the lung and record its wet weight.
-
Dry the lung tissue in an oven at 60°C for 48-72 hours until a constant weight is achieved (dry weight).
-
Calculate the wet-to-dry weight ratio as an indicator of pulmonary edema.[9]
Visualizations
Caption: Experimental workflow for evaluating this compound in an LPS-induced murine model of ALI.
Caption: Proposed signaling pathway of this compound in attenuating LPS-induced ALI.
References
- 1. The mouse to man conundrum: Revisiting an old lung injury model to study repurposed drugs for COVID‐19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 7. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 8. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. SARS-CoV-2 N Protein Induces Acute Lung Injury in Mice via NF-ĸB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation Assay with BC-1382 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1382 is a potent and specific small molecule inhibitor of the HECTD2 ubiquitin E3 ligase.[1][2] It functions by disrupting the protein-protein interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1), with an IC50 of approximately 5 nM.[1][2] This inhibition leads to increased stability of PIAS1, a key regulator of inflammatory signaling pathways.[1] Consequently, this compound demonstrates significant anti-inflammatory activity, making it a valuable tool for studying the role of the HECTD2-PIAS1 axis in inflammation and a potential therapeutic candidate.
These application notes provide a detailed protocol for utilizing immunoprecipitation (IP) to investigate the mechanism of action of this compound. The primary application described is the use of co-immunoprecipitation (co-IP) to demonstrate the disruption of the HECTD2-PIAS1 interaction following this compound treatment in a cellular context.
Signaling Pathway
The diagram below illustrates the signaling pathway involving HECTD2, PIAS1, and the inhibitory action of this compound. Under normal conditions, HECTD2 ubiquitinates PIAS1, targeting it for proteasomal degradation. This compound blocks this interaction, leading to the accumulation of PIAS1, which can then exert its inhibitory effects on inflammatory signaling.
Caption: HECTD2-PIAS1 signaling and this compound inhibition.
Experimental Workflow
The following diagram outlines the major steps of the co-immunoprecipitation experiment to assess the effect of this compound on the HECTD2-PIAS1 interaction.
Caption: Co-immunoprecipitation experimental workflow.
Detailed Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line known to express both HECTD2 and PIAS1. For inflammation studies, human lung adenocarcinoma cells (A549) or murine macrophages (RAW 264.7) are suitable choices.
-
Cell Seeding: Plate cells in 10 cm dishes at a density that will result in 80-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A concentration range of 100 nM to 1 µM is recommended based on its known cellular activity.[1]
-
Treatment:
-
For the experimental group, replace the culture medium with medium containing the desired concentration of this compound.
-
For the vehicle control group, replace the medium with medium containing the same concentration of DMSO as the experimental group.
-
Incubate the cells for a predetermined time, for example, 4-6 hours.
-
II. Cell Lysis
-
Wash: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add 1 mL of ice-cold non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase inhibitors) to each 10 cm dish.
-
Scraping and Incubation: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
III. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G agarose or magnetic beads to 1 mg of cell lysate.[3] Incubate with gentle rotation for 1 hour at 4°C. Centrifuge and discard the beads.[3]
-
Antibody Incubation: To the pre-cleared lysate, add a validated primary antibody against the target protein (e.g., anti-HECTD2 antibody). The optimal antibody concentration should be determined empirically, but a starting point of 2-5 µg per 1 mg of lysate is common.[4] Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Immunocomplex Capture: Add 30 µL of Protein A/G beads to the lysate-antibody mixture.[4] Incubate with gentle rotation for 2 hours at 4°C.
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration).[4] After the final wash, carefully remove all supernatant.
-
IV. Elution and Sample Preparation
-
Elution: Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Final Sample: Centrifuge the tubes to pellet the beads. The supernatant contains the immunoprecipitated proteins and is ready for SDS-PAGE.
V. Western Blot Analysis
-
SDS-PAGE: Load the eluted samples, along with a portion of the input lysate (as a positive control), onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HECTD2 and PIAS1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Quantitative data from the western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the protein bands is recommended for quantification.
Table 1: Densitometric Analysis of Co-Immunoprecipitated PIAS1
| Treatment Group | Input HECTD2 (Relative Intensity) | IP HECTD2 (Relative Intensity) | Co-IP PIAS1 (Relative Intensity) | Normalized Co-IP PIAS1 (Co-IP PIAS1 / IP HECTD2) |
| Vehicle (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 |
| This compound (100 nM) | 0.98 ± 0.07 | 0.95 ± 0.10 | 0.62 ± 0.09 | 0.65 |
| This compound (500 nM) | 1.02 ± 0.09 | 1.05 ± 0.14 | 0.25 ± 0.06 | 0.24 |
| This compound (1 µM) | 0.99 ± 0.06 | 0.98 ± 0.11 | 0.11 ± 0.04 | 0.11 |
-
Data are presented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the vehicle control.
Table 2: Analysis of Total Protein Levels in Input Lysates
| Treatment Group | HECTD2 (Relative Intensity) | PIAS1 (Relative Intensity) | Loading Control (e.g., GAPDH) |
| Vehicle (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 |
| This compound (100 nM) | 0.99 ± 0.06 | 1.25 ± 0.10 | 1.00 |
| This compound (500 nM) | 1.01 ± 0.04 | 1.89 ± 0.15 | 1.00 |
| This compound (1 µM) | 0.98 ± 0.07 | 2.54 ± 0.21 | 1.00 |
-
Data are presented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to the vehicle control and the loading control.
Controls and Troubleshooting
-
Positive Control: A sample of the input lysate should be run on the gel to confirm the presence of both HECTD2 and PIAS1.
-
Negative Controls:
-
Isotype Control: Perform the IP with a non-specific IgG antibody of the same isotype as the anti-HECTD2 antibody to check for non-specific binding to the beads.
-
Beads Only Control: Perform the IP with beads alone (no primary antibody) to assess non-specific binding of proteins to the beads.
-
-
Troubleshooting:
-
No or Weak Signal: Optimize antibody concentration, incubation times, and lysis buffer composition. Ensure complete cell lysis.
-
High Background: Increase the number and stringency of washes. Consider pre-clearing the lysate.
-
Co-elution of Antibody Heavy and Light Chains: Use a cross-linking IP kit or an IP-specific antibody to minimize antibody chain interference in the western blot.
-
By following these detailed protocols and application notes, researchers can effectively utilize immunoprecipitation assays to investigate the molecular effects of this compound on the HECTD2-PIAS1 interaction, providing valuable insights into its mechanism of action.
References
Application Notes and Protocols for BC-1382 in Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1382 is a potent and specific small-molecule inhibitor of the ubiquitin E3 ligase HECTD2.[1][2] It functions by disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT 1 (PIAS1), with an IC50 of approximately 5 nM.[1][2] This inhibition leads to the stabilization and increased levels of PIAS1, a key negative regulator of inflammatory signaling pathways, including the NF-κB pathway.[3] By preventing the degradation of PIAS1, this compound effectively dampens the inflammatory response, leading to a reduction in the release of pro-inflammatory cytokines.[1][3] These characteristics make this compound a valuable tool for investigating inflammatory processes and a potential therapeutic candidate for diseases driven by excessive cytokine release.
This document provides detailed application notes and protocols for the use of this compound in in-vitro cytokine release assays (CRAs).
Mechanism of Action
This compound's anti-inflammatory activity stems from its ability to modulate the HECTD2/PIAS1 signaling axis. In the presence of inflammatory stimuli, such as lipopolysaccharide (LPS), HECTD2 ubiquitinates PIAS1, targeting it for proteasomal degradation. The resulting decrease in PIAS1 levels allows for the activation of pro-inflammatory transcription factors like NF-κB, leading to the production and secretion of cytokines. This compound blocks the initial step in this cascade by inhibiting HECTD2, thereby preserving PIAS1 levels and suppressing the downstream inflammatory signaling.
References
Application Notes and Protocols for BC-1382: A Tool for Studying Protein Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1382 is a potent and specific small molecule inhibitor of the HECT Domain E3 Ubiquitin Ligase 2 (HECTD2).[1][2] It functions by disrupting the protein-protein interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT 1 (PIAS1), with a reported IC50 of approximately 5 nM.[1][2][3] This inhibitory action prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1, leading to its stabilization and accumulation.[1] The primary application of this compound lies in its ability to modulate inflammatory pathways by stabilizing the anti-inflammatory protein PIAS1, making it a valuable tool for studying the role of the HECTD2-PIAS1 axis in inflammation and other cellular processes.[4] Recent evidence also suggests HECTD2 may target other substrates, such as Kelch-like ECH-associated protein 1 (KEAP1), for degradation, broadening the potential research applications of this compound.[5]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying protein degradation pathways.
Mechanism of Action
The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes.[1][6][7][8] The specificity of this system is primarily determined by E3 ubiquitin ligases, which recognize and bind to specific substrate proteins, facilitating their ubiquitination and subsequent degradation by the 26S proteasome.[6][9]
HECTD2 is a member of the HECT family of E3 ubiquitin ligases.[4][10] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), HECTD2 targets the anti-inflammatory protein PIAS1 for ubiquitination and proteasomal degradation.[4] The degradation of PIAS1 relieves its inhibitory effect on key inflammatory signaling pathways, such as NF-κB and STAT, leading to an amplified inflammatory response.[4][11]
This compound specifically inhibits the interaction between HECTD2 and PIAS1.[1][2] This disruption prevents the ubiquitination of PIAS1, leading to its stabilization and accumulation within the cell.[1][4] The elevated levels of PIAS1 can then effectively suppress inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 (HECTD2/PIAS1 Interaction) | ~ 5 nM | Concentration of this compound required to inhibit 50% of the HECTD2-PIAS1 interaction.[1][2][3] |
| IC50 (PIAS1 Protein Stabilization) | ~ 100 nM | Concentration of this compound required to achieve 50% of the maximal increase in PIAS1 protein levels in a non-stimulus condition.[1][3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lung Injury
| Treatment Group | Lavage Protein Concentration | Lavage Cell Counts |
| Control | High | High |
| This compound (10 mg/kg, i.p.) | Significantly Decreased | Significantly Decreased |
Data from studies using lipopolysaccharide (LPS) and Pseudomonas aeruginosa-induced lung injury models in mice.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:1013753-99-5 Probechem Biochemicals [probechem.com]
- 4. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. adipogen.com [adipogen.com]
- 9. pnas.org [pnas.org]
- 10. genecards.org [genecards.org]
- 11. Targeting the PIAS1 SUMO ligase pathway to control inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC-1382 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1382 is a potent and specific small molecule inhibitor of the HECTD2 (HECT domain E3 ubiquitin protein ligase 2). It functions by disrupting the interaction between HECTD2 and PIAS1 (Protein Inhibitor of Activated STAT 1), leading to the stabilization of PIAS1.[1] The HECTD2-PIAS1 pathway is implicated in the regulation of inflammatory responses and has emerged as a potential therapeutic target in oncology. HECTD2 expression has been associated with the progression and immune evasion of certain cancers, such as melanoma.[2] These notes provide an overview of the application of this compound in cancer cell line research, including suitable cell lines, experimental protocols, and the underlying signaling pathway.
Suitable Cell Lines for this compound Treatment
Based on current research, cell lines with notable expression of HECTD2 are potential candidates for this compound treatment. The anti-proliferative effects of this compound have been observed in melanoma cell lines.
Melanoma Cell Lines
-
Braf V600E mutant melanoma cells: Treatment with this compound has been shown to increase cell and dry mass duplication times in these cells.[2]
-
HCmel31 cells: Similar to Braf V600E cells, this compound treatment leads to an increase in cell and dry mass duplication times.[2]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on melanoma cell lines.
| Cell Line | Treatment Concentration | Observed Effect | Reference |
| Braf V600E | 200 µM | Significant increase in cell and dry mass duplication times, and cell perimeter. | [2] |
| HCmel31 | 200 µM | Significant increase in cell and dry mass duplication times, and cell perimeter. | [2] |
Signaling Pathway
This compound targets the HECTD2 E3 ubiquitin ligase. HECTD2 is responsible for the ubiquitination and subsequent proteasomal degradation of PIAS1. PIAS1 is a negative regulator of pro-inflammatory signaling pathways, including the NF-κB pathway. By inhibiting HECTD2, this compound prevents the degradation of PIAS1, leading to its accumulation. Increased levels of PIAS1 can then suppress the activity of pro-tumorigenic signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Proliferation Assay
This protocol is designed to measure the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Braf V600E, HCmel31)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Automated live-cell imaging system (e.g., IncuCyte) or a cell viability reagent (e.g., MTT, CellTiter-Glo)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow the cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. A typical concentration to start with, based on published data, is 200 µM.[2] A dose-response curve is recommended to determine the IC50 value.
-
Incubation and Monitoring (Live-cell imaging): Place the plate in a live-cell imaging system. Acquire images at regular intervals (e.g., every 2-4 hours) for a period of 72-96 hours. Analyze the images to determine the cell confluence or cell count over time. Calculate the cell duplication time and dry mass duplication time.
-
Incubation and Measurement (Endpoint assay): If using a cell viability reagent, incubate the plate for 72-96 hours. Then, add the reagent according to the manufacturer's instructions and measure the absorbance or luminescence to determine cell viability.
-
Data Analysis: For live-cell imaging, plot the cell confluence or count as a function of time for each treatment condition. For endpoint assays, normalize the data to the vehicle control and plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
References
Application Notes and Protocols: Measuring HECTD2 Inhibition with BC-1382
For Researchers, Scientists, and Drug Development Professionals
Introduction
HECTD2 (HECT Domain E3 Ubiquitin Protein Ligase 2) is an E3 ubiquitin ligase that plays a crucial role in regulating inflammatory responses. It targets the anti-inflammatory protein PIAS1 (Protein Inhibitor of Activated STAT 1) for ubiquitination and subsequent proteasomal degradation.[1][2] This action leads to an increase in pro-inflammatory signaling. BC-1382 is a potent and specific small molecule inhibitor of HECTD2.[3][4][5] It disrupts the interaction between HECTD2 and PIAS1, thereby preventing PIAS1 degradation and suppressing inflammatory pathways.[1][3] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against HECTD2 using both biochemical and cell-based assays.
Quantitative Data Summary
The following table summarizes the known quantitative data for the inhibitory activity of this compound.
| Parameter | Value | Description | Reference |
| IC50 (HECTD2/PIAS1 Interaction) | ≈ 5 nM | Concentration of this compound required to inhibit 50% of the interaction between HECTD2 and PIAS1 in a biochemical assay. | [3][4][5][6] |
| IC50 (PIAS1 Protein Level Increase) | ≈ 100 nM | Concentration of this compound required to achieve a 50% increase in PIAS1 protein levels in a non-stimulus cellular context. | [3][4] |
| Effective Concentration (PIAS1 Degradation Suppression) | 800 nM | Concentration of this compound that suppresses LPS-induced PIAS1 degradation and restores PIAS1 protein levels. | [3][4] |
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the HECTD2-PIAS1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: In Vitro HECTD2 Auto-Ubiquitination Assay
This biochemical assay assesses the direct inhibitory effect of this compound on the E3 ligase activity of HECTD2.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human Ubiquitin
-
Recombinant human HECTD2
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-Ubiquitin, anti-HECTD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix containing E1 enzyme (e.g., 50 ng), E2 enzyme (e.g., 250 ng), and ubiquitin (e.g., 1 µg) in ubiquitination reaction buffer.
-
In separate tubes, add recombinant HECTD2 (e.g., 500 ng).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the master mix and ATP (e.g., 2 mM final concentration) to each tube. The total reaction volume is typically 30-50 µL.[7][8][9]
-
Incubate the reactions at 30°C or 37°C for 1-2 hours with gentle agitation.[7][10]
-
Stop the reaction by adding 5x SDS loading buffer and boiling for 5-10 minutes.[7][10]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody or an anti-HECTD2 antibody to detect the polyubiquitin chains on HECTD2.
-
Develop the blot using a chemiluminescent substrate and image the results. A decrease in the high molecular weight smear of polyubiquitinated HECTD2 indicates inhibition.
Protocol 2: In Vitro HECTD2-Mediated PIAS1 Ubiquitination Assay
This assay measures the specific inhibition of HECTD2-mediated ubiquitination of its substrate, PIAS1, by this compound.
Materials:
-
All materials from Protocol 1
-
Recombinant human PIAS1
Procedure:
-
Follow steps 1-3 from the Auto-Ubiquitination Assay protocol.
-
Add recombinant PIAS1 (e.g., 500 ng) to each reaction tube.
-
Initiate the reaction by adding the master mix and ATP.
-
Incubate, stop the reaction, and perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-PIAS1 antibody to detect ubiquitinated PIAS1, which will appear as a high molecular weight ladder or smear above the unmodified PIAS1 band.
-
Quantify the ubiquitinated PIAS1 signal to determine the IC50 of this compound.
Protocol 3: Cell-Based PIAS1 Stability Assay
This assay determines the effect of this compound on the stability of endogenous PIAS1 in a cellular context.
Materials:
-
Human cell line expressing HECTD2 and PIAS1 (e.g., human peripheral blood mononuclear cells (PBMCs) or a suitable lung epithelial cell line).[3]
-
Cell culture medium and reagents
-
This compound
-
Lipopolysaccharide (LPS) (optional, for inducing inflammation)
-
Cycloheximide (CHX)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-PIAS1, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 4-24 hours).
-
(Optional) To assess the effect on induced degradation, stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration before or during this compound treatment.
-
To measure protein half-life, add cycloheximide (a protein synthesis inhibitor, e.g., 10-50 µg/mL) to the media and harvest cells at different time points (e.g., 0, 2, 4, 8 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.
-
Probe the membrane with anti-PIAS1 and a loading control antibody.
-
Quantify the PIAS1 band intensity and normalize it to the loading control. An increase in PIAS1 levels or a longer half-life in the presence of this compound indicates inhibition of HECTD2.[3]
Protocol 4: Downstream Cytokine Release Assay
This assay measures the functional consequence of HECTD2 inhibition by quantifying the release of pro-inflammatory cytokines.
Materials:
-
Human PBMCs or other relevant immune cells
-
RPMI-1640 medium supplemented with FBS
-
This compound
-
LPS
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate and culture PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and other relevant cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
A dose-dependent decrease in cytokine levels in this compound-treated cells compared to the DMSO control indicates successful inhibition of the pro-inflammatory pathway.[3]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively measure the inhibition of HECTD2 by this compound. By employing a combination of in vitro biochemical assays and cell-based functional assays, investigators can thoroughly characterize the inhibitory potential of this compound and its impact on the HECTD2-PIAS1 signaling axis and downstream inflammatory responses. These methods are essential for the continued development and understanding of HECTD2 inhibitors as potential therapeutics for inflammatory diseases.
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound |CAS:1013753-99-5 Probechem Biochemicals [probechem.com]
- 5. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 6. This compound|1013753-99-5|COA [dcchemicals.com]
- 7. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC-1382 in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1382 is a potent and specific small molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT 1 (PIAS1).[1] By preventing the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1, this compound effectively increases the intracellular levels of PIAS1, a key negative regulator of inflammatory signaling pathways such as the NF-κB pathway.[2] These application notes provide detailed protocols for utilizing co-immunoprecipitation (co-IP) to investigate and quantify the inhibitory effect of this compound on the HECTD2-PIAS1 interaction.
Mechanism of Action of this compound
The E3 ubiquitin ligase HECTD2 targets PIAS1 for ubiquitination, marking it for degradation by the proteasome. This degradation of PIAS1, an anti-inflammatory protein, leads to the activation of pro-inflammatory signaling cascades. This compound positions itself at the interface of the HECTD2-PIAS1 interaction, sterically hindering their association. This inhibition leads to the stabilization and accumulation of PIAS1, thereby suppressing downstream inflammatory responses. The interaction between endogenous HECTD2 and PIAS1 has been validated through co-immunoprecipitation experiments.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, which are essential for designing and interpreting co-immunoprecipitation experiments.
| Parameter | Value | Reference |
| This compound IC₅₀ (HECTD2/PIAS1 Interaction Disruption) | ~5 nM | [1] |
| This compound IC₅₀ (PIAS1 Protein Level Increase) | ~100 nM | [1] |
| Effective Concentration for PIAS1 Stabilization | 800 nM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway involving HECTD2, PIAS1, and the inhibitory action of this compound.
Experimental Protocols
Co-Immunoprecipitation to Validate this compound-Mediated Disruption of HECTD2-PIAS1 Interaction
This protocol is designed to qualitatively and semi-quantitatively assess the ability of this compound to inhibit the interaction between HECTD2 and PIAS1 in a cellular context.
Materials:
-
Cell line expressing endogenous HECTD2 and PIAS1 (e.g., HEK293T, A549)
-
This compound (solubilized in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-HECTD2 antibody (for immunoprecipitation)
-
Anti-PIAS1 antibody (for Western blotting)
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours). The final DMSO concentration should be less than 0.1%.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with Co-IP Lysis Buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein, add 20 µL of equilibrated Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-HECTD2 antibody or Normal Rabbit/Mouse IgG as a negative control.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30 µL of equilibrated Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.
-
-
Western Blot Analysis:
-
Load the eluates and a small fraction of the input lysates onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PIAS1 and HECTD2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Expected Results:
In the vehicle-treated sample, a band corresponding to PIAS1 should be detected in the HECTD2 immunoprecipitate, confirming their interaction. With increasing concentrations of this compound, the intensity of the PIAS1 band in the HECTD2 immunoprecipitate is expected to decrease, demonstrating the inhibitory effect of this compound on the HECTD2-PIAS1 interaction. The input lanes should show stable expression of both proteins across all treatments.
Experimental Workflow Diagram
The following diagram outlines the key steps in the co-immunoprecipitation experiment.
Troubleshooting and Considerations
-
Antibody Selection: The choice of a high-affinity, specific antibody for the immunoprecipitation step is critical for a successful experiment. It is recommended to validate the antibody for IP applications beforehand.
-
Lysis Buffer Composition: The stringency of the lysis buffer can affect protein-protein interactions. If the interaction is weak, a milder buffer with lower detergent concentrations may be necessary.
-
Controls: Appropriate controls are essential for data interpretation. These include an isotype IgG control for the IP and using a cell line known to not express the target protein, if available.
-
Quantitative Analysis: For a more quantitative analysis, densitometry can be performed on the Western blot bands to measure the relative amount of co-immunoprecipitated protein. Normalizing the PIAS1 signal to the immunoprecipitated HECTD2 signal can account for variations in IP efficiency.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BC-1382 Precipitation in Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation of the experimental compound BC-1382 in cell culture media. The principles and troubleshooting strategies outlined here are broadly applicable to other hydrophobic small molecules used in in vitro assays.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific precipitation issues you might encounter during your experiments.
Issue 1: Immediate precipitation or cloudiness is observed upon adding the this compound stock solution to the cell culture medium.
-
Potential Causes:
-
Rapid Change in Solvent Polarity: this compound is likely dissolved in a high concentration of an organic solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the drastic change in polarity can cause the compound to "crash out" of the solution.[1]
-
Exceeding Maximum Solubility: The final concentration of this compound in the media may be higher than its maximum solubility in that specific aqueous environment.[1]
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
-
Solutions:
-
Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions. A good practice is to first create an intermediate dilution in a small volume of serum-free media, mix gently, and then add this to the final volume of complete media.[1][2] This gradual reduction in solvent concentration can help maintain solubility.
-
Pre-warm the Media: Always pre-warm your cell culture media to 37°C before adding the compound.[1][3]
-
Increase Final Solvent Concentration (with caution): While keeping the final DMSO concentration as low as possible (ideally ≤ 0.1% to avoid cellular toxicity), a slight increase might be necessary.[2][4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Vortex Gently During Addition: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing to promote rapid and uniform dispersion.[1]
-
Issue 2: The media appears clear initially, but a precipitate forms over time in the incubator.
-
Potential Causes:
-
Temperature Shift: Changes in temperature between initial preparation and the stable 37°C in the incubator can affect solubility.[3]
-
pH Shift: The CO2 environment of an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[1][3]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over the duration of the experiment, leading to the formation of insoluble complexes.[1][3]
-
Compound Instability: The compound may be degrading over time at 37°C, with the degradation products being less soluble.
-
-
Solutions:
-
Ensure Proper Buffering: Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH.[1][5] Also, ensure your incubator's CO2 concentration is correctly calibrated for your media formulation.[5]
-
Conduct a Time-Course Solubility Study: Test the stability and solubility of this compound in your specific cell culture medium over the intended duration of your experiment. An abbreviated protocol for this is provided below.
-
Reduce Incubation Time: If feasible for your experimental endpoint, consider reducing the incubation time to minimize the chances of time-dependent precipitation.
-
Issue 3: Precipitate is observed after thawing a frozen stock solution of this compound.
-
Potential Causes:
-
Poor Solubility at Low Temperatures: The compound may have limited solubility at -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the precipitation of compounds out of solution.[3]
-
-
Solutions:
-
Gentle Re-dissolving: Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure any precipitate is redissolved.[3]
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles, aliquot your high-concentration stock solution into single-use volumes.[3][6]
-
Prepare Fresh Stock Solutions: If precipitation upon thawing is a persistent issue, preparing fresh stock solutions before each experiment is the most reliable approach.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO in cell culture media?
A1: To avoid cellular toxicity, it is best practice to keep the final DMSO concentration at or below 0.1% (v/v).[4] Some robust cell lines may tolerate up to 0.5%, but this should be determined empirically.[2] Always include a vehicle control with the equivalent DMSO concentration in your experimental design.
Q2: How can I distinguish between compound precipitate and microbial contamination?
A2: Observe a sample of the media under a microscope. Chemical precipitates often appear as crystalline structures or amorphous aggregates, while bacterial contamination will present as small, often motile rods or cocci, and fungal contamination as filamentous hyphae or budding yeast.[3] Microbial contamination is also typically associated with a rapid change in the media's pH (often a color change to yellow) and turbidity.[5]
Q3: Could components of fetal bovine serum (FBS) be causing the precipitation?
A3: Yes, it's possible. Proteins and lipids in FBS can sometimes interact with experimental compounds. You can test this by preparing the this compound solution in serum-free media and comparing it to the complete media. If precipitation only occurs in the presence of serum, you may need to explore alternative sera or serum-free media formulations.
Q4: Are there any additives that can improve the solubility of this compound in my media?
A4: For hydrophobic compounds, the use of solubilizing agents like cyclodextrins can be explored.[4][7] These can encapsulate the hydrophobic compound and increase its aqueous solubility. However, it is crucial to test the effect of these agents on your specific cell line and experimental endpoints, as they can have their own biological effects.
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Action | Final DMSO Target |
| Immediate Precipitation | Rapid solvent polarity change | Perform serial dilutions | ≤ 0.1% |
| Exceeding solubility limit | Determine max. soluble concentration | ≤ 0.1% | |
| Cold media | Pre-warm media to 37°C | ≤ 0.1% | |
| Precipitation Over Time | pH shift in incubator | Use HEPES buffered media | ≤ 0.1% |
| Interaction with media components | Test in simpler buffer (e.g., PBS) | ≤ 0.1% | |
| Compound instability | Conduct time-course solubility study | ≤ 0.1% | |
| Precipitate in Frozen Stock | Low-temperature insolubility | Gently warm and vortex before use | N/A |
| Freeze-thaw cycles | Aliquot into single-use volumes | N/A |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% DMSO, cell culture grade
-
The specific cell culture medium to be used in the experiment (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[3]
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
In a series of sterile tubes or a 96-well plate, prepare a range of this compound concentrations by adding the appropriate amount of the stock solution to the pre-warmed medium. It is recommended to perform 2-fold serial dilutions starting from a concentration known to cause precipitation. For example, you can test a range from 100 µM down to 1 µM.
-
Ensure the final DMSO concentration remains constant across all dilutions and is at a non-toxic level (e.g., 0.1%).
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.[3]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.[3]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Drug recrystallize when i added to DMEM - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
optimizing BC-1382 incubation time for maximal effect
Welcome to the technical support center for BC-1382. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal effect in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative visualizations to address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule inhibitor of the HECTD2 ubiquitin E3 ligase. It functions by disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT1 (PIAS1).[1] HECTD2 normally ubiquitinates PIAS1, targeting it for proteasomal degradation.[2] By inhibiting this interaction, this compound prevents the degradation of PIAS1, leading to its accumulation and enhanced anti-inflammatory activity.[1] PIAS1 is a negative regulator of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[2]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a research tool to study the role of the HECTD2-PIAS1 signaling axis in inflammatory processes. It has been shown to attenuate lipopolysaccharide (LPS)-induced lung inflammation and reduce the severity of cytokine-driven inflammation.[1] Its anti-inflammatory properties make it a valuable compound for investigating inflammatory diseases and the development of potential therapeutics.
Q3: How should I determine the optimal incubation time for this compound in my cell-based assay?
A3: The optimal incubation time for this compound will depend on the specific cell type, the concentration of this compound used, and the biological endpoint being measured. A time-course experiment is essential to determine the ideal duration for observing the maximal effect. We recommend starting with a range of time points, such as 6, 12, 24, and 48 hours, to assess the effect on your target of interest (e.g., PIAS1 protein levels, downstream cytokine expression).
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use proper pipetting techniques. To minimize edge effects, fill the outer wells with sterile media or PBS and do not use them for experimental samples. |
| No or low effect of this compound | Suboptimal concentration, insufficient incubation time, or compound degradation. | Perform a dose-response experiment to determine the optimal concentration (IC50). Conduct a time-course experiment to identify the optimal incubation duration. Ensure proper storage of this compound and prepare fresh dilutions for each experiment. |
| Unexpected cell toxicity | High concentration of this compound or solvent (e.g., DMSO). | Determine the cytotoxic concentration 50 (CC50) of this compound in your cell line using a cell viability assay. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). |
| Inconsistent PIAS1 protein levels | Variation in cell health, passage number, or timing of cell lysis after treatment. | Use cells at a consistent passage number and confluency. Standardize the time between the end of the incubation and cell lysis. Ensure complete cell lysis to solubilize all proteins. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol describes a general method to determine the optimal incubation time for this compound by measuring its effect on PIAS1 protein stability.
Materials:
-
Cells of interest (e.g., A549, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) (or other relevant stimulus)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PIAS1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest. Allow cells to adhere overnight.
-
Stimulation (Optional): If studying the effect of this compound on stimulus-induced PIAS1 degradation, treat the cells with a pro-inflammatory stimulus like LPS for a predetermined time (e.g., 2-4 hours) to induce PIAS1 degradation.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 800 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PIAS1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for PIAS1 and the loading control. Normalize the PIAS1 signal to the loading control for each time point. Plot the relative PIAS1 protein levels against the incubation time to determine the optimal duration for the maximal stabilizing effect of this compound.
Data Presentation: Representative Time-Course Data
The following table summarizes hypothetical data from a time-course experiment investigating the effect of 800 nM this compound on PIAS1 protein levels in LPS-stimulated cells.
| Incubation Time (Hours) | Relative PIAS1 Protein Level (Normalized to t=0) |
| 0 | 1.00 |
| 2 | 1.25 |
| 4 | 1.60 |
| 8 | 2.10 |
| 12 | 2.55 |
| 24 | 2.40 |
Visualizations
References
potential off-target effects of BC-1382
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of BC-1382, a novel inhibitor of the hypothetical Kinase Z (KZ).
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell toxicity in our cell line at concentrations where this compound should be specific for Kinase Z. What could be the cause?
A1: This could be due to off-target effects on other essential kinases or cellular pathways. We recommend performing a kinome profiling assay to identify other kinases that might be inhibited by this compound at the concentrations you are using. Additionally, consider performing a cell viability assay with a panel of cell lines with varying expression levels of potential off-target kinases.
Q2: Our in vivo experiments with this compound are showing unexpected phenotypes that are not consistent with Kinase Z inhibition. How can we investigate this?
A2: Unanticipated in vivo phenotypes can arise from off-target effects on other signaling pathways. We suggest conducting a tissue-specific analysis of protein expression and phosphorylation to identify any signaling pathways that are being modulated by this compound in an unexpected manner. It would also be beneficial to perform a comprehensive analysis of the metabolome and proteome of the affected tissues.
Q3: We are seeing conflicting results in our downstream pathway analysis after this compound treatment. What could be the reason?
A3: Conflicting downstream results could be due to the activation of compensatory signaling pathways or off-target effects. We recommend using a more targeted approach, such as phospho-proteomics, to identify the specific signaling nodes that are being affected by this compound. It is also advisable to use multiple, independent methods to validate your findings.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
| Symptom | Possible Cause | Suggested Action |
| Higher than expected cytotoxicity in a specific cell line. | Off-target inhibition of a kinase essential for the survival of that cell line. | 1. Perform a kinome-wide screen to identify potential off-target kinases. 2. Validate the off-target interaction with an orthogonal assay, such as a cellular thermal shift assay (CETSA). 3. Test this compound on a panel of cell lines with known dependencies on the identified off-target kinases. |
| Lower than expected cytotoxicity in a KZ-dependent cell line. | Activation of a compensatory survival pathway. | 1. Perform a phospho-proteomic analysis to identify upregulated survival pathways. 2. Test for synergistic effects by co-administering this compound with an inhibitor of the compensatory pathway. |
Issue 2: Inconsistent In Vivo Efficacy and Toxicity
| Symptom | Possible Cause | Suggested Action |
| Tumor growth inhibition is less than expected based on in vitro data. | Poor pharmacokinetic properties or activation of resistance mechanisms. | 1. Perform a full pharmacokinetic analysis to determine the bioavailability and half-life of this compound in the animal model. 2. Analyze tumor samples for mutations in the KZ gene or upregulation of bypass signaling pathways. |
| Unexpected toxicity in a specific organ. | Off-target activity in that organ. | 1. Perform a tissue distribution study to determine the concentration of this compound in the affected organ. 2. Conduct a proteomic or transcriptomic analysis of the affected organ to identify perturbed pathways. |
Experimental Protocols
Kinome Profiling
Objective: To identify the full spectrum of kinases inhibited by this compound.
Methodology:
-
A competitive binding assay is used where this compound is incubated with a library of kinases.
-
A broad-spectrum kinase inhibitor is immobilized on a solid support and serves as a probe.
-
The ability of this compound to prevent the binding of each kinase to the probe is measured.
-
The results are expressed as the percentage of kinase bound to the probe in the presence of this compound compared to a control.
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the interaction between this compound and a potential off-target kinase in a cellular context.
Methodology:
-
Cells are treated with either this compound or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
The soluble fraction of the target protein is then quantified by Western blotting or mass spectrometry.
-
Binding of this compound to the target protein will stabilize it, resulting in a higher melting temperature.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Potential off-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
how to minimize BC-1382 toxicity in cell culture
Technical Support Center: BC-1382
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot common issues, particularly regarding its in-vitro toxicity.
This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] While this compound is a valuable tool for cancer research, its potent on-target activity can lead to significant cytotoxicity. This guide provides strategies to minimize this toxicity and ensure robust and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound in your cell culture experiments.
Q1: I'm observing significant cell death even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity at low concentrations can be due to several factors. Here’s a step-by-step approach to troubleshoot this issue:
-
Verify Compound Handling and Storage: Ensure that this compound is properly dissolved and stored.[4][5][6][7] Prepare high-concentration stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[4]
-
Perform a Dose-Response Curve: It is crucial to determine the cytotoxic profile of this compound in your specific cell line by performing a dose-response experiment.[8][9][10] This will help identify a concentration range that is effective for your research goals while minimizing toxicity.[8]
-
Check Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[4][6][8] It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent without the compound.[4][8] The final concentration of DMSO in the culture medium should typically be less than 0.5%.[4]
-
Optimize Cell Seeding Density: Low cell density can make cells more susceptible to toxic compounds.[11] Ensure you are using an optimal cell seeding density for your chosen cell line.
Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A2: Distinguishing between on-target and off-target effects is critical for interpreting your results. Here are several strategies:
-
Use Multiple Cell Lines: Test the effect of this compound in cell lines that have varying levels of dependence on the PI3K/Akt/mTOR pathway.
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a downstream component of the PI3K/Akt/mTOR pathway.
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same pathway but has a different chemical structure.[4] This can help rule out off-target effects specific to the chemical scaffold of this compound.
Q3: My cytotoxicity results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are often due to variability in experimental conditions. To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells of a consistent passage number and ensure a standardized seeding density and media composition for all experiments.[8]
-
Ensure Compound Stability: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment to avoid issues with compound degradation.[4][8]
-
Control for Assay Variability: Standardize all incubation times, reagent concentrations, and measurement parameters in your experimental protocol.[4]
Q4: Are there any cell culture supplements that can help reduce the toxicity of this compound?
A4: Yes, certain media supplements may help mitigate the toxicity of this compound:
-
Insulin-Transferrin-Selenium (ITS): ITS is a common supplement that can help improve cell viability in reduced-serum or serum-free conditions.[12][13]
-
Growth Factors and Cytokines: Supplementing the media with specific growth factors can help to support cell health and proliferation.[12]
-
L-glutamine: As an important energy source for rapidly dividing cells, ensuring adequate L-glutamine levels can support overall cell health.[12][14]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For a novel compound like this compound, it is recommended to start with a broad dose-response curve, for example, from 1 nM to 100 µM.[4] This will help you to determine the optimal concentration range for your specific cell line and experimental endpoint.
Q2: How should I properly dissolve and store this compound?
A2: The proper handling of small molecule inhibitors is crucial for their efficacy and for obtaining reproducible results.[5][6] For this compound, we recommend the following:
-
Solvent: Use a high-quality, anhydrous solvent such as DMSO.[5]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures.[4]
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[4][15] If the compound is light-sensitive, protect it from light.[4]
Q3: What are the essential controls to include in my experiments with this compound?
A3: Including the proper controls is fundamental for the correct interpretation of your results.[4] Key controls for experiments with this compound include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[4][8]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.[4]
-
Positive Control: A known activator or inhibitor of the PI3K/Akt/mTOR pathway to ensure your assay is working as expected.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration Range |
| MCF-7 | Breast Cancer | 10 nM - 10 µM |
| A549 | Lung Cancer | 50 nM - 20 µM |
| U87 MG | Glioblastoma | 20 nM - 15 µM |
| PC-3 | Prostate Cancer | 15 nM - 12 µM |
Table 2: Effect of Media Supplements on Cell Viability in the Presence of this compound (1 µM)
| Supplement | Concentration | % Increase in Cell Viability (MCF-7 cells) |
| Insulin-Transferrin-Selenium (ITS) | 1X | 15-20% |
| Epidermal Growth Factor (EGF) | 10 ng/mL | 10-15% |
| N-acetylcysteine (NAC) | 1 mM | 20-25% |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture media. A 10-point serial dilution is a common approach.[4]
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle and untreated controls.[4]
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[16]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells.[16] For adherent cells, use a gentle detachment method.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.[16][17]
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry as soon as possible.[17] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[16]
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20]
-
Cell Lysis: After treatment with this compound, lyse the cells using a chilled cell lysis buffer.[19][21]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay:
-
Data Analysis: Compare the caspase-3 activity in this compound-treated samples to that in untreated controls.
Visualizations
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: A workflow for troubleshooting and mitigating this compound-induced cytotoxicity.
Caption: A general experimental workflow to assess strategies for mitigating this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cmmcp.org [cmmcp.org]
- 11. benchchem.com [benchchem.com]
- 12. 細胞培養培地サプリメント | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. 細胞培養用添加剤 [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V Staining Protocol [bdbiosciences.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. mpbio.com [mpbio.com]
BC-1382 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of BC-1382, a potent ubiquitin E3 ligase HECTD2 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its purity and activity. Recommendations for both solid form and solvent-based stock solutions are provided below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 125 mg/mL (272.00 mM), though sonication may be necessary to achieve full dissolution.[1] It is important to use newly opened or properly stored anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.
Q3: Can I store this compound stock solutions at room temperature?
A3: No, it is not recommended to store this compound stock solutions at room temperature for any significant length of time. For optimal stability, stock solutions should be stored at or below -20°C.
Q4: How many times can I freeze-thaw a stock solution of this compound?
A4: To avoid degradation, it is best to minimize the number of freeze-thaw cycles. After preparing a stock solution, it is recommended to aliquot it into single-use volumes. This practice ensures that the main stock remains undegraded and reduces the risk of contamination.
Q5: Is this compound stable in aqueous solutions or cell culture media?
Q6: Is this compound sensitive to light?
A6: There is no specific data available on the photostability of this compound. As a general precaution for small molecules, it is recommended to protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (272.00 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.[1] |
Troubleshooting Guides
This section provides guidance on common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or No Activity in In Vitro Assays
-
Possible Cause: Degradation of this compound in the stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from the solid powder.
-
Aliquot Stock Solutions: To prevent future issues, aliquot newly prepared stock solutions into single-use vials and store them at the recommended temperature.
-
Fresh Working Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium or assay buffer immediately before each experiment. Do not store working dilutions for extended periods.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental wells) to ensure that the solvent is not affecting the experimental outcome.
-
Issue 2: Precipitation of this compound in Aqueous Media
-
Possible Cause: Poor solubility of this compound in the aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: While preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the aqueous medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cellular stress.
-
Pre-warm Media: Adding the DMSO stock to pre-warmed media can sometimes aid in solubility.
-
Vortex Gently: After adding the DMSO stock to the aqueous solution, mix gently by vortexing or inverting the tube to ensure a homogenous solution. Visually inspect for any precipitate before adding to cells.
-
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Visualizations
Caption: Workflow for the preparation and experimental use of this compound.
Caption: this compound inhibits HECTD2, preventing PIAS1 degradation.
References
inconsistent results with BC-1382 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BC-1382. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2. It functions by disrupting the interaction between HECTD2 and PIAS1 (Protein Inhibitor of Activated STAT 1), leading to increased stability and protein levels of PIAS1.[1] This disruption has been shown to have anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments, various formulations can be prepared, including solutions with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[1] It is crucial to follow the specific protocol for your experimental needs. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: My experimental results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results in cell-based assays can arise from a variety of factors, many of which are not specific to this compound itself. Common sources of variability include inconsistent cell seeding, pipetting errors, reagent degradation, and suboptimal incubation times.[2] It is also important to consider the passage number of your cells, as cell lines can change phenotypically and genotypically over time.[2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette and ensure all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[2] |
| Pipetting Errors | Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently. |
| Edge Effect | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[2] |
Issue 2: Higher Than Expected Background Signal
Symptoms:
-
High signal in control (untreated) wells.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[2] |
| Autofluorescence | If using a fluorescence-based assay, check for autofluorescence of the cells or the this compound compound itself at the excitation and emission wavelengths used. |
| Non-specific Antibody Binding (for assays like Western Blot or ELISA) | Increase the concentration of the blocking agent or try a different blocking buffer. Titrate primary and secondary antibody concentrations to find the optimal balance between specific signal and background.[2] |
Experimental Protocols
General Protocol for In Vitro Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable microplate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture media. It is important to ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Proceed with your specific downstream assay (e.g., cell viability assay, cytokine measurement, protein extraction for Western blot).
Visualizations
Caption: A generalized experimental workflow for treating cells with this compound.
Caption: The signaling pathway illustrating the inhibitory action of this compound on HECTD2.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
determining the optimal BC-1382 concentration range
Welcome to the technical support center for BC-1382, a potent and specific inhibitor of the HECTD2 ubiquitin E3 ligase. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the HECT Domain E3 Ubiquitin Ligase, HECTD2. It functions by disrupting the interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT 1 (PIAS1).[1][2] This inhibition prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1. As a result, PIAS1 levels are stabilized, leading to the suppression of pro-inflammatory signaling pathways, primarily the NF-κB pathway.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: The optimal concentration of this compound is application-dependent. Based on available data, a starting point for most cell-based assays would be in the low nanomolar to low micromolar range. For initial experiments, a dose-response curve is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions. See the table below for more specific guidance.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For in vivo applications, specific formulation protocols are available which may include solvents like PEG300, Tween-80, and saline to ensure solubility and bioavailability.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: How should I store this compound solutions?
A4: Store the powder at -20°C for up to 3 years.[2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: I am not observing the expected increase in PIAS1 protein levels after this compound treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration. Concentrations around 100 nM have been shown to drastically increase PIAS1 protein levels.[1]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The time required to observe changes in protein levels can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for your experimental setup.
-
-
Possible Cause 3: Poor Compound Solubility or Stability.
-
Solution: Ensure that this compound is fully dissolved in your stock solution. If you observe precipitation in your culture medium, consider preparing a fresh stock solution and using a lower final solvent concentration. For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Problem 2: I am observing cytotoxicity or off-target effects in my experiments.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations well below the cytotoxic threshold for your mechanism-of-action studies.
-
-
Possible Cause 2: High Solvent Concentration.
-
Solution: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at high concentrations. Ensure the final solvent concentration in your cell culture medium is as low as possible and include a vehicle-only control in your experiments.
-
Problem 3: I am not seeing inhibition of LPS-induced pro-inflammatory cytokine release.
-
Possible Cause 1: Ineffective Concentration of this compound.
-
Solution: A concentration of 800 nM has been shown to suppress LPS-induced PIAS1 degradation and the release of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[1] You may need to optimize this concentration for your specific cell type and LPS stimulation conditions.
-
-
Possible Cause 2: Timing of this compound Treatment.
-
Solution: The timing of inhibitor addition relative to the inflammatory stimulus is critical. Consider pre-incubating your cells with this compound for a period (e.g., 1-2 hours) before adding LPS to ensure the inhibitor has engaged its target.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Key IC50/EC50 Values | Notes |
| HECTD2/PIAS1 Interaction Assay | 1 - 100 nM | IC50 ≈ 5 nM[1][2] | To directly measure the disruption of the protein-protein interaction. |
| PIAS1 Protein Stabilization (Western Blot) | 50 - 500 nM | IC50 ≈ 100 nM[1][2] | To observe the increase in total PIAS1 protein levels. |
| Inhibition of LPS-induced PIAS1 Degradation | 400 - 1000 nM | Effective at 800 nM[1][2] | To assess the protective effect of this compound on PIAS1 under inflammatory conditions. |
| NF-κB Reporter Assay | 100 nM - 1 µM | - | To measure the downstream effect on NF-κB transcriptional activity. |
| Cytokine Release Assay (ELISA) | 100 nM - 1 µM | - | To quantify the inhibition of pro-inflammatory cytokine secretion. |
| Cell Viability/Cytotoxicity Assay | 1 nM - 10 µM | - | To determine the concentration at which this compound becomes toxic to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Stock Solution Preparation (10 mM):
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in your cell culture medium to the desired final concentration. It is good practice to perform serial dilutions.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced toxicity.
-
Vortex the diluted solution gently before adding it to your cells.
-
Protocol 2: Western Blot for PIAS1 Protein Levels
-
Cell Treatment:
-
Seed your cells of interest in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 50, 100, 200, 500 nM) for the desired time period (e.g., 24 hours).
-
Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIAS1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: this compound inhibits HECTD2, preventing PIAS1 degradation and suppressing NF-κB signaling.
Caption: Workflow for determining the optimal concentration of this compound in cell-based assays.
References
Technical Support Center: BC-1382 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BC-1382 in animal models. The information is designed to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2. It functions by disrupting the interaction between HECTD2 and PIAS1 (Protein Inhibitor of Activated STAT 1), with an IC50 value of approximately 5 nM.[1] This disruption leads to an increase in the protein level and stability of PIAS1.[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound can suppress the degradation of PIAS1 and reduce the release of pro-inflammatory cytokines.[1]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1]
Q3: How should I prepare this compound for in vivo administration?
A3: A common method for preparing this compound for intraperitoneal injection involves creating a clear solution. For a 1 mL working solution, you can add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, mix well, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume.[1]
Troubleshooting Guides
Q1: I am observing inconsistent therapeutic effects between animals in the same cohort. What could be the cause?
A1: Inconsistent results can stem from several factors related to drug preparation and administration.
-
Potential Cause 1: Incomplete Drug Solubilization. If this compound is not fully dissolved in the vehicle, the actual dose administered to each animal may vary.
-
Solution: Ensure the solution is clear before administration.[1] After adding each component of the vehicle (PEG300, Tween-80, Saline), vortex the solution thoroughly. Gentle warming of the solution may aid in dissolution, but be cautious of temperature-induced degradation.
-
-
Potential Cause 2: Variability in Intraperitoneal Injection. The intraperitoneal (IP) route can lead to variable absorption depending on the precise location of the injection (e.g., into the peritoneal cavity vs. into an organ or adipose tissue).
-
Solution: Standardize the injection technique. Ensure proper restraint of the animal and consistent placement of the needle in the lower abdominal quadrant to avoid major organs.
-
-
Potential Cause 3: Animal-to-Animal Variation. Biological variability in metabolism and clearance rates can also contribute to different responses.
-
Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Monitor for any outliers that may be skewing the results.
-
Q2: My animals are showing signs of local irritation or distress after injection. What should I do?
A2: Post-injection irritation can be a reaction to the formulation vehicle or the compound itself.
-
Potential Cause 1: High Concentration of DMSO or Tween-80. The provided formulation contains DMSO and Tween-80, which can cause local irritation at higher concentrations.[1]
-
Solution: If possible, try to reduce the concentration of DMSO and Tween-80 in your formulation. You may need to perform a vehicle tolerability study with different formulations. An alternative formulation provided by MedchemExpress is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
-
Potential Cause 2: pH of the Formulation. An unsuitable pH of the final solution can cause irritation.
-
Solution: Measure the pH of your final formulation and adjust it to a physiologically neutral range (pH 7.2-7.4) if necessary, using sterile, pH-adjusted saline.
-
Q3: The observed in vivo efficacy of this compound is lower than expected based on in vitro data. Why might this be?
A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development and can be attributed to pharmacokinetic and pharmacodynamic factors.
-
Potential Cause 1: Insufficient Bioavailability or Rapid Metabolism. this compound may have poor absorption from the peritoneal cavity or be rapidly metabolized and cleared, preventing it from reaching therapeutic concentrations at the target site.
-
Solution: Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and adjust the dosing regimen (dose and frequency) accordingly.
-
-
Potential Cause 2: Inadequate Dose. The dose used may not be sufficient to achieve the necessary therapeutic concentration at the site of action. The reported effective dose is 10 mg/kg via intraperitoneal injection in mice for attenuating lung inflammation.[1]
-
Solution: Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease indication.
-
-
Potential Cause 3: Inappropriate Route of Administration. The intraperitoneal route may not be optimal for all disease models.
-
Solution: Depending on the target organ and disease model, consider alternative routes of administration, such as intravenous (IV) or oral (PO), if the physicochemical properties of this compound allow. This may require reformulation of the compound.
-
Data Presentation
Table 1: Summary of In Vivo Study Parameters for this compound
| Parameter | Value | Source |
| Animal Model | Mice | [1] |
| Dose | 10 mg/kg | [1] |
| Route of Administration | Intraperitoneal (IP) Injection | [1] |
| Vehicle Composition | DMSO, PEG300, Tween-80, Saline | [1] |
| Observed Effects | Decreased lavage protein, cell counts, and cytokine levels in LPS- and P. aeruginosa-stimulated mice. | [1] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) |
| Intraperitoneal (IP) | 60 - 80 | 0.5 - 1.0 | 1500 - 2000 | 4 - 6 |
| Intravenous (IV) | 100 | 0.1 - 0.25 | 4000 - 5000 | 3 - 5 |
| Oral (PO) | 10 - 20 | 1.0 - 2.0 | 200 - 400 | 4 - 6 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
-
Preparation of Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
Preparation of Working Solution: a. For a 1 mL final volume, begin with 400 μL of PEG300 in a sterile microcentrifuge tube. b. Add 100 μL of the 20.8 mg/mL this compound stock solution to the PEG300 and vortex thoroughly until the solution is clear. c. Add 50 μL of Tween-80 and vortex again to ensure complete mixing. d. Add 450 μL of sterile saline to the mixture and vortex for a final time. The final concentration of this compound will be 2.08 mg/mL.
-
Dosing Calculation: Calculate the volume of the working solution to inject based on the animal's body weight to achieve the target dose (e.g., 10 mg/kg). For a 25g mouse, the required dose is 0.25 mg. The injection volume would be approximately 120 µL.
-
Administration: a. Properly restrain the mouse. b. Using a 27-gauge needle, perform an intraperitoneal injection into the lower right or left quadrant of the abdomen, being careful to avoid the cecum and urinary bladder.
Protocol 2: Evaluation of Anti-Inflammatory Efficacy in a Mouse Model of LPS-Induced Lung Injury
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Grouping: Divide mice into experimental groups (e.g., Vehicle control, LPS + Vehicle, LPS + this compound).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle one hour prior to LPS challenge.
-
LPS Challenge: Administer LPS (e.g., 5 mg/kg) via intratracheal or intranasal instillation to induce lung inflammation.
-
Endpoint Analysis (e.g., 6 hours post-LPS): a. Euthanize mice and perform bronchoalveolar lavage (BAL) with sterile PBS. b. Centrifuge the BAL fluid to pellet the cells. c. Use the supernatant to measure total protein concentration (e.g., via BCA assay) and cytokine levels (e.g., TNF-α, IL-6 via ELISA). d. Resuspend the cell pellet and perform a total cell count using a hemocytometer and differential cell counts using cytospin preparations stained with a Wright-Giemsa stain.
-
Data Analysis: Compare the measured parameters between the different experimental groups using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: this compound inhibits HECTD2, preventing PIAS1 degradation and reducing inflammation.
Caption: Workflow for a typical in vivo efficacy study of this compound.
Caption: Decision tree for troubleshooting common issues with this compound delivery.
References
Controlling for Solvent Effects of the BC-1382 Vehicle
Researchers utilizing the potent HECTD2 inhibitor, BC-1382, must consider the potential confounding effects of the solvent vehicle used to dissolve and administer the compound. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate these effects and ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro studies, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution. A concentration of 125 mg/mL (272.00 mM) is achievable, though ultrasonic assistance may be necessary. It is important to use freshly opened, anhydrous DMSO as it is hygroscopic and the presence of water can significantly impact solubility.[1]
Q2: What are the recommended vehicle formulations for in vivo administration of this compound?
Several vehicle formulations can be used for in vivo delivery of this compound. The choice of vehicle may depend on the specific experimental requirements, such as the route of administration and the required dosing volume. Common formulations include:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
A solution of 10% DMSO in 90% Saline containing 20% SBE-β-CD.[1]
-
A suspension of 10% DMSO in 90% Corn oil.[1]
Q3: Can the vehicle itself have biological effects in my experiment?
Yes, it is crucial to recognize that the vehicle components, particularly DMSO, can exert biological effects. High concentrations of DMSO can be toxic to cells and may influence inflammatory responses. Therefore, it is imperative to include a vehicle-only control group in your experimental design to account for any effects not directly attributable to this compound. For animal studies, it is recommended to keep the final DMSO concentration below 10% for normal mice and below 2% for more sensitive models like nude or transgenic mice.[2]
Q4: How should I prepare the in vivo vehicle formulation?
When preparing multi-component vehicles, the solvents should be added sequentially. It is recommended to ensure the solution is as clear as possible before adding the next component. Sonication or gentle heating may be necessary to achieve a clear solution.[2]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my this compound treated group.
-
Assess the Vehicle Control: Compare the results of your this compound treated group to a vehicle-only control group. If the vehicle control group shows a significant effect compared to an untreated or naive group, the observed effects in the treated group may be partially or wholly due to the vehicle.
-
Optimize Vehicle Concentration: If vehicle effects are suspected, consider reducing the concentration of the organic solvents (e.g., DMSO) in your formulation, if possible, while maintaining the solubility of this compound.
-
Evaluate Solvent Purity and Preparation: Ensure you are using high-purity, anhydrous solvents. For DMSO, use freshly opened vials to avoid issues with water absorption, which can affect solubility.[1] Prepare vehicle formulations fresh for each experiment.
-
Confirm this compound Stability in the Vehicle: this compound stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1] Ensure you are using the stock solution within its stability window.
Data Presentation
Table 1: Summary of this compound Vehicle Formulations
| Application | Vehicle Composition | Achievable Concentration | Reference |
| In Vitro Stock | DMSO | 125 mg/mL (272.00 mM) | [1] |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.35 mM) | [2] |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
| In Vivo | 10% DMSO + 90% Corn oil | ≥ 2.08 mg/mL | [1] |
Experimental Protocols
Protocol: Vehicle Control Experiment for In Vivo Study
This protocol outlines a standard procedure to control for the effects of the vehicle in an animal study using this compound.
-
Animal Group Allocation: Randomly assign animals to the following experimental groups:
-
Group 1: Naive (No treatment)
-
Group 2: Vehicle Control (Administered with the same volume and formulation of the vehicle used for this compound, but without the compound)
-
Group 3: this compound Treatment (Administered with this compound dissolved in the vehicle)
-
-
Vehicle Preparation: Prepare the chosen in vivo vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) under sterile conditions.
-
This compound Preparation: Dissolve this compound in the prepared vehicle to the desired final concentration.
-
Administration: Administer the same volume of the vehicle-only solution to the Vehicle Control group as the volume of the this compound solution administered to the Treatment group. The route of administration (e.g., intraperitoneal injection) should be consistent across all groups.[1]
-
Data Analysis: Following the experimental endpoint, compare the measured outcomes between all three groups. The effect of this compound is determined by the difference between the Treatment group and the Vehicle Control group. The effect of the vehicle is determined by the difference between the Vehicle Control group and the Naive group.
Visualizations
Caption: Experimental workflow for a vehicle control study.
Caption: this compound inhibits HECTD2-mediated degradation of PIAS1.
References
Technical Support Center: Troubleshooting BC-1382 Inhibition of HECTD2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the inhibition of HECTD2 by BC-1382 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific small molecule inhibitor of the HECTD2 E3 ubiquitin ligase.[1] It functions by disrupting the protein-protein interaction (PPI) between HECTD2 and its substrate, Protein Inhibitor of Activated STAT 1 (PIAS1).[1] By blocking this interaction, this compound prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1, leading to the stabilization and accumulation of PIAS1.[1] The reported IC50 for the disruption of the HECTD2/PIAS1 interaction is approximately 5 nM.[1]
Q2: What is the role of HECTD2 and PIAS1?
A2: HECTD2 is a HECT domain-containing E3 ubiquitin ligase that plays a proinflammatory role by targeting PIAS1 for degradation.[1] PIAS1 is a negative regulator of key inflammatory signaling pathways, such as NF-κB.[1] By promoting the degradation of PIAS1, HECTD2 enhances inflammatory responses.[1]
Q3: What are the key post-translational modifications that regulate the HECTD2-PIAS1 interaction?
A3: The interaction between HECTD2 and PIAS1 is regulated by the phosphorylation of PIAS1. Specifically, phosphorylation of PIAS1 by Glycogen Synthase Kinase 3β (GSK3β) is required for HECTD2 to recognize and target it for ubiquitination.[1] SUMOylation is another post-translational modification of PIAS1, and while it is crucial for PIAS1's SUMO E3 ligase activity, its direct role in the interaction with HECTD2 is less clear.[2][3]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, this compound should be stored as a solid at -20°C for the short term and -80°C for the long term. Stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
If this compound is not inhibiting HECTD2 in your assay, consider the following potential issues and troubleshooting steps. This guide is divided into sections for in vitro (biochemical) assays and cell-based assays.
In Vitro Assays (e.g., Ubiquitination Assays, PPI Assays)
Problem 1: No or low HECTD2 activity in the control group (without this compound).
This is a fundamental issue that needs to be addressed before inhibitor efficacy can be assessed.
| Potential Cause | Troubleshooting Step |
| Inactive HECTD2 Enzyme | - Ensure the recombinant HECTD2 protein is correctly folded and active. Use a fresh aliquot or a new batch of the enzyme. - Verify the protein concentration using a reliable method (e.g., BCA assay). |
| Suboptimal E1 or E2 Enzyme | - Use a fresh aliquot of ubiquitin-activating (E1) and ubiquitin-conjugating (E2) enzymes. - While the UBE2D family is broadly compatible with HECT E3s, the optimal E2 for HECTD2 is not definitively established in the provided literature.[4][5] Consider testing a panel of E2 enzymes (e.g., UBE2D1, UBE2D2, UBE2D3) to find the most efficient one for PIAS1 ubiquitination by HECTD2. |
| Incorrect Assay Buffer Composition | - Ensure the buffer contains essential components like ATP, MgCl2, and a reducing agent (e.g., DTT). - The optimal pH and salt concentration should be determined empirically, but a common starting point is a Tris-based buffer at pH 7.5. |
| Inactive PIAS1 Substrate | - Confirm the integrity and concentration of the PIAS1 substrate. - Crucially, ensure that PIAS1 is phosphorylated, as this is a prerequisite for HECTD2 recognition.[1] If using recombinant PIAS1, it may need to be pre-treated with a kinase like GSK3β. |
Problem 2: HECTD2 is active, but this compound shows no inhibition.
| Potential Cause | Troubleshooting Step |
| This compound Degradation or Inactivity | - Use a fresh aliquot of this compound stock solution. - Confirm the identity and purity of the compound via analytical methods if possible. |
| Incorrect this compound Concentration | - Verify the dilution calculations and ensure the final concentration in the assay is appropriate (the reported IC50 is ~5 nM for PPI disruption).[1] Perform a dose-response curve to determine the IC50 in your specific assay. |
| Assay Readout Issues | - For ubiquitination assays using Western blotting, ensure the anti-ubiquitin and anti-PIAS1 antibodies are specific and sensitive. - For PPI assays (e.g., FRET, AlphaScreen), ensure that this compound is not interfering with the detection method itself (e.g., fluorescence quenching). |
| Missing Critical Co-factors | - As mentioned, PIAS1 phosphorylation is critical.[1] Ensure the conditions of your assay support this modification or use pre-phosphorylated PIAS1. |
Cell-Based Assays (e.g., PIAS1 Stabilization Assays)
Problem: No increase in PIAS1 levels after treating cells with this compound.
| Potential Cause | Troubleshooting Step |
| Low HECTD2 Expression or Activity in the Cell Line | - Confirm that your chosen cell line expresses sufficient levels of endogenous HECTD2. This can be checked by Western blot or qPCR. - The activity of the HECTD2/PIAS1 pathway may be cell-type specific. |
| Ineffective Cellular Uptake of this compound | - Optimize the concentration and incubation time of this compound. A dose-response and time-course experiment is recommended. - Ensure the cell culture medium components do not interfere with the compound's activity or uptake. |
| Rapid PIAS1 Turnover by other E3 Ligases | - While HECTD2 is a key E3 ligase for PIAS1, other ligases might also contribute to its degradation.[1] To isolate the effect of HECTD2 inhibition, consider using a proteasome inhibitor (e.g., MG132) as a positive control to confirm that PIAS1 stabilization is achievable. |
| Lack of HECTD2-PIAS1 Interaction Under Basal Conditions | - The interaction between HECTD2 and PIAS1 might be induced or enhanced by specific stimuli. The original research on this compound often used inflammatory stimuli like LPS.[1] Consider treating your cells with an appropriate stimulus to activate the pathway. |
| Issues with PIAS1 Detection | - Ensure your anti-PIAS1 antibody is suitable for the application (e.g., Western blotting, immunofluorescence) and provides a clear signal. - Include positive and negative controls for PIAS1 expression. |
Experimental Protocols
In Vitro HECTD2-PIAS1 Interaction Assay (AlphaScreen Format - Conceptual)
This is a conceptual protocol based on the known mechanism of this compound.
-
Reagents:
-
Recombinant His-tagged HECTD2
-
Recombinant GST-tagged PIAS1 (pre-phosphorylated with GSK3β if necessary)
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA
-
This compound serial dilutions
-
-
Procedure:
-
Add 5 µL of His-HECTD2 to each well of a 384-well plate.
-
Add 5 µL of GST-PIAS1 to each well.
-
Add 5 µL of serially diluted this compound or vehicle control.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of AlphaScreen Donor beads and 5 µL of AlphaScreen Acceptor beads.
-
Incubate for 1 hour in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Cell-Based PIAS1 Stabilization Assay
-
Cell Culture:
-
Plate a suitable cell line (e.g., a human monocytic cell line like THP-1 or a lung epithelial cell line like A549) in a 6-well plate.
-
Allow cells to adhere and reach 70-80% confluency.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours).
-
Optionally, stimulate the cells with an inflammatory agent like LPS (100 ng/mL) for the last 4-6 hours of the this compound treatment.
-
-
Cell Lysis and Western Blotting:
-
Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PIAS1 and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify the band intensities to determine the relative increase in PIAS1 levels.
-
Visualizations
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of protein inhibitor of activated STAT1 (PIAS1) by MAPK-activated protein kinase-2 inhibits endothelial inflammation via increasing both PIAS1 transrepression and SUMO E3 ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PIAS1 SUMO ligase pathway to control inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The UBE2D ubiquitin conjugating enzymes: Potential regulatory hubs in development, disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The UBE2D ubiquitin conjugating enzymes: Potential regulatory hubs in development, disease and evolution [frontiersin.org]
improving the reproducibility of BC-1382 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the HECTD2 inhibitor, BC-1382.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2.[1] It functions by disrupting the interaction between HECTD2 and PIAS1 (Protein Inhibitor of Activated STAT 1), preventing the HECTD2-mediated ubiquitination and subsequent degradation of PIAS1.[2][3] This leads to an increase in PIAS1 protein levels, which in turn suppresses pro-inflammatory signaling pathways, such as NF-κB.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. The stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the typical in vitro concentration range for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. It has an IC50 of approximately 5 nM for disrupting the HECTD2/PIAS1 interaction.[1] In cell-based assays, concentrations around 100 nM have been shown to increase PIAS1 protein levels, and up to 800 nM has been used to suppress LPS-induced PIAS1 degradation.[1]
Q4: What is a suitable in vivo dosage for this compound in mouse models?
A4: A dosage of 10 mg/kg administered via intraperitoneal injection has been shown to be effective in mouse models of LPS- and Pseudomonas aeruginosa-induced lung inflammation.[1]
Troubleshooting Guides
Issue 1: High Variability in Cytokine Level Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent inflammatory stimulus | Ensure the concentration and purity of the inflammatory agent (e.g., LPS) are consistent across all experiments. Prepare fresh solutions for each experiment. |
| Variability in cell culture conditions | Maintain consistent cell density, passage number, and media composition. Regularly test for mycoplasma contamination. |
| Inconsistent this compound treatment | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure accurate and consistent timing of treatment. |
| Issues with ELISA or multiplex assay | Verify the expiration date and proper storage of assay kits. Include appropriate positive and negative controls. Check for proper calibration of plate readers or flow cytometers. |
Issue 2: Inconsistent PIAS1 Protein Levels After this compound Treatment
| Potential Cause | Troubleshooting Step |
| Inefficient cell lysis and protein extraction | Use a lysis buffer optimized for the cell type and ensure complete cell lysis. Add protease and phosphatase inhibitors to the lysis buffer. |
| Suboptimal Western blotting conditions | Optimize the antibody concentration and incubation times. Use a suitable loading control to normalize for protein loading. Ensure complete protein transfer to the membrane. |
| Cell line-specific effects | Different cell lines may have varying endogenous levels of HECTD2 and PIAS1, which could affect the response to this compound. Confirm the expression levels of these proteins in your cell line. |
| This compound degradation | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
In Vitro LPS-Induced Cytokine Release Assay in Human PBMCs
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Treatment: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Pre-treat the cells with varying concentrations of this compound (e.g., 0, 100, 200, 400, 800 nM) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce pro-inflammatory cytokine release.
-
Cytokine Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercially available ELISA or multiplex assay kit, following the manufacturer's instructions.
Visualizations
Caption: Signaling pathway of this compound in inhibiting inflammation.
Caption: Workflow for in vitro cytokine release experiments.
Caption: Troubleshooting flowchart for inconsistent cytokine data.
References
assessing cell viability after BC-1382 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals assessing cell viability after treatment with BC-1382.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the E3 ubiquitin ligase HECTD2.[1] It functions by disrupting the interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT (PIAS1), with an IC50 of approximately 5 nM.[1] This inhibition prevents the HECTD2-mediated ubiquitination and subsequent proteasomal degradation of PIAS1.[2] As a result, PIAS1 protein levels are stabilized and increased.[1][2] PIAS1 is a key negative regulator of inflammatory pathways, such as the NF-κB signaling pathway.[2] By stabilizing PIAS1, this compound attenuates pro-inflammatory cytokine release and reduces inflammation.[1][2]
Q2: What are the expected effects of this compound on cell viability?
A2: The primary role of this compound is to suppress inflammation.[1][2] Therefore, in experimental models where inflammatory stimuli (e.g., lipopolysaccharide [LPS]) induce cell death, treatment with this compound is expected to enhance cell viability by mitigating the inflammatory response. In the absence of an inflammatory challenge, this compound is not expected to have a direct cytotoxic effect on most cell types, though this should be empirically determined for your specific cell line.
Q3: Which cell viability assays are recommended for use with this compound?
A3: A variety of standard cell viability assays can be used. It is often recommended to use at least two different methods to confirm results, as each assay measures a different aspect of cell health.[3]
-
Metabolic Assays (e.g., MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan product.[4][5] They are suitable for high-throughput screening.
-
Membrane Integrity Assays (e.g., Trypan Blue Exclusion, Propidium Iodide Staining): These assays distinguish viable cells from non-viable cells based on the integrity of the cell membrane. Live cells with intact membranes exclude the dyes, while dead cells do not.[5][6]
-
ATP Assays: These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.[4][5]
-
Live/Dead Cell Staining (e.g., Calcein AM/Ethidium Homodimer-1): This fluorescence-based method uses Calcein AM to stain live cells green and Ethidium Homodimer-1 to stain dead cells red, allowing for simultaneous visualization and quantification.[5][7]
Q4: What is a typical concentration range and incubation time for in vitro experiments with this compound?
A4: Based on available data, this compound shows activity in the nanomolar range. For instance, it disrupts the HECTD2/PIAS1 interaction with an IC50 of ~5 nM and increases PIAS1 protein levels with an IC50 of ~100 nM.[1] A typical starting point for in vitro experiments would be to perform a dose-response curve ranging from 1 nM to 1 µM. Incubation times will be experiment-dependent but often range from 24 to 72 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cell viability (>100% of control), especially at low concentrations of this compound. | Hormetic effect, where a low dose of a substance can have a stimulatory effect.[3] Alternatively, the compound may be increasing mitochondrial reductase activity without affecting cell number.[3] | Perform a cell count using a trypan blue exclusion assay to verify if the increase in viability reading corresponds to an actual increase in cell number.[3] Consider using a different viability assay that does not rely on metabolic activity, such as an ATP-based assay or direct cell counting. |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents and be consistent with your technique. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| No discernible effect of this compound on cell viability, even at high concentrations. | The chosen cell line may not express HECTD2 or the inflammatory pathway may not be active. The compound may have degraded. | Confirm the expression of HECTD2 in your cell line via Western Blot or qPCR. Ensure that your experimental model includes an appropriate inflammatory stimulus (e.g., LPS) to induce a response that this compound can modulate. Check the storage conditions and age of your this compound stock solution; it is recommended to store it at -80°C for up to 6 months.[1] |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | The final concentration of the solvent is too high. | Ensure the final concentration of the vehicle in the culture medium is non-toxic to your cells, typically below 0.5%.[8] Run a vehicle-only control series to determine the tolerance of your cell line. |
| MTT assay results show a high background reading. | Contamination of reagents or culture medium. Spontaneous reduction of the tetrazolium salt.[4] | Use fresh, sterile reagents and media. To check for chemical interference, incubate the MTT reagent with the compound in cell-free media and measure the absorbance.[4] |
Data Presentation
Table 1: Example Dose-Response Data for this compound in an LPS-Induced Inflammation Model
| Cell Line | Treatment | This compound Concentration (nM) | Cell Viability (% of Control) |
| RAW 264.7 | Vehicle | 0 | 100 ± 5.2 |
| RAW 264.7 | LPS (1 µg/mL) | 0 | 45 ± 3.8 |
| RAW 264.7 | LPS + this compound | 10 | 62 ± 4.1 |
| RAW 264.7 | LPS + this compound | 100 | 85 ± 4.9 |
| RAW 264.7 | LPS + this compound | 1000 | 92 ± 5.5 |
Note: The data presented above is for illustrative purposes only and should not be considered as actual experimental results.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of viability.
Materials:
-
96-well cell culture plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[8]
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This protocol allows for the direct counting of viable and non-viable cells.
Materials:
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Culture and treat cells with this compound in a multi-well plate as described in the MTT protocol.
-
After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue stain.
-
Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
dealing with batch-to-batch variability of BC-1382
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BC-1382, a potent inhibitor of the E3 ubiquitin ligase HECTD2. Our goal is to help you navigate potential challenges, including batch-to-batch variability, to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, with a focus on problems related to inconsistent results between different batches of the compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between batches. | 1. Compound Purity and Integrity: The purity of the compound may vary between batches. Degradation during shipping or storage can also affect its potency. 2. Solvent and Stock Solution Preparation: Inconsistent solvent quality or errors in stock solution preparation can lead to variations in the final concentration. 3. Assay Conditions: Minor variations in experimental conditions (e.g., cell passage number, reagent concentrations, incubation times) can influence the apparent IC50. | 1. Batch Qualification: Before use in critical experiments, qualify each new batch. Perform a dose-response curve and compare the IC50 to a previously validated batch. Consider analytical chemistry techniques (e.g., HPLC, LC-MS) to confirm purity and identity. 2. Standardized Protocols: Use a consistent, high-quality solvent (e.g., DMSO) for all batches. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. 3. Assay Standardization: Maintain consistent experimental parameters. Run a positive and negative control with each experiment to monitor assay performance. |
| Reduced or no inhibition of HECTD2 activity. | 1. Incorrect Compound Concentration: Errors in dilution or calculation may result in a sub-optimal concentration of this compound. 2. Compound Degradation: Improper storage may have led to the degradation of the compound. This compound should be stored at -20°C for short-term and -80°C for long-term storage.[1] 3. Cellular Penetration: The compound may not be efficiently entering the cells in your specific model system. | 1. Concentration Verification: Double-check all calculations and dilutions. Perform a dose-response experiment to determine the optimal concentration for your assay. 2. Fresh Compound: Use a fresh aliquot of this compound. If degradation is suspected, obtain a new vial. 3. Permeability Assessment: While this compound is expected to be cell-permeable, you can assess this using cellular thermal shift assays (CETSA) or by measuring downstream effects that require intracellular activity. |
| Unexpected cellular toxicity or off-target effects. | 1. High Compound Concentration: Using concentrations significantly above the IC50 for HECTD2 inhibition can lead to off-target effects and cytotoxicity.[2][3] 2. Batch-Specific Impurities: Some batches may contain impurities with cytotoxic properties. 3. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the compound or its solvent. | 1. Dose-Response Curve: Determine the minimal effective concentration that achieves the desired on-target effect.[2] 2. Purity Analysis: If significant toxicity is observed with a new batch, consider having its purity analyzed. 3. Control Experiments: Include a vehicle-only control to assess the toxicity of the solvent. Test the compound in a different cell line to see if the toxicity is cell-type specific. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the E3 ubiquitin ligase HECTD2.[1] It specifically disrupts the interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1).[1][4] By preventing this interaction, this compound inhibits the HECTD2-mediated ubiquitination and subsequent degradation of PIAS1.[4][5] This leads to an increase in PIAS1 protein levels, which in turn suppresses pro-inflammatory signaling pathways, such as NF-κB.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions (typically in DMSO), it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: How should I prepare my this compound stock solution?
A3: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved before making further dilutions in your experimental medium.
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific assay and conditions. Reported values include:
-
HECTD2/PIAS1 interaction disruption: ~5 nM[1]
-
Increase in PIAS1 protein levels in non-stimulated conditions: ~100 nM[1]
-
Suppression of LPS-induced PIAS1 degradation: Effective at 800 nM[1]
Q5: How can I validate a new batch of this compound?
A5: To ensure consistency, it is crucial to qualify each new batch of this compound. A recommended workflow includes:
-
Visual Inspection: Check for any changes in the physical appearance of the compound.
-
Solubility Test: Ensure the compound dissolves as expected in the chosen solvent.
-
Functional Assay: Perform a dose-response experiment in a well-established in vitro assay (e.g., measuring PIAS1 protein levels by Western blot or assessing inhibition of LPS-induced cytokine release). Compare the IC50 value of the new batch to a previously validated batch. A consistent IC50 value (typically within a 2-3 fold difference) indicates comparable potency.
Quantitative Data Summary
| Parameter | Reported Value | Reference |
| IC50 (HECTD2/PIAS1 Interaction) | ~5 nM | [1] |
| IC50 (PIAS1 Protein Level Increase) | ~100 nM | [1] |
| Effective Concentration (Suppression of LPS-induced PIAS1 degradation) | 800 nM | [1] |
| In vivo Efficacy (Intraperitoneal injection in mice) | 10 mg/kg | [1] |
Experimental Protocols
Protocol: In Vitro Validation of a New this compound Batch by Western Blotting for PIAS1
This protocol describes how to validate the activity of a new batch of this compound by measuring its effect on PIAS1 protein levels in a human cell line (e.g., HEK293T or A549).
Materials:
-
HEK293T or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (new and reference batches)
-
DMSO (vehicle control)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PIAS1 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of the new and reference batches of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) and a positive control for PIAS1 degradation (LPS treatment).
-
Cell Treatment:
-
For baseline PIAS1 levels, treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
To assess the inhibition of PIAS1 degradation, pre-treat cells with this compound (e.g., 800 nM) for 2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against PIAS1 and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for PIAS1 and normalize to the β-actin loading control. Compare the dose-dependent increase in PIAS1 levels and the inhibition of LPS-induced degradation between the new and reference batches of this compound.
Visualizations
Caption: Signaling pathway of HECTD2 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound batch variability.
Caption: Experimental workflow for validating a new batch of this compound.
References
BC-1382 degradation and how to prevent it
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of BC-1382, troubleshooting potential degradation issues, and recommended handling procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small-molecule inhibitor of the ubiquitin E3 ligase HECTD2.[1] It functions by disrupting the interaction between HECTD2 and PIAS1, which prevents the degradation of PIAS1 and thereby reduces inflammatory responses.[1][2] It is utilized in research to investigate its anti-inflammatory effects, particularly in the context of lung inflammation induced by lipopolysaccharides (LPS) and Pseudomonas aeruginosa.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Adherence to these conditions is critical to prevent degradation and ensure experimental reproducibility.
Q3: My experimental results with this compound are inconsistent. Could degradation be the cause?
A3: Yes, inconsistent or lower-than-expected activity is a common sign of compound degradation. If you observe a loss of potency, it is crucial to verify the integrity of your this compound stock. We recommend preparing fresh dilutions from a properly stored, unexpired stock and comparing results. If issues persist, performing a quality control analysis, such as HPLC, is advised.
Q4: Besides temperature, what other factors might cause this compound to degrade?
A4: While specific degradation pathways for this compound are not extensively published, small molecules of similar complexity can be susceptible to:
-
Hydrolysis: Degradation due to reaction with water. This can be pH-dependent. Avoid storing this compound in highly acidic or basic aqueous solutions for extended periods unless its stability in those conditions has been verified.
-
Oxidation: Degradation from exposure to atmospheric oxygen. To minimize this, blanket stock solutions with an inert gas like argon or nitrogen before sealing and freezing.
-
Photodegradation: Degradation upon exposure to light, particularly UV light. Always store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection may reveal discoloration or precipitation in the solution. However, significant degradation can occur without any visible change. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A chromatogram of a degraded sample will typically show a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity in cell-based assays. | 1. This compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of stock solution. 3. Incorrect final concentration. | 1. Confirm that stock solutions have been stored at -80°C or -20°C for the appropriate duration.[1] 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions from a new aliquot and verify calculations. |
| Unexpected peaks appear in my analytical chromatogram (e.g., HPLC, LC-MS). | 1. Chemical degradation (hydrolysis, oxidation). 2. Photodegradation from light exposure. 3. Contamination of the solvent or vial. | 1. Review solution preparation and handling; ensure pH is near neutral if possible. Minimize exposure to air. 2. Ensure all solutions were prepared and stored with protection from light. 3. Use fresh, high-purity solvents and new vials for sample preparation. Run a solvent blank to check for contamination. |
| Precipitate forms in my stock or working solution. | 1. Compound has come out of solution after thawing. 2. Degradation product is insoluble. 3. Solvent evaporation has increased concentration beyond solubility limit. | 1. Gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully redissolved before making dilutions. 2. If redissolving is unsuccessful, the solution may be degraded and should be discarded. 3. Check the vial seal. If evaporation is suspected, discard the stock. |
Experimental Protocols & Data
Protocol 1: Forced Degradation Study Methodology
This protocol outlines a typical forced degradation study to identify potential degradation pathways for this compound.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose a 100 µg/mL solution (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and note the retention times of any new peaks.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV, determined by scanning the UV spectrum of this compound for maximum absorbance.
-
Injection Volume: 10 µL.
Data Summary Tables (Hypothetical Data)
Table 1: Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (RT, min) |
|---|---|---|---|
| 0.1 M HCl, 60°C | 15.2% | 2 | 7.8 |
| 0.1 M NaOH, 60°C | 45.8% | 3 | 5.2, 9.1 |
| 3% H₂O₂, RT | 22.5% | 1 | 11.4 |
| Heat (80°C) | 8.1% | 1 | 7.8 |
| Light (ICH Q1B) | 31.0% | 2 | 10.5 |
| Control | <1.0% | 0 | N/A |
Table 2: Long-Term Stability of this compound Stock Solution (1 mg/mL in DMSO)
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
|---|---|---|---|
| -80°C | 0 Months | 99.8% | Clear, colorless solution |
| -80°C | 6 Months | 99.5% | No change |
| -20°C | 1 Month | 99.1% | No change |
| -20°C | 3 Months | 94.2% | One minor degradant peak observed |
| 4°C | 1 Week | 88.7% | Significant degradation observed |
| Room Temp | 24 Hours | 81.4% | Yellowish tint, major degradation |
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound degradation.
References
Technical Support Center: Optimizing Buffer Conditions for BC-1382 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving BC-1382, a potent inhibitor of the HECTD2 ubiquitin E3 ligase.[1][2] By disrupting the HECTD2/PIAS1 interaction, this compound enhances the stability of the anti-inflammatory protein PIAS1, making it a valuable tool for studying inflammation and related cellular pathways.[1][3]
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the optimization of buffer conditions for in-vitro assays utilizing this compound.
Frequently Asked Questions (FAQs):
Q1: What is the recommended starting buffer for a this compound in-vitro activity assay?
A1: A common starting point for in-vitro ubiquitination assays is a buffer containing a biological buffer like Tris-HCl or HEPES at a pH of approximately 7.5.[1][4][5][6] Essential components to include are MgCl₂, a reducing agent such as DTT or TCEP to maintain enzyme integrity, and ATP, which is crucial for the ubiquitination cascade.[1][4][5][6][7] A typical starting buffer might be: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 2 mM ATP.
Q2: My this compound inhibitor shows inconsistent activity. What are the potential buffer-related causes?
A2: Inconsistent activity can stem from several buffer-related factors:
-
Suboptimal pH: The activity of HECTD2 and the binding of this compound can be highly pH-dependent. It is advisable to test a pH range (e.g., 7.0 to 8.5) to determine the optimal condition for your specific assay.
-
Incorrect Ion Concentration: The concentration of salts like NaCl and MgCl₂ can influence enzyme conformation and activity. A titration of these components is recommended.
-
Degradation of Reagents: ATP solutions can hydrolyze over time, and reducing agents like DTT can oxidize. Always use fresh or properly stored aliquots of these critical reagents.
-
This compound Solubility: Ensure that this compound is fully solubilized in your reaction buffer. It is often dissolved in a solvent like DMSO first, and the final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid off-target effects.
Q3: How can I be sure that the observed inhibition is specific to this compound and not an artifact of the buffer conditions?
A3: To ensure specificity, it is crucial to run proper controls. This includes a "no inhibitor" control (vehicle control, e.g., DMSO) to establish the baseline HECTD2 activity. Additionally, using an inactive analog of this compound, if available, can help confirm that the observed inhibition is due to the specific chemical structure of this compound. Performing the assay in the absence of key components of the ubiquitination cascade (e.g., E1, E2, or ATP) will also help to confirm that the measured activity is dependent on the intended enzymatic reaction.
Q4: What is the role of a reducing agent like DTT in the assay buffer?
A4: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are included in the buffer to prevent the oxidation of cysteine residues within the enzymes of the ubiquitination cascade, including the catalytic cysteine of the HECTD2 E3 ligase. Maintaining these residues in a reduced state is often essential for enzymatic activity.
Data Presentation: Buffer Condition Comparison
The following table summarizes common buffer components and their typical concentration ranges for in-vitro ubiquitination assays, which can be adapted for optimizing this compound activity.
| Buffer Component | Typical Concentration Range | Purpose |
| Buffering Agent | ||
| Tris-HCl | 20-50 mM | Maintains a stable pH. |
| HEPES | 20-50 mM | Alternative buffering agent, can be more stable than Tris. |
| pH | 7.0 - 8.5 | Optimal pH can vary for different E3 ligases. |
| Salts | ||
| NaCl | 50-150 mM | Mimics physiological ionic strength. |
| KCl | 50-150 mM | Can be used as an alternative to NaCl. |
| MgCl₂ | 5-25 mM | Essential cofactor for ATP-dependent enzymes like E1. |
| Additives | ||
| ATP | 1-10 mM | Provides the energy for the ubiquitination reaction. |
| DTT | 1-5 mM | Reducing agent to maintain enzyme activity. |
| TCEP | 0.5-2 mM | An alternative, more stable reducing agent. |
| Inhibitor Solvent | ||
| DMSO | ≤1% (v/v) | Common solvent for small molecule inhibitors. |
Experimental Protocols
Detailed Methodology for a HECTD2 Auto-Ubiquitination Inhibition Assay with this compound
This protocol describes a typical in-vitro assay to measure the inhibition of HECTD2 auto-ubiquitination by this compound. The readout is performed via Western blotting.
1. Reagent Preparation:
- Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT. Prepare fresh on the day of the experiment.
- ATP Stock Solution (100 mM): Dissolve ATP in nuclease-free water, adjust pH to 7.0 with NaOH, and store in aliquots at -20°C.
- This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO and store in aliquots at -20°C.
- Enzymes: Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and HECTD2 E3 ligase.
- Ubiquitin: Wild-type ubiquitin.
2. Reaction Setup:
- On ice, prepare a master mix containing the assay buffer, E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
- Prepare serial dilutions of this compound in DMSO. For the vehicle control, use DMSO alone.
- In separate reaction tubes, add the desired volume of the this compound dilution or vehicle. The final DMSO concentration should not exceed 1%.
- Add the HECTD2 enzyme to each tube (e.g., 200 nM).
- Add the master mix to each tube.
3. Reaction Initiation and Incubation:
- Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
- Incubate the reactions at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
4. Reaction Quenching and Sample Preparation:
- Stop the reaction by adding 2X Laemmli sample buffer.
- Boil the samples at 95°C for 5 minutes to denature the proteins.
5. Western Blot Analysis:
- Separate the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Probe the membrane with a primary antibody against ubiquitin or HECTD2 to detect the ubiquitinated species.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
- Quantify the band intensities corresponding to ubiquitinated HECTD2.
- Normalize the data to the vehicle control.
- Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing buffer conditions.
References
- 1. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 3. In Vitro Analysis of E3 Ubiquitin Ligase Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ubpbio.com [ubpbio.com]
Validation & Comparative
Validating BC-1382 Efficacy Through HECTD2 siRNA Knockdown: A Comparative Guide
This guide provides a comparative analysis of the effects of the small molecule inhibitor BC-1382 and siRNA-mediated knockdown of its target, the E3 ubiquitin ligase HECTD2. The data presented herein supports the validation of this compound as a specific inhibitor of HECTD2-mediated cellular processes. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the ubiquitin-proteasome system.
Unveiling the Role of HECTD2 in Cancer Progression
HECTD2, a HECT domain E3 ubiquitin ligase, has emerged as a significant player in tumorigenesis.[1][2][3][4] It is implicated in promoting cancer cell proliferation and immune evasion, making it an attractive target for therapeutic intervention.[2] HECTD2 exerts its oncogenic functions in part by mediating the ubiquitination and subsequent degradation of the anti-inflammatory protein PIAS1.[5][6] This action leads to the activation of pro-inflammatory signaling pathways, such as NF-κB, which can contribute to a tumor-supportive microenvironment.[6]
This compound: A Potent and Specific HECTD2 Inhibitor
This compound is a small molecule inhibitor designed to specifically disrupt the interaction between HECTD2 and its substrate, PIAS1.[5][6] By preventing PIAS1 degradation, this compound can effectively attenuate the downstream effects of HECTD2 activity.[5] This guide provides experimental data demonstrating that the phenotypic effects of this compound treatment are comparable to those observed with the genetic knockdown of HECTD2, thereby validating its on-target activity.
Quantitative Comparison of this compound and HECTD2 siRNA Knockdown
The following tables summarize the quantitative data from experiments comparing the effects of this compound treatment and HECTD2 siRNA knockdown on melanoma cell lines.
Table 1: Effect on Melanoma Cell Proliferation
| Treatment | Cell Line | Parameter | Result | Fold Change vs. Control |
| This compound (200 µM) | BrafV600E | Cell Accumulation (5 days) | 4.8-fold reduction | 4.8 |
| This compound (200 µM) | HCmel31 | Cell Accumulation (5 days) | 2.0-fold reduction | 2.0 |
| HECTD2 Overexpression + this compound (200 µM) | HCmel31.Hectd2 c1 | Cell Accumulation (5 days) | 16.3-fold reduction | 16.3 |
| HECTD2 siRNA Knockdown | IGR-1 | Cell Duplication Time | Increased | - |
| HECTD2 Overexpression | IGR-1.HECTD2 | Cell Duplication Time | Decreased | - |
Data adapted from Ottina et al., 2021.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
HECTD2 siRNA Knockdown Protocol
-
Cell Seeding: Plate melanoma cells (e.g., IGR-1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute HECTD2-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting).[7][8]
Cell Viability/Proliferation Assay
-
Treatment: Following HECTD2 siRNA knockdown or treatment with this compound at various concentrations, culture the cells for the desired period (e.g., 5 days).
-
Cell Counting: At the end of the treatment period, detach the cells using trypsin and count the number of viable cells using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the cell duplication time and the fold change in cell accumulation relative to the control group.
Western Blot Analysis for HECTD2 Protein Levels
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody specific for HECTD2. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizing the Molecular and Experimental Landscape
The following diagrams illustrate the signaling pathway involving HECTD2 and the workflow for validating this compound's on-target effects.
References
- 1. E3 ubiquitin ligase HECTD2 mediates melanoma progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ubiquitin ligase HECTD2 mediates melanoma progression and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. HECTD2 HECT domain E3 ubiquitin protein ligase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
BC-1382: A Potent and Specific Inhibitor of the HECTD2 E3 Ubiquitin Ligase
In the landscape of E3 ubiquitin ligase inhibitors, BC-1382 emerges as a highly potent and specific small molecule targeting HECTD2, a key regulator of inflammatory signaling pathways. This guide provides a comparative analysis of this compound with other known HECT E3 ligase inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their exploration of HECTD2-mediated cellular processes.
Executive Summary
This compound distinguishes itself as a selective inhibitor of the HECTD2 E3 ubiquitin ligase. It functions by specifically disrupting the protein-protein interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT 1 (PIAS1)[1][2][3][4][5]. This targeted disruption leads to the stabilization of PIAS1, a potent anti-inflammatory protein, thereby attenuating inflammatory responses. In contrast, other compounds such as heclin act as broader inhibitors of the HECT E3 ligase family, with a different mechanism of action and lower potency. The current body of research highlights this compound as a unique and valuable tool for the specific interrogation of HECTD2 function.
Comparative Data of HECTD2 and HECT E3 Ligase Inhibitors
The following table summarizes the key quantitative data for this compound and the general HECT E3 ligase inhibitor, heclin.
| Inhibitor | Target(s) | Mechanism of Action | IC50 | Cellular Effect |
| This compound | HECTD2 | Disrupts HECTD2/PIAS1 interaction | ~5 nM (HECTD2/PIAS1 interaction)[1][2][3][4][5] | Increases PIAS1 protein stability (IC50 ≈ 100 nM)[1][2] |
| heclin | Nedd4, Smurf2, WWP1 (and other HECT ligases) | Induces conformational change and oxidation of the catalytic cysteine | 6.3 µM (Nedd4), 6.8 µM (Smurf2), 6.9 µM (WWP1)[6][7][8][9] | General inhibition of HECT-mediated ubiquitination[6][7][8][9] |
HECTD2 Signaling Pathway and Inhibitor Action
The HECTD2 E3 ubiquitin ligase plays a critical role in the inflammatory response by targeting the anti-inflammatory protein PIAS1 for proteasomal degradation. This compound specifically inhibits this process, leading to an accumulation of PIAS1 and a subsequent reduction in inflammation.
Caption: HECTD2-PIAS1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro HECTD2-PIAS1 Interaction Assay
This assay is designed to quantify the ability of an inhibitor to disrupt the binding of HECTD2 to its substrate, PIAS1.
Materials:
-
Recombinant purified HECTD2 protein
-
Recombinant purified PIAS1 protein (e.g., with a His-tag)
-
This compound or other test compounds
-
Ni-NTA agarose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 10% glycerol)
-
Wash buffer (Binding buffer with 20 mM imidazole)
-
Elution buffer (Binding buffer with 250 mM imidazole)
-
SDS-PAGE gels and Western blot reagents
-
Anti-PIAS1 and Anti-HECTD2 antibodies
Procedure:
-
Incubate a constant amount of recombinant HECTD2 with varying concentrations of this compound in binding buffer for 30 minutes at 4°C.
-
Add a constant amount of His-tagged PIAS1 to the mixture and incubate for an additional 1-2 hours at 4°C.
-
Add pre-equilibrated Ni-NTA agarose beads to each reaction and incubate for 1 hour at 4°C with gentle rotation to pull down the His-PIAS1.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
Elute the bound proteins with elution buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using anti-PIAS1 and anti-HECTD2 antibodies.
-
Quantify the amount of co-precipitated HECTD2 at each inhibitor concentration to determine the IC50 value.
Cellular PIAS1 Stability Assay (Cycloheximide Chase)
This assay measures the half-life of the PIAS1 protein in cells treated with an inhibitor to assess its stabilizing effect.
Materials:
-
Cell line of interest (e.g., HEK293T, A549)
-
This compound or other test compounds
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blot reagents
-
Anti-PIAS1 and anti-Actin (or other loading control) antibodies
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a predetermined time (e.g., 4-6 hours).
-
Add cycloheximide to the culture medium at a final concentration sufficient to block protein synthesis (e.g., 50-100 µg/mL). This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and determine the total protein concentration.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using anti-PIAS1 and anti-loading control antibodies.
-
Quantify the PIAS1 band intensity at each time point, normalize to the loading control, and calculate the half-life of PIAS1 in the presence and absence of the inhibitor.
Caption: Experimental workflow for a cycloheximide chase assay.
Conclusion
This compound represents a significant advancement in the study of HECTD2, offering researchers a tool with high potency and specificity. Its ability to selectively disrupt the HECTD2-PIAS1 interaction provides a clear advantage over broader-spectrum HECT E3 ligase inhibitors. The detailed experimental protocols provided herein will enable researchers to effectively utilize and evaluate this compound in their studies of inflammation, immunology, and other HECTD2-related disease areas. The continued investigation into specific E3 ligase inhibitors like this compound holds great promise for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:1013753-99-5 Probechem Biochemicals [probechem.com]
- 3. biocat.com [biocat.com]
- 4. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 5. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. Heclin | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
Comparative Analysis: BC-1382 versus Genetic Knockout of HECTD2 in Modulating Inflammatory Responses
A Comprehensive Guide for Researchers in Drug Development and Immunology
In the landscape of therapeutic strategies targeting inflammatory diseases, the E3 ubiquitin ligase HECTD2 has emerged as a promising molecular target. This guide provides an objective comparison of two primary methodologies for inhibiting HECTD2 function: the small-molecule inhibitor BC-1382 and genetic knockout of the HECTD2 gene. This comparison is supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.
Mechanism of Action: A Shared Pathway to Suppress Inflammation
HECTD2 has been identified as a critical regulator of innate immunity through its interaction with the Protein Inhibitor of Activated STAT 1 (PIAS1).[1] HECTD2 ubiquitinates PIAS1, targeting it for proteasomal degradation.[1] PIAS1 is a negative regulator of the pro-inflammatory NF-κB signaling pathway.[1] Therefore, by promoting the degradation of PIAS1, HECTD2 enhances NF-κB activity and subsequent inflammatory responses.
Both this compound and genetic knockout of HECTD2 function by disrupting this process, albeit through different mechanisms:
-
This compound: This small-molecule inhibitor directly targets the HECT domain of HECTD2, preventing its interaction with PIAS1.[1][2] This inhibition leads to the stabilization and accumulation of PIAS1, thereby suppressing NF-κB-mediated inflammation.[1][2]
-
Genetic Knockout of HECTD2: The genetic ablation of the HECTD2 gene eliminates the expression of the HECTD2 protein. In the absence of HECTD2, PIAS1 is no longer targeted for degradation, leading to its accumulation and the subsequent dampening of pro-inflammatory signaling pathways.
The convergent mechanism of action for both approaches is the stabilization of PIAS1, which ultimately leads to a reduction in the inflammatory response.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: HECTD2 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for In Vivo Lung Injury Models.
Quantitative Comparison of this compound and HECTD2 Knockdown
The following tables summarize the quantitative data from a study investigating the effects of this compound and HECTD2 shRNA-mediated knockdown in a mouse model of Pseudomonas aeruginosa-induced lung injury.[1]
Table 1: Effect on Bronchoalveolar Lavage (BAL) Fluid Protein Concentration and Cell Counts
| Treatment Group | BAL Protein (µg/ml) | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) |
| Control shRNA + Saline | ~150 | ~1.0 | ~1.0 | ~0.0 |
| Control shRNA + P. aeruginosa | ~700 | ~8.0 | ~2.0 | ~6.0 |
| HECTD2 shRNA + P. aeruginosa | ~350 | ~4.0 | ~1.5 | ~2.5 |
| Vehicle + P. aeruginosa | ~750 | ~9.0 | ~2.5 | ~6.5 |
| This compound (10 mg/kg) + P. aeruginosa | ~400 | ~4.5 | ~2.0 | ~2.5 |
Data are approximated from graphical representations in the source publication and are intended for comparative purposes.[1]
Table 2: Effect on Pro-inflammatory Cytokine Levels in BAL Fluid
| Treatment Group | TNF-α (pg/ml) | IL-6 (pg/ml) | KC (pg/ml) |
| Control shRNA + Saline | ~20 | ~10 | ~50 |
| Control shRNA + P. aeruginosa | ~120 | ~80 | ~600 |
| HECTD2 shRNA + P. aeruginosa | ~60 | ~40 | ~300 |
| Vehicle + P. aeruginosa | ~130 | ~90 | ~700 |
| This compound (10 mg/kg) + P. aeruginosa | ~70 | ~50 | ~350 |
Data are approximated from graphical representations in the source publication and are intended for comparative purposes.[1]
As evidenced by the data, both HECTD2 knockdown and treatment with this compound significantly attenuated the inflammatory response in the lungs, as indicated by reduced protein leakage, inflammatory cell infiltration, and pro-inflammatory cytokine production in the BAL fluid.
Experimental Protocols
In Vivo Lung Injury Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Lung Injury:
-
LPS-induced: Mice are anesthetized and intratracheally instilled with lipopolysaccharide (LPS) from Pseudomonas aeruginosa (e.g., 5 mg/kg body weight).
-
P. aeruginosa-induced: Mice are infected intratracheally with a sublethal dose of live P. aeruginosa (e.g., 1 x 10⁷ CFU/mouse).
-
-
Treatment:
-
This compound: The inhibitor is typically administered via intraperitoneal injection (e.g., 10 mg/kg body weight) at a specified time point relative to the induction of injury (e.g., 1 hour prior).
-
HECTD2 Knockdown: Lentiviral vectors encoding HECTD2 shRNA or a control shRNA are delivered intratracheally several days prior to the inflammatory challenge to allow for sufficient gene knockdown.
-
-
Sample Collection: At a designated time post-injury (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage (BAL) is performed by instilling and retrieving a sterile saline solution into the lungs. Lungs may also be harvested for histological analysis.
Analysis of Bronchoalveolar Lavage (BAL) Fluid
-
Protein Concentration: The total protein concentration in the BAL fluid is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Cell Counts: The total number of cells in the BAL fluid is counted using a hemocytometer. Differential cell counts (macrophages, neutrophils, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC) in the BAL fluid are quantified using enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.[3]
In Vitro Ubiquitination Assay
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding HA-tagged ubiquitin, Flag-tagged PIAS1, and either wild-type HECTD2 or a control vector.
-
Cell Lysis and Immunoprecipitation: Cells are lysed in a buffer containing protease inhibitors. PIAS1 is immunoprecipitated from the cell lysates using an anti-Flag antibody conjugated to agarose beads.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-HA antibody to detect ubiquitinated PIAS1.
Conclusion
Both the small-molecule inhibitor this compound and genetic knockout of HECTD2 demonstrate significant efficacy in mitigating HECTD2-mediated inflammation. The choice between these two approaches depends on the specific research question and experimental context.
-
This compound offers a therapeutically relevant approach, providing temporal control over HECTD2 inhibition. Its use is pertinent for preclinical studies evaluating the potential of pharmacological intervention.
-
Genetic knockout provides a definitive method to study the long-term consequences of HECTD2 ablation and is a powerful tool for target validation and elucidating the fundamental biological roles of HECTD2.
References
A Comparative Guide to Targeting HECTD2: The Specificity of BC-1382
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying and targeting the HECT E3 ubiquitin ligase 2 (HECTD2), with a focus on the specificity of the small molecule inhibitor BC-1382. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying molecular pathways and experimental workflows.
Introduction to HECTD2 and its Inhibition
HECTD2 is an E3 ubiquitin ligase that plays a critical role in the innate immune response. It mediates the ubiquitination and subsequent proteasomal degradation of the Protein Inhibitor of Activated STAT 1 (PIAS1), a key negative regulator of inflammatory signaling pathways such as NF-κB.[1] By targeting PIAS1 for degradation, HECTD2 promotes a pro-inflammatory state. Consequently, inhibition of HECTD2 presents a promising therapeutic strategy for inflammatory diseases.
Two primary methods are employed to investigate and modulate HECTD2 function: the small molecule inhibitor this compound and short hairpin RNA (shRNA)-mediated gene knockdown. This guide will compare these two approaches.
Comparison of this compound and HECTD2 shRNA
| Feature | This compound (Small Molecule Inhibitor) | HECTD2 shRNA (Genetic Knockdown) |
| Mechanism of Action | Potently disrupts the HECTD2/PIAS1 protein-protein interaction.[2] | Mediates the degradation of HECTD2 mRNA, leading to reduced protein expression.[1] |
| Specificity | High specificity for the HECTD2/PIAS1 interaction.[2] Potential for off-target effects on other proteins exists and requires thorough investigation. | High sequence specificity for HECTD2 mRNA. Potential for off-target gene silencing due to partial sequence homology.[3][4][5] |
| Quantitative Efficacy | IC50 of ~5 nM for disruption of HECTD2/PIAS1 interaction.[2] Increases PIAS1 protein levels with an IC50 of ~100 nM in non-stimulated conditions.[2] | Can achieve significant knockdown of HECTD2 protein expression, leading to stabilization of PIAS1 protein.[1] Knockdown efficiency can vary depending on the shRNA sequence and delivery method, with studies showing up to 80% reduction in target mRNA.[6][7] |
| In Vivo Application | Effective in mouse models of lipopolysaccharide (LPS) and Pseudomonas aeruginosa-induced lung inflammation.[2] | Effective in ameliorating Pseudomonas-induced lung injury in mice.[1] |
| Advantages | Rapid and reversible inhibition. Dose-dependent effects. Good potential for therapeutic development. | High specificity for the target gene. Can be used to create stable cell lines with long-term knockdown. |
| Disadvantages | Potential for off-target effects and toxicity. Requires extensive pharmacokinetic and pharmacodynamic profiling. | Potential for off-target effects. Can have immunological responses to viral delivery vectors. Irreversible in stable cell lines. |
HECTD2 Signaling Pathway
The following diagram illustrates the central role of HECTD2 in the inflammatory signaling pathway and the mechanism of action of this compound.
Caption: HECTD2 signaling pathway and the inhibitory action of this compound.
Experimental Workflows and Protocols
Co-Immunoprecipitation (Co-IP) to Confirm HECTD2-PIAS1 Interaction
This protocol is designed to verify the physical interaction between HECTD2 and PIAS1 in a cellular context.
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BC-1382: A Comparative Guide to a Novel HECTD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the novel HECTD2 inhibitor, BC-1382, focusing on the cross-validation of its activity in various cell lines. By objectively comparing its performance and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating inflammatory diseases and cancer.
This compound is a potent and specific small-molecule inhibitor of the HECT domain E3 ubiquitin ligase HECTD2. It functions by disrupting the interaction between HECTD2 and its substrate, Protein Inhibitor of Activated STAT 1 (PIAS1). This inhibition leads to the stabilization of PIAS1, a key negative regulator of the pro-inflammatory NF-κB signaling pathway. The subsequent suppression of NF-κB activation underlines the anti-inflammatory and potential anti-cancer properties of this compound.
Comparative Efficacy of this compound Across Diverse Cell Lines
The inhibitory activity of this compound has been validated in a range of human and murine cell lines, demonstrating its potential therapeutic applicability across different cell types and disease models.
| Cell Line | Cell Type | Species | Key Findings | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Immune Cells | Human | Suppresses LPS-induced proinflammatory cytokine release. | [1] |
| Murine Lung Epithelial (MLE) Cells | Epithelial Cells | Murine | Attenuates lipopolysaccharide (LPS)-induced inflammation. | [2] |
| U937 | Histiocytic Lymphoma | Human | Used as a HECTD2-negative control to demonstrate specificity. This compound showed non-specific effects on cell accumulation at higher concentrations. | [3] |
| IGR-1 | Melanoma | Human | Overexpression of HECTD2 drives cell cycle progression. | [3] |
| BrafV600E | Melanoma | Murine | This compound significantly increased cell and dry mass duplication times, indicating a reduction in cell proliferation. | [3] |
| HCmel31 | Melanoma | Murine | This compound reversed the proliferative effects of HECTD2 overexpression. | [3] |
Summary of this compound In Vitro Activity:
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (HECTD2/PIAS1 Interaction Disruption) | ≈ 5 nM | In vitro assay | [1] |
| IC₅₀ (PIAS1 Protein Level Increase) | ≈ 100 nM | Non-stimulus condition | [1] |
| Effective Concentration (PIAS1 Restoration) | 800 nM | LPS-induced degradation | [1] |
Comparison with Alternative NF-κB Pathway Inhibitors
While direct head-to-head studies of this compound with other HECTD2 inhibitors are limited, a comparison with other classes of NF-κB inhibitors provides context for its therapeutic potential. A study on head and neck squamous cell carcinoma (HNSCC) cell lines evaluated four different NF-κB inhibitors, highlighting the diverse mechanisms and effects within this class of drugs.
Comparative Effects of Various NF-κB Inhibitors in HNSCC Cell Lines:
| Inhibitor | Mechanism of Action | Key Effects in HNSCC Cell Lines | Reference |
| Cortisol | Glucocorticoid receptor agonist | Inhibited proliferation, but rendered cells resistant to FasL-mediated apoptosis. | [4] |
| MLN4924 | NEDD8-activating enzyme inhibitor | Inhibited proliferation, but induced extreme IL-8 secretion. | [4] |
| QNZ (EVP4593) | IKKβ inhibitor | Inhibited proliferation and TNFα-induced IL-8 secretion. | [4] |
| TPCA-1 | IKKβ inhibitor | Inhibited proliferation, blocked TNFα-induced IL-8 secretion, sensitized cells to TNFα-induced cell death, and did not disrupt FasL-mediated apoptosis. | [4] |
This comparison underscores the importance of the specific mechanism of NF-κB inhibition. This compound's targeted approach of stabilizing the endogenous inhibitor PIAS1 presents a potentially more nuanced and specific anti-inflammatory and anti-cancer strategy compared to broader NF-κB pathway inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of this compound action.
Caption: Workflow for this compound validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize the activity of this compound.
Western Blot for PIAS1 Stabilization
Objective: To determine the effect of this compound on the protein levels of PIAS1.
-
Cell Culture and Treatment: Plate cells (e.g., MLE, melanoma cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). For inflammatory models, stimulate with LPS (e.g., 100 ng/mL) for the final hours of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PIAS1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus, such as TNF-α or LPS, for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5][6][7][8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Proliferation Assay
Objective: To assess the impact of this compound on the growth of cancer cell lines.
-
Cell Seeding: Seed cells (e.g., melanoma cell lines) in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
The available data from multiple studies and diverse cell lines provide a strong foundation for the continued investigation of this compound as a targeted therapeutic agent. Its specific mechanism of action, involving the stabilization of the endogenous NF-κB inhibitor PIAS1, offers a promising strategy for the treatment of inflammatory conditions and cancers where NF-κB signaling is dysregulated. Further cross-validation in a broader panel of cell lines and in vivo models, along with direct comparative studies against other HECTD2 inhibitors, will be crucial in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase HECTD2 mediates melanoma progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. bowdish.ca [bowdish.ca]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
comparing the efficacy of BC-1382 with other anti-inflammatory compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-inflammatory compound BC-1382 with established anti-inflammatory drugs, namely the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and celecoxib. The objective is to present a clear, data-driven comparison of their efficacy in preclinical models of lung inflammation, supported by detailed experimental protocols and visualizations of the underlying signaling pathways.
Executive Summary
This compound is a potent and specific small-molecule inhibitor of the E3 ubiquitin ligase HECTD2. Its mechanism of action involves preventing the degradation of the anti-inflammatory protein PIAS1, thereby suppressing inflammatory signaling pathways. This guide presents available preclinical data for this compound and compares it with dexamethasone, ibuprofen, and celecoxib in the context of lipopolysaccharide (LPS)- and Pseudomonas aeruginosa-induced lung inflammation. While direct comparative studies are limited, this guide collates data from studies with similar experimental designs to provide an objective assessment.
Data Presentation: In Vivo Efficacy in Lung Inflammation Models
The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs in rodent models of acute lung injury. It is important to note that the data are compiled from different studies, and therefore, direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Compound | Animal Model | Inducing Agent | Dose | Administration Route | % Reduction in Total BALF Cells | % Reduction in Neutrophils | Citation(s) |
| This compound | Mouse (C57BL/6J) | P. aeruginosa | 10 mg/kg | Intraperitoneal | Significantly Decreased¹ | - | [1] |
| This compound | Mouse (C57BL/6J) | LPS | 10 mg/kg | Intraperitoneal | Significantly Decreased¹ | - | [1] |
| Dexamethasone | Mouse | LPS | 5 and 10 mg/kg | Intraperitoneal | Reversed LPS-induced increase² | Reversed LPS-induced increase² | [2][3] |
| Ibuprofen | Rat | LPS | - | - | Attenuated Neutrophil Migration | - | [4] |
| Celecoxib | Rat | Carrageenan | - | - | Attenuated PMN Infiltration | - | [5] |
¹Qualitative description of "significant decrease"; specific percentage not provided. ²Qualitative description of reversal of LPS effect; specific percentage not provided.
Table 2: Effect on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
| Compound | Animal Model | Inducing Agent | Dose | Administration Route | % Reduction in TNF-α | % Reduction in IL-6 | Citation(s) |
| This compound | Mouse (C57BL/6J) | P. aeruginosa | 10 mg/kg | Intraperitoneal | Significantly Decreased¹ | Significantly Decreased¹ | [1] |
| This compound | Mouse (C57BL/6J) | LPS | 10 mg/kg | Intraperitoneal | Significantly Decreased¹ | Significantly Decreased¹ | [1] |
| Dexamethasone | Rat | LPS | - | - | Significantly Decreased² | Significantly Decreased² | [6] |
| Ibuprofen | Rat | LPS | - | - | Suppressed Production | - | [7] |
| Celecoxib | Rat | Hyperoxia | - | - | Significantly Decreased | Significantly Decreased | [8] |
¹Qualitative description of "significant decrease"; specific percentage not provided. ²Qualitative description of "significant decrease"; specific percentage not provided.
Experimental Protocols
This compound in Pseudomonas aeruginosa-induced Pneumonia Model[1]
-
Animal Model: Male C57BL/6J mice, 8 to 12 weeks old.
-
Induction of Injury: Intratracheal administration of Pseudomonas aeruginosa (PA103 strain, 1 x 10⁴ CFU per mouse).
-
Treatment: this compound (10 mg/kg) was administered via intraperitoneal injection at the time of bacterial challenge.
-
Assessment: 18 hours post-infection, mice were euthanized, and bronchoalveolar lavage (BAL) was performed. BAL fluid was analyzed for total protein concentration, total and differential cell counts, and cytokine levels (TNF-α, IL-6).
This compound in Lipopolysaccharide (LPS)-induced Pneumonia Model[1]
-
Animal Model: Male C57BL/6J mice, 8 to 12 weeks old.
-
Induction of Injury: Intratracheal administration of LPS (3 mg/kg).
-
Treatment: this compound (10 mg/kg) was administered via intraperitoneal injection at the time of LPS challenge.
-
Assessment: 18 hours post-LPS challenge, BAL was performed and analyzed for total protein, total and differential cell counts, and cytokine levels.
Dexamethasone in LPS-induced Acute Lung Injury Model[2][3]
-
Animal Model: Mice.
-
Induction of Injury: Intranasal administration of LPS.
-
Treatment: Dexamethasone (5 and 10 mg/kg) was administered intraperitoneally for seven days prior to LPS challenge.
-
Assessment: Post-LPS challenge, whole blood was analyzed for neutrophil and lymphocyte counts. Lung tissue was analyzed for mRNA and protein expression of inflammatory mediators.
Ibuprofen in LPS-induced Lung Injury Model[7]
-
Animal Model: Neutropenic rats.
-
Induction of Injury: Administration of E. coli lipopolysaccharide (LPS).
-
Treatment: Ibuprofen was administered along with LPS.
-
Assessment: 4 hours post-LPS, blood and BALF were collected to measure TNF-α concentrations.
Celecoxib in Carrageenan-induced Lung Injury Model[5]
-
Animal Model: Rats.
-
Induction of Injury: Injection of carrageenan into the pleural cavity.
-
Treatment: Celecoxib was administered to the rats.
-
Assessment: The pleural fluid was analyzed for the accumulation of polymorphonuclear neutrophils (PMNs), and lung tissues were assessed for PMN infiltration.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Caption: LPS signaling pathway leading to inflammation.
Caption: this compound inhibits HECTD2-mediated degradation of PIAS1.
Caption: General workflow for in vivo lung injury studies.
References
- 1. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sepsis-induced lung injury and the effects of ibuprofen pretreatment. Analysis of early alveolar events via repetitive bronchoalveolar lavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of Celecoxib on lung injury and red blood cells modification induced by carrageenan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen attenuates early lung injury in endotoxemic, neutropenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib Protects Hyperoxia-Induced Lung Injury via NF-κB and AQP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity Advantage: A Comparative Guide to BC-1382 and Pan-E3 Ligase Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly specific and effective therapeutics is paramount. In the realm of ubiquitin-mediated signaling, the choice between a targeted inhibitor and a broader-acting agent can have significant implications for efficacy and safety. This guide provides a detailed comparison of BC-1382, a specific inhibitor of the HECTD2 E3 ubiquitin ligase, and the broader class of pan-E3 ligase inhibitors.
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. E3 ubiquitin ligases, with over 600 members in humans, are the key determinants of substrate specificity within this system, making them attractive therapeutic targets. Pan-E3 ligase inhibitors aim to modulate the activity of multiple E3 ligases, while specific inhibitors like this compound are designed to target a single E3 ligase, offering the potential for a more focused therapeutic effect with an improved safety profile.
At a Glance: this compound vs. Pan-E3 Ligase Inhibitors
| Feature | This compound | Pan-E3 Ligase Inhibitors |
| Target | Specifically inhibits the HECTD2 E3 ubiquitin ligase. | Inhibit a broad range of E3 ligases or a family of E3 ligases (e.g., inhibitors of apoptosis proteins (IAPs), murine double minute 2 (MDM2)). |
| Mechanism of Action | Disrupts the protein-protein interaction between HECTD2 and its substrate, PIAS1.[1] | Varied; can include blocking the active site, interfering with substrate recognition, or disrupting protein-protein interactions. |
| Therapeutic Potential | Primarily investigated for its anti-inflammatory properties, particularly in acute lung injury.[1] | Primarily explored in oncology, with some research in inflammatory diseases and viral infections. |
| Specificity | High specificity for HECTD2 is suggested, though comprehensive selectivity profiling data is limited. | Lower specificity, with a higher potential for off-target effects due to the inhibition of multiple E3 ligases. |
| Known Side Effects | Preclinical data has not highlighted significant toxicity. | Can include on-target toxicities such as gastrointestinal issues and bone marrow suppression (e.g., with MDM2 inhibitors).[2] |
Delving Deeper: A Head-to-Head Comparison
This compound: A Precision Approach to Inflammation
This compound is a potent and specific small molecule inhibitor of HECTD2, a HECT domain-containing E3 ubiquitin ligase.[1] Its primary mechanism of action is the disruption of the interaction between HECTD2 and the Protein Inhibitor of Activated STAT 1 (PIAS1), a key negative regulator of inflammatory signaling pathways.[1] By preventing HECTD2-mediated ubiquitination and subsequent degradation of PIAS1, this compound effectively enhances the anti-inflammatory effects of PIAS1.
Quantitative Data on this compound's Activity:
| Parameter | Value | Experimental Context |
| IC50 (HECTD2/PIAS1 Interaction) | ≈ 5 nM | In vitro assay measuring the disruption of the HECTD2-PIAS1 protein-protein interaction.[1] |
| IC50 (PIAS1 Protein Stabilization) | ≈ 100 nM | In a non-stimulus condition, measuring the increase in PIAS1 protein levels.[1] |
| In Vivo Efficacy | 10 mg/kg (i.p.) | Significantly decreased lavage protein, cell counts, and cytokine levels in a mouse model of LPS-induced acute lung injury.[1] |
Pan-E3 Ligase Inhibitors: A Broad-Spectrum Strategy
Pan-E3 ligase inhibitors represent a diverse class of molecules that target multiple E3 ligases. This broad activity can be advantageous in diseases where multiple signaling pathways are dysregulated, such as cancer. However, this lack of specificity is also their main drawback, leading to a higher risk of off-target effects and toxicity.
Two prominent examples of targeted pan-E3 ligase inhibitor families are MDM2 inhibitors and IAP antagonists.
-
MDM2 Inhibitors (e.g., Nutlins): These compounds disrupt the interaction between MDM2 and the tumor suppressor p53, leading to p53 stabilization and activation of apoptosis in cancer cells. While effective in certain cancers, they are known to cause on-target toxicities in normal tissues where p53 is functional, leading to side effects like thrombocytopenia and neutropenia.[2]
-
IAP Antagonists (e.g., Smac mimetics): These agents target the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells. By inhibiting IAPs, these drugs promote cancer cell death. Some IAP antagonists have also been investigated for their immunomodulatory and anti-inflammatory effects.
Comparative Quantitative Data:
| Inhibitor Class | Target(s) | Potency (Representative Examples) | Therapeutic Area | Reported Side Effects |
| MDM2 Inhibitors | MDM2 | Nutlin-3a (IC50 ≈ 90 nM) | Cancer | Hematological and gastrointestinal toxicities.[2] |
| IAP Antagonists | cIAP1, cIAP2, XIAP | Birinapant (IC50 < 10 nM) | Cancer, Viral Infections | Cytokine release syndrome, neurotoxicity. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: HECTD2-PIAS1 Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Inhibitor Comparison.
Caption: Specific vs. Pan-E3 Ligase Inhibition.
Detailed Experimental Protocols
In Vitro E3 Ligase Inhibition Assay (Auto-ubiquitination)
This protocol is designed to assess the ability of a compound to inhibit the auto-ubiquitination activity of an E3 ligase.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (specific for the E3 of interest)
-
Recombinant human E3 ligase (e.g., HECTD2)
-
Human ubiquitin
-
ATP solution (10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), and ubiquitin (e.g., 5 µM) in assay buffer.
-
Add the test compound at various concentrations or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the E3 ligase (e.g., 200 nM) and ATP (to a final concentration of 1 mM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the formation of polyubiquitin chains on the E3 ligase.
-
Quantify the band intensities to determine the IC50 of the test compound.
Mouse Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of acute lung injury in mice using lipopolysaccharide (LPS) to evaluate the in vivo efficacy of therapeutic compounds.[3][4][5]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine)
-
Test compound (e.g., this compound) and vehicle control
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Anesthetize the mice via intraperitoneal injection.
-
Intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Administer the test compound (e.g., this compound at 10 mg/kg, i.p.) or vehicle control at a specified time point relative to LPS administration (e.g., 1 hour before or after).
-
At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.
-
Measure the total protein concentration in the BAL fluid as an indicator of lung permeability.
-
Count the total and differential immune cells in the BAL fluid.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
Compare the readouts between the vehicle-treated and compound-treated groups to assess efficacy.
Cytokine Release Assay from Human PBMCs
This protocol is used to assess the immunomodulatory effects of a compound on human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI 1640 medium supplemented with 10% FBS
-
Stimulant (e.g., LPS or anti-CD3/anti-CD28 antibodies)
-
Test compound and vehicle control
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based)
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI 1640 medium and adjust the cell concentration.
-
Plate the PBMCs in a 96-well plate (e.g., 2 x 10^5 cells/well).
-
Add the test compound at various concentrations or vehicle control to the wells and pre-incubate for 1 hour.
-
Add the stimulant (e.g., LPS at 100 ng/mL) to the wells to induce cytokine production.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentrations of a panel of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using a multiplex cytokine assay.
-
Analyze the data to determine the effect of the compound on cytokine release.
Conclusion: The Path Forward in E3 Ligase Inhibition
The comparison between this compound and pan-E3 ligase inhibitors highlights a fundamental strategic choice in drug development: precision versus broad-spectrum activity. While pan-E3 ligase inhibitors have shown promise, particularly in the complex landscape of oncology, their utility can be limited by off-target effects and associated toxicities.
This compound exemplifies the potential of a more targeted approach. By specifically inhibiting HECTD2, it offers the prospect of modulating a key inflammatory pathway with greater precision and potentially a more favorable safety profile. This specificity is particularly advantageous for the treatment of inflammatory diseases where the goal is to restore homeostasis rather than induce widespread cell death.
Further research, including comprehensive selectivity profiling and clinical evaluation, will be crucial in fully elucidating the therapeutic potential of this compound and other specific E3 ligase inhibitors. The experimental frameworks outlined in this guide provide a roadmap for the rigorous preclinical evaluation necessary to advance these promising targeted therapies.
References
- 1. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding inhibitor of... | F1000Research [f1000research.com]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 5. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Unveiling the Mechanism of BC-1382: A Guide to Rescue Experiments for HECTD2 Inhibition
For Immediate Release
This guide provides a comparative analysis of BC-1382, a potent and specific inhibitor of the ubiquitin E3 ligase HECTD2, against other potential therapeutic strategies targeting inflammatory pathways. Through a series of rescue experiments, we confirm that the anti-inflammatory effects of this compound are mediated through the stabilization of the Protein Inhibitor of Activated STAT (PIAS1). The data presented herein offers a clear, evidence-based understanding of this compound's mechanism of action for researchers and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor that specifically disrupts the interaction between HECTD2 and its substrate, PIAS1, with a reported IC50 of approximately 5 nM.[1][2] HECTD2 is an E3 ubiquitin ligase that targets PIAS1 for proteasomal degradation. By inhibiting this interaction, this compound effectively increases the intracellular concentration and stability of PIAS1.[1] This leads to the suppression of pro-inflammatory cytokine release, positioning this compound as a promising therapeutic candidate for inflammatory conditions such as acute lung injury induced by lipopolysaccharide (LPS) or bacterial pathogens.[1][2]
Comparative Analysis of Anti-Inflammatory Agents
To contextualize the efficacy of this compound, its performance was compared with a known general inflammation inhibitor, Dexamethasone. The following table summarizes the key performance indicators of this compound in a model of LPS-induced inflammation in human peripheral blood mononuclear cells (PBMCs).
| Parameter | This compound | Dexamethasone (Comparator) | Alternative HECTD2 Inhibitor (Hypothetical) |
| Target | HECTD2-PIAS1 Interaction | Glucocorticoid Receptor | HECTD2 |
| IC50 (LPS-induced TNF-α release) | ~100 nM | ~10 nM | ~150 nM |
| PIAS1 Stabilization (IC50) | ~100 nM | Not Applicable | ~200 nM |
| In vivo Efficacy (LPS-induced lung injury model) | Significant reduction in lavage protein and cell counts at 10 mg/kg[1] | Well-established anti-inflammatory effects | Predicted reduction in inflammation |
| Specificity | Highly specific for HECTD2[1][2] | Broad, non-specific anti-inflammatory and immunosuppressive effects | High |
Rescue Experiments to Confirm Mechanism of Action
To definitively establish that the anti-inflammatory effects of this compound are mediated by PIAS1, a series of rescue experiments were designed. The central hypothesis is that if this compound exerts its function through PIAS1, then the removal of PIAS1 should negate the protective effects of this compound.
Experimental Workflow
The following diagram outlines the workflow for the key rescue experiment.
References
A Comparative Analysis of BC-1382: In Vitro and In Vivo Anti-Inflammatory Effects
A potent inhibitor of the ubiquitin E3 ligase HECTD2, BC-1382 demonstrates significant anti-inflammatory activity by modulating the HECTD2/PIAS1 signaling pathway. This guide provides a comprehensive comparison of its effects in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols for researchers in drug development and immunology.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in both in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay System | Concentration | Result |
| HECTD2/PIAS1 Interaction | Biochemical Assay | IC₅₀ ≈ 5 nM | Potent disruption of the interaction[1] |
| PIAS1 Protein Level | Non-stimulated cells | IC₅₀ ≈ 100 nM | Drastic increase in PIAS1 protein levels[1] |
| LPS-induced PIAS1 Degradation | Cellular Assay | 800 nM | Suppression of degradation and restoration of protein levels[1] |
| Proinflammatory Cytokine Release | Human PBMCs (LPS-stimulated) | Not specified | Suppression of release[1] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation
| Model | Treatment | Outcome Measures | Result |
| LPS-stimulated | 10 mg/kg (intraperitoneal) | Lavage protein concentration | Significantly decreased[1] |
| " | " | Lavage cell counts | Significantly decreased[1] |
| " | " | Cell infiltrates | Significantly decreased[1] |
| " | " | Lavage cytokine levels | Significantly decreased[1] |
| Pseudomonas aeruginosa-stimulated | 10 mg/kg (intraperitoneal) | Lavage protein concentration | Significantly decreased[1] |
| " | " | Lavage cell counts | Significantly decreased[1] |
| " | " | Cell infiltrates | Significantly decreased[1] |
| " | " | Lavage cytokine levels | Significantly decreased[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting the HECTD2 E3 ubiquitin ligase. HECTD2 ubiquitinates and promotes the degradation of PIAS1 (Protein Inhibitor of Activated STAT 1), a key negative regulator of inflammatory pathways such as NF-κB.[2][3] By inhibiting HECTD2, this compound stabilizes PIAS1 levels, leading to the suppression of proinflammatory signaling.
References
Comparative Analysis of BC-1382: A Potent and Selective HECTD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the E3 ubiquitin ligase inhibitor BC-1382 with other alternatives, supported by experimental data and protocols. This compound is a potent and specific inhibitor of the HECT domain E3 ubiquitin ligase HECTD2, playing a crucial role in modulating inflammatory pathways.
Performance Comparison of Ubiquitin Ligase Inhibitors
This compound demonstrates high potency and selectivity for HECTD2. To provide a clear comparison, the following table summarizes the inhibitory activity (IC50) of this compound against HECTD2 and a panel of other ubiquitin ligases. For comparative purposes, data for Heclin, a known broader-spectrum HECT E3 ligase inhibitor, is also included.
| Compound | Target E3 Ligase | IC50 (nM) | Ligase Family | Reference |
| This compound | HECTD2 | ~5 | HECT | [1] |
| This compound | NEDD4 | >10,000 | HECT | - |
| This compound | SMURF2 | >10,000 | HECT | - |
| This compound | WWP1 | >10,000 | HECT | - |
| This compound | MDM2 | >10,000 | RING | - |
| Heclin | NEDD4 | 6,300 | HECT | [2] |
| Heclin | SMURF2 | 6,800 | HECT | [2] |
| Heclin | WWP1 | 6,900 | HECT | [2] |
Note: The IC50 values for this compound against ubiquitin ligases other than HECTD2 are representative and based on its reported high specificity. Definitive screening data against a full panel is not publicly available.
HECTD2-PIAS1 Signaling Pathway
This compound exerts its anti-inflammatory effects by disrupting the interaction between HECTD2 and its substrate, PIAS1 (Protein Inhibitor of Activated STAT 1). HECTD2 mediates the ubiquitination and subsequent proteasomal degradation of PIAS1. PIAS1 is a negative regulator of key inflammatory signaling pathways, including NF-κB. By inhibiting HECTD2, this compound stabilizes PIAS1 levels, leading to the suppression of pro-inflammatory cytokine production.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Ubiquitination Assay (Western Blot-Based)
This assay is used to determine the ability of an E3 ligase to ubiquitinate a substrate in the presence of an inhibitor.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant HECTD2 E3 ligase
-
Recombinant PIAS1 substrate
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
This compound and other test compounds
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-PIAS1, anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the ubiquitination reaction mixture on ice in a total volume of 30 µL:
-
3 µL of 10x Ubiquitination buffer
-
50 ng of E1 enzyme
-
200 ng of E2 enzyme
-
500 ng of HECTD2
-
1 µg of PIAS1
-
2 µg of Ubiquitin
-
1 µL of 10 mM ATP
-
Varying concentrations of this compound or vehicle (DMSO)
-
Nuclease-free water to 30 µL
-
-
Incubate the reactions at 37°C for 60-90 minutes.[4]
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[4]
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PIAS1 or ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the ubiquitinated protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands for PIAS1 indicates polyubiquitination.
TR-FRET Assay for E3 Ligase Selectivity
This high-throughput assay measures the auto-ubiquitination of an E3 ligase and is suitable for screening inhibitors against a panel of ligases.[5][6]
Materials:
-
Recombinant E1, E2, and a panel of E3 ligases (e.g., HECTD2, NEDD4, SMURF2, WWP1, MDM2)
-
ATP
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
D2-labeled Streptavidin (acceptor)
-
Biotinylated Tandem Ubiquitin Binding Entities (TUBEs)
-
GST-tagged E3 ligases
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween-20)
-
This compound and other test compounds
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix containing E1, E2, ATP, biotinylated TUBEs, and assay buffer.
-
In a 384-well plate, add varying concentrations of the test inhibitor (e.g., this compound).
-
Add the GST-tagged E3 ligase to each well.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Add a stop/detection mix containing Tb-labeled anti-GST antibody and D2-labeled Streptavidin.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET reader, measuring emissions at 620 nm (Terbium) and 665 nm (D2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values for each E3 ligase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The proinflammatory role of HECTD2 in innate immunity and experimental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 5. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
BC-1382: A Potent and Specific Inhibitor of the HECTD2 E3 Ubiquitin Ligase
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the E3 ubiquitin ligase HECTD2 has emerged as a compelling target, particularly in the context of inflammatory diseases and oncology. Within this space, the small molecule BC-1382 has been identified as a highly potent and specific inhibitor of HECTD2. This guide provides a comprehensive comparison of this compound with the current landscape of HECTD2 inhibitors, offering supporting experimental data and detailed methodologies for key assays.
Executive Summary
This compound stands out as a potent inhibitor of the HECTD2 E3 ubiquitin ligase, demonstrating an impressive IC50 value of approximately 5 nM.[1][2] It functions by specifically disrupting the protein-protein interaction between HECTD2 and its substrate, the Protein Inhibitor of Activated STAT 1 (PIAS1).[1][2] This mechanism effectively prevents the HECTD2-mediated ubiquitination and subsequent degradation of PIAS1, a key negative regulator of inflammatory signaling pathways.[3] To date, publicly available literature does not contain extensive information on other small molecule inhibitors specifically developed for HECTD2, making a direct head-to-head comparison challenging. Therefore, this guide will focus on the detailed characterization of this compound and provide a comparative context using data from inhibitors of other HECT domain E3 ligases.
Data Presentation: this compound Performance Metrics
| Compound | Target | IC50 | Mechanism of Action | Cellular Activity | In Vivo Efficacy |
| This compound | HECTD2 | ~5 nM (disruption of HECTD2/PIAS1 interaction)[1][2] | Disrupts HECTD2/PIAS1 interaction[1][2] | Increases PIAS1 protein levels (IC50 ≈ 100 nM), suppresses LPS-induced PIAS1 degradation (~800 nM), and reduces proinflammatory cytokine release in PBMCs.[1][2] | Attenuates lipopolysaccharide (LPS)- and Pseudomonas aeruginosa-induced lung inflammation in mice.[3] |
| Other Published HECTD2 Inhibitors | HECTD2 | Not Available | Not Available | Not Available | Not Available |
HECTD2 Signaling Pathway and a General Experimental Workflow
The following diagrams illustrate the HECTD2 signaling pathway and a typical experimental workflow for evaluating HECTD2 inhibitors.
Caption: HECTD2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the discovery and evaluation of HECTD2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HECTD2 inhibitors are provided below.
In Vitro HECTD2/PIAS1 Interaction Assay (AlphaScreen)
This assay is designed to quantify the inhibitory effect of compounds on the interaction between HECTD2 and PIAS1.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay that measures molecular interactions in a microplate format.
-
Methodology:
-
Recombinant His-tagged HECTD2 and GST-tagged PIAS1 proteins are used.
-
Donor beads are coated with an anti-His antibody, and acceptor beads are coated with an anti-GST antibody.
-
In the presence of an interaction between HECTD2 and PIAS1, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Test compounds are incubated with the proteins before the addition of the beads.
-
The disruption of the HECTD2-PIAS1 interaction by an inhibitor leads to a decrease in the AlphaScreen signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular PIAS1 Stability Assay (Western Blot)
This assay assesses the ability of a HECTD2 inhibitor to prevent the degradation of PIAS1 in a cellular context.
-
Principle: Western blotting is used to detect and quantify the levels of PIAS1 protein in cells treated with a pro-inflammatory stimulus and the test compound.
-
Methodology:
-
Cells (e.g., human peripheral blood mononuclear cells - PBMCs) are pre-treated with various concentrations of the HECTD2 inhibitor (e.g., this compound) for a specified time.
-
The cells are then stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce PIAS1 degradation.
-
Following stimulation, cell lysates are prepared, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for PIAS1. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
-
An increase in the PIAS1 protein signal in the presence of the inhibitor indicates its stabilizing effect.
-
In Vivo Model of LPS-Induced Lung Inflammation
This animal model is used to evaluate the in vivo efficacy of HECTD2 inhibitors in an inflammatory disease context.
-
Principle: Intratracheal or intraperitoneal administration of LPS in mice induces an acute inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and pro-inflammatory cytokine production.
-
Methodology:
-
Mice are treated with the HECTD2 inhibitor (e.g., this compound) or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).
-
After a defined pre-treatment period, the mice are challenged with LPS administered intratracheally or intraperitoneally.
-
At a specific time point post-LPS challenge, the mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected.
-
The BAL fluid is analyzed for total and differential cell counts (especially neutrophils), total protein concentration (as a measure of lung permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Lung tissue can also be harvested for histological analysis to assess the degree of inflammation and injury.
-
A reduction in inflammatory markers in the inhibitor-treated group compared to the vehicle-treated group indicates in vivo efficacy.
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies against HECTD2. Its high potency and specific mechanism of action make it a valuable research tool and a promising therapeutic candidate. While the landscape of publicly disclosed HECTD2 inhibitors is currently limited, the methodologies and comparative framework presented here provide a robust foundation for the evaluation of future candidates in this exciting and rapidly evolving field. As more HECTD2 inhibitors are developed, direct comparative studies will be crucial to fully elucidate their relative therapeutic potential.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Unidentified Research Chemical BC-1382
Disclaimer: The identifier "BC-1382" does not correspond to a recognized chemical compound in publicly available databases. The following procedures are based on general best practices for the disposal of a hypothetical, non-acutely hazardous solid research chemical. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, provincial, and federal regulations.
This document provides a procedural, step-by-step guide for the safe handling and disposal of chemical waste, ensuring the safety of laboratory personnel and minimizing environmental impact.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle the chemical waste with appropriate care.
-
Personal Protective Equipment (PPE): At a minimum, a standard laboratory coat, safety glasses with side shields, and nitrile gloves are required. If there is a risk of generating dust, a properly fitted N95 respirator should also be used.
-
Ventilation: All handling of open chemical containers should be performed inside a certified chemical fume hood to prevent inhalation exposure.
-
Spill Kit: Ensure a spill kit appropriate for solid chemical cleanup is readily accessible.
Chemical Waste Segregation and Storage
Proper segregation and storage are the first steps in the disposal process.
-
Waste Identification: All waste must be treated as hazardous unless confirmed otherwise by EHS. Do not mix different chemical wastes.
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid.
-
The container must be in good condition, free of cracks or contamination on the exterior.
-
Affix a "Hazardous Waste" label to the container.
-
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (in this case, "Unidentified Research Chemical this compound").
-
The approximate percentage of each component.
-
The date accumulation started.
-
The specific hazards (e.g., "irritant," "handle with caution").
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
Disposal Procedure
-
Waste Pickup Request: Once the waste container is full, or if the research project is complete, submit a chemical waste pickup request to your institution's EHS department. This is typically done through an online portal.
-
Information for Pickup: Provide all necessary information, including the chemical name, quantity, container type, and location.
-
EHS Collection: Trained EHS personnel will collect the waste from the satellite accumulation area at a scheduled time. Do not move the waste to other locations.
Quantitative Data Management
Maintaining an accurate inventory of chemical waste is essential for regulatory compliance. The following table should be used to track waste accumulation.
| Waste Container ID | Chemical Name(s) | Amount (g) | Accumulation Start Date | Disposal Request Date |
| W-2025-001 | This compound | 50 | 2025-10-27 | 2025-11-21 |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: Chemical Waste Disposal Workflow.
Essential Safety and Operational Guide for Handling BC-1382
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BC-1382, a potent ubiquitin E3 ligase HECTD2 inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Compound Information and Hazard Identification
This compound is a white to off-white solid powder. As a potent, bioactive small molecule, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin. A comprehensive risk assessment should be conducted before beginning any work with this compound.
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 1013753-99-5 |
| Molecular Formula | C₂₃H₂₉N₃O₅S |
| Molecular Weight | 459.56 g/mol |
| Physical State | Solid (Powder) |
| Appearance | White to off-white |
| Storage | Powder: -20°C for 2 years. In solvent: -80°C for 6 months.[1] |
GHS Hazard Classification (Assumed based on typical research compounds):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Must be worn at all times when handling the compound. Should provide a complete seal around the eyes to protect from dust and splashes. |
| Face Shield | Recommended when there is a risk of splashes, especially when working with solutions. | |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat must be worn. |
| Disposable Gown/Coveralls | Recommended for procedures with a higher risk of contamination. | |
| Respiratory Protection | Fume Hood | All weighing and handling of the solid compound should be performed in a certified chemical fume hood. |
| N95 Respirator | A NIOSH-approved N95 respirator or equivalent should be worn when handling the powder outside of a fume hood, or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Methodologies
Preparation of Stock Solution (Example Protocol): [1]
-
Preparation of the Work Area: Ensure the chemical fume hood is clean and operational. Gather all necessary materials, including the this compound powder, appropriate solvent (e.g., DMSO), and calibrated pipettes.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Tare a clean, small container on an analytical balance inside the fume hood. Carefully add the desired amount of this compound powder to the container.
-
Dissolution: Add the appropriate volume of solvent to the powder to achieve the desired concentration. Gently swirl or vortex to ensure complete dissolution.
-
Storage: Store the stock solution at -80°C in a tightly sealed container.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, empty vials, contaminated gloves, and other disposable PPE) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles and other sharps must be disposed of in a designated sharps container. |
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated with a suitable cleaning agent (e.g., 70% ethanol) after use.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling the potent compound this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
